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cis-2-Ethynylcyclopentanol Documentation Hub

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  • Product: cis-2-Ethynylcyclopentanol
  • CAS: 61967-60-0

Core Science & Biosynthesis

Foundational

cis-2-Ethynylcyclopentanol chemical structure and bonding

An in-depth technical analysis of cis-2-Ethynylcyclopentanol , focusing on its molecular architecture, bonding dynamics, and the stereocontrolled synthetic methodologies required to access this specific diastereomer. Exe...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of cis-2-Ethynylcyclopentanol , focusing on its molecular architecture, bonding dynamics, and the stereocontrolled synthetic methodologies required to access this specific diastereomer.

Executive Summary

cis-2-Ethynylcyclopentanol is a highly strained, bifunctional cycloalkane derivative that serves as a critical chiral building block in the development of macrocyclic pharmaceuticals and antiviral agents. The presence of both a hydrogen-bonding hydroxyl group and a terminal alkyne on a rigid cyclopentyl scaffold provides a unique platform for orthogonal functionalization, such as Cu-catalyzed azide-alkyne cycloaddition (CuAAC) and cross-coupling reactions. Because the direct functionalization of cyclopentenes inherently favors trans additions, isolating the cis architecture requires highly controlled stereoinversion or diastereoselective reduction workflows.

Molecular Architecture and Bonding Dynamics

The structural integrity and reactivity of cis-2-Ethynylcyclopentanol are dictated by the hybridization of its constituent atoms and the inherent ring strain of the cyclopentane core.

  • Hybridization and Geometry : The C1 and C2 carbons of the cyclopentane ring are sp³ hybridized, ideally preferring tetrahedral bond angles (~109.5°). However, the internal angles of a planar cyclopentane are 108°, leading to slight angle strain, which is compounded by severe torsional strain (Pitzer strain) if the ring remains planar. The ethynyl group (-C≡CH) features an sp-hybridized carbon, enforcing a rigid, linear geometry (180°) that projects outward from the ring.

  • Conformational Dynamics : To minimize torsional strain, the cyclopentane ring adopts a dynamic "envelope" (

    
    ) or "half-chair" (
    
    
    
    ) conformation. In the cis-1,2-disubstituted configuration, the hydroxyl (-OH) and ethynyl (-C≡CH) groups are forced onto the same face of the ring. This creates significant steric repulsion (gauche interactions). To alleviate this, the molecule preferentially adopts an envelope conformation where one substituent occupies a pseudo-equatorial position while the other is forced into a pseudo-axial position.
  • Hydrogen Bonding and Intramolecular Interactions : The proximity of the -OH and -C≡CH groups in the cis configuration enables unique intramolecular bonding dynamics. The oxygen atom acts as a strong hydrogen bond acceptor and donor. Furthermore, the

    
    -electron cloud of the alkyne can act as a weak hydrogen bond acceptor, leading to a transient intramolecular OH···
    
    
    
    interaction that stabilizes the cis conformation compared to its trans counterpart.

Conformation C1 C1 (sp³) Hydroxyl C2 C2 (sp³) Ethynyl C1->C2 cis-1,2 Steric Strain OH -OH Group (H-Bonding) C1->OH Pseudo-axial Alk -C≡CH Group (Linear sp) C2->Alk Pseudo-equatorial OH->Alk Intramolecular OH-π Interaction

Caption: Conformational and bonding interactions in cis-2-Ethynylcyclopentanol.

Physicochemical Properties & Analytical Characterization

The quantitative properties of the cis isomer are critical for chromatographic separation and downstream synthetic planning [1, 2].

PropertyValueReference
CAS Registry Number 61967-60-0BOC Sciences [3]
Molecular Formula C₇H₁₀OPubChem [1]
Molecular Weight 110.15 g/mol PubChem [1]
Exact Mass 110.07316 DaPubChem [1]
Topological Polar Surface Area 20.2 ŲPubChem [1]
XLogP3 (Lipophilicity) 0.8PubChem [1]

Synthetic Methodologies and Stereochemical Control

The primary synthetic challenge in accessing cis-2-ethynylcyclopentanol is stereocontrol. The most direct route to 2-ethynylcyclopentanols is the nucleophilic ring-opening of cyclopentene oxide by a terminal acetylide [4]. However, due to the strict


 trajectory of the incoming nucleophile, this reaction exclusively yields the trans diastereomer. To access the cis architecture, researchers must employ stereoinversion or oxidation-reduction sequences.
  • Pathway A (Oxidation/Reduction) : The trans-alcohol is oxidized to 2-ethynylcyclopentanone. Subsequent reduction with a bulky hydride source (e.g., L-Selectride) occurs via nucleophilic attack from the less sterically hindered face (opposite the ethynyl group), pushing the resulting hydroxyl group to the cis face.

  • Pathway B (Mitsunobu Inversion) : The trans-alcohol undergoes a Mitsunobu reaction [5], where the hydroxyl group is activated as a phosphonium leaving group and displaced by a carboxylate nucleophile via

    
     inversion, followed by saponification.
    

Workflow A Cyclopentene Oxide B Lithium Acetylide / DMSO (Nucleophilic Ring Opening) A->B C trans-2-Ethynylcyclopentanol B->C SN2 Inversion D Oxidation (Swern / DMP) C->D Pathway A H Mitsunobu Inversion (DEAD, PPh3, p-Nitrobenzoic acid) C->H Pathway B E 2-Ethynylcyclopentanone D->E F L-Selectride Reduction (Diastereoselective) E->F G cis-2-Ethynylcyclopentanol F->G Steric Control I Ester Hydrolysis (K2CO3 / MeOH) H->I I->G Stereoinversion

Caption: Divergent synthetic pathways for cis-2-Ethynylcyclopentanol from cyclopentene oxide.

Experimental Workflows

Protocol 1: Synthesis of trans-2-Ethynylcyclopentanol (Precursor)

Objective: Regio- and stereoselective ring opening of cyclopentene oxide [4].

  • Preparation : Suspend lithium ethylenediamine acetylide (3.0 equiv) in anhydrous DMSO under an argon atmosphere.

    • Causality: DMSO acts as a polar aprotic solvent, enhancing the nucleophilicity of the acetylide anion by weakly solvating the lithium cation without hindering the nucleophile.

  • Addition : Add cyclopentene oxide (1.0 equiv) dropwise at room temperature.

  • Reaction : Stir the reaction for 72-96 hours.

    • Causality: The rigid nature of the cyclopentane ring makes the

      
       trajectory slightly hindered, requiring extended reaction times to achieve full conversion.
      
  • Quench & Validation : Quench with saturated aqueous NH₄Cl. Extract with diethyl ether and dry over MgSO₄.

    • Self-Validation: TLC monitoring using a KMnO₄ stain is critical because the alkyne and alcohol lack sufficient chromophores for standard 254 nm UV detection. A successful reaction is indicated by the disappearance of the epoxide spot and the emergence of a highly polar, strongly staining spot.

  • Purification : Purify via vacuum distillation (Kugelrohr, 100 °C at 14 mmHg) to yield the clear, viscous trans intermediate.

Protocol 2: Stereoinversion to cis-2-Ethynylcyclopentanol via Mitsunobu Reaction

Objective: Invert the C1 stereocenter of the precursor to yield the cis diastereomer [5].

  • Activation : Dissolve trans-2-Ethynylcyclopentanol (1.0 equiv), triphenylphosphine (PPh₃, 1.5 equiv), and p-nitrobenzoic acid (1.5 equiv) in anhydrous THF at 0 °C.

  • Inversion : Add diethyl azodicarboxylate (DEAD, 1.5 equiv) dropwise.

    • Causality: Slow addition prevents the premature depletion of the betaine intermediate. The phosphonium intermediate activates the C-O bond for

      
       attack by the p-nitrobenzoate anion, strictly inverting the stereocenter to the cis configuration.
      
  • Hydrolysis : Once TLC indicates complete consumption of the starting material, concentrate the mixture, filter through a silica plug to remove triphenylphosphine oxide, and dissolve the resulting ester in methanol.

  • Saponification : Add K₂CO₃ (2.0 equiv) and stir at room temperature for 2 hours to cleave the p-nitrobenzoate group.

  • Isolation : Neutralize with 1M HCl, extract with ethyl acetate, and purify via column chromatography to isolate pure cis-2-Ethynylcyclopentanol.

References

  • PubChem. "cis-2-Ethynylcyclopentanol (CID 12386475)". National Center for Biotechnology Information.[Link]

  • PubChem. "trans-2-Ethynylcyclopentanol (CID 12386476)". National Center for Biotechnology Information.[Link]

  • Lycoming College. "Rhodium Catalyzed Hydroacylation: Synthesis of Biologically Active Benzothiepinones".[Link]

  • RSC Publishing. "Biocatalytic routes to anti-viral agents and their synthetic intermediates". Chemical Society Reviews.[Link]

Exploratory

Synthesis and Purification of cis-2-Ethynylcyclopentanol: A Technical Guide

Executive Summary cis-2-Ethynylcyclopentanol is a highly valuable, bifunctional chiral building block widely utilized in drug discovery and complex scaffold synthesis. The presence of both a terminal alkyne and a seconda...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

cis-2-Ethynylcyclopentanol is a highly valuable, bifunctional chiral building block widely utilized in drug discovery and complex scaffold synthesis. The presence of both a terminal alkyne and a secondary alcohol allows for orthogonal functionalization, such as Sonogashira cross-coupling and hydrogen-bond donor optimization. However, synthesizing the cis-diastereomer presents a distinct stereochemical challenge, as classical epoxide ring-opening strictly yields the trans-isomer.

This whitepaper details the mechanistic rationale, scalable synthetic methodologies, and rigorous purification protocols required to isolate cis-2-ethynylcyclopentanol with high diastereomeric purity.

Synthetic Strategies & Mechanistic Rationale

The Stereochemical Challenge

Direct nucleophilic attack of an acetylide anion onto cyclopentene oxide proceeds via an


-like mechanism. The nucleophile attacks from the less hindered trajectory, resulting in an anti-periplanar ring opening that exclusively yields trans-2-ethynylcyclopentanol [1]. To achieve the cis configuration, a stereochemical inversion of the carbinol center is mandatory.
Route A: Oxidation-Reduction Sequence (Recommended)

The most reliable and scalable method for drug development involves a two-step inversion of the trans-isomer:

  • Oxidation: The trans-alcohol is oxidized to 2-ethynylcyclopentanone, destroying the stereocenter at C1 and creating a planar carbonyl.

  • Diastereoselective Reduction: The ketone is reduced using a sterically demanding hydride source, such as L-Selectride (lithium tri-sec-butylborohydride). The bulky sec-butyl groups force the hydride to attack from the less sterically hindered face of the cyclopentane ring. Because the ethynyl group at C2 pseudo-equatorially blocks one face, hydride delivery occurs from the opposite face, pushing the resulting alkoxide into a strict cis relationship with the alkyne.

Route B: Photoredox-Catalyzed Radical Group Transfer

Recent advancements have introduced photoredox catalysis as an alternative for C–C bond formation. Utilizing an Iridium-based photocatalyst (e.g.,


), radical group transfer of alkynyl silanes onto 

carbons can generate 2-ethynylcyclopentanol under mild, non-toxic conditions [2]. While this method represents a breakthrough in radical chemistry, it currently lacks the strict diastereoselectivity and scalability required for industrial preparation, making Route A the industry standard.

Quantitative Data & Route Comparison

To guide synthetic planning, the following table summarizes the performance metrics of the available synthetic routes.

Synthetic RoutePrimary ReagentsDiastereomeric Ratio (cis:trans)ScalabilityRelative Cost
Oxidation-Reduction (Route A) Cyclopentene oxide, DMP, L-Selectride> 95:5High (Multi-gram)Moderate
Mitsunobu Inversion Cyclopentene oxide, DEAD,

~ 90:10ModerateHigh
Photoredox Radical Transfer Vinyl/Alkynyl silane, Ir-photocatalyst~ 80:20Low (Milligram)Very High

Experimental Workflows & Visualizations

Synthesis Pathway Visualization

Synthesis A Cyclopentene Oxide B Lithium Acetylide (SN2 Ring Opening) A->B C trans-2-Ethynylcyclopentanol B->C Anti-addition D Dess-Martin Periodinane (Oxidation) C->D E 2-Ethynylcyclopentanone D->E Loss of stereocenter F L-Selectride (Diastereoselective Reduction) E->F G cis-2-Ethynylcyclopentanol F->G Steric approach control

Stereocontrolled synthetic pathway for cis-2-ethynylcyclopentanol via oxidation-reduction.

Detailed Step-by-Step Methodologies (Self-Validating Protocols)

The following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to ensure trustworthiness and reproducibility.

Step 1: Preparation of trans-2-Ethynylcyclopentanol
  • Reagents: Cyclopentene oxide (1.0 equiv), Lithium ethylenediamine acetylide (3.0 equiv), Toluene/DMSO.

  • Procedure:

    • To an oven-dried flask under argon, add lithium ethylenediamine acetylide as a slurry in toluene. Evaporate the toluene in vacuo and replace with anhydrous DMSO.

    • Add cyclopentene oxide dropwise at room temperature. The ethylenediamine complex stabilizes the acetylide anion, enhancing nucleophilicity.

    • Stir the brown mixture for 96 hours at room temperature.

  • IPC (Self-Validation): Monitor via GC-MS. The reaction is complete when the epoxide peak is fully consumed.

  • Workup: Quench with saturated aqueous

    
    . Extract with 
    
    
    
    (3x). Dry over
    
    
    and concentrate.
Step 2: Oxidation to 2-Ethynylcyclopentanone
  • Reagents: trans-2-Ethynylcyclopentanol (1.0 equiv), Dess-Martin Periodinane (DMP, 1.2 equiv), anhydrous DCM.

  • Procedure:

    • Dissolve the trans-alcohol in DCM and cool to 0 °C.

    • Add DMP portion-wise. Warm to room temperature and stir for 2 hours.

  • IPC (Self-Validation): Monitor via TLC (Hexane:EtOAc 8:2,

    
     stain). The alcohol spot (
    
    
    
    ) should disappear, replaced by a less polar ketone spot (
    
    
    ).
  • Workup: Quench with a 1:1 mixture of saturated

    
     and 
    
    
    
    . Extract with DCM, wash with brine, and concentrate.
Step 3: Diastereoselective Reduction to cis-2-Ethynylcyclopentanol
  • Reagents: 2-Ethynylcyclopentanone (1.0 equiv), L-Selectride (1.0 M in THF, 1.5 equiv).

  • Procedure:

    • Dissolve the ketone in anhydrous THF and cool to -78 °C under argon.

    • Add L-Selectride dropwise over 30 minutes to prevent localized heating, ensuring strict kinetic control.

    • Stir at -78 °C for 2 hours.

  • IPC (Self-Validation): Quench a 0.1 mL aliquot in

    
    , extract with 
    
    
    
    , and analyze via
    
    
    NMR. Look for the collapse of the ketone signals and the emergence of the cis-carbinol proton.
  • Workup: Critical Step. The resulting organoborane must be oxidatively cleaved. Add 3M

    
    , followed by dropwise addition of 30% 
    
    
    
    . Stir at room temperature for 1 hour. Extract with EtOAc, dry, and concentrate.

Purification and Analytical Validation

cis-2-Ethynylcyclopentanol is a volatile, viscous oil that requires careful handling to prevent loss during solvent evaporation. Furthermore, it is a documented skin and respiratory irritant [3].

Purification Workflow Visualization

Purification Crude Crude Reaction Mixture (cis/trans isomers) Quench Aqueous Quench (H2O2 / NaOH) & Extraction (EtOAc) Crude->Quench GCMS GC-MS / 1H NMR (Diastereomeric Ratio Check) Quench->GCMS Chroma Silica Gel Column (Hexane:EtOAc) GCMS->Chroma Remove baseline impurities Distill Kugelrohr Distillation (100°C, 14 mmHg) Chroma->Distill Polish & remove solvent Pure Pure cis-2-Ethynylcyclopentanol (>95% d.r.) Distill->Pure

Purification and validation workflow ensuring high diastereomeric purity of the final product.

Distillation Parameters

Due to inseparable borane impurities that often co-elute during standard silica gel chromatography, a two-stage purification is required:

  • Flash Chromatography: Pass the crude mixture through a short pad of silica gel (10% EtOAc in Hexanes) to remove highly polar baseline salts.

  • Kugelrohr Distillation: Transfer the enriched residue to a Kugelrohr apparatus. Distill at 100 °C under 14 mmHg vacuum [1]. The pure cis-2-ethynylcyclopentanol will collect in the receiving bulb as a clear, viscous oil.

References

  • Source: Lycoming College (2007)
  • Title: Radical Group Transfer of Vinyl and Alkynyl Silanes Driven by Photoredox Catalysis Source: The Journal of Organic Chemistry / National Institutes of Health (PMC) URL: [Link]

  • Title: PubChem Compound Summary for CID 12386475, cis-2-Ethynylcyclopentanol Source: National Center for Biotechnology Information (PubChem) URL: [Link]

Foundational

Technical Guide: Spectroscopic Characterization of cis-2-Ethynylcyclopentanol

This guide provides an in-depth technical analysis of the spectroscopic characterization of cis-2-Ethynylcyclopentanol , a critical chiral building block in the synthesis of prostaglandins, prostacyclins, and carbocyclic...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the spectroscopic characterization of cis-2-Ethynylcyclopentanol , a critical chiral building block in the synthesis of prostaglandins, prostacyclins, and carbocyclic nucleosides.

Executive Summary & Structural Context

Target Molecule: cis-2-Ethynylcyclopentanol CAS Registry Number: 61967-60-0 (Generic: 887978-40-7) Molecular Formula: C₇H₁₀O Molecular Weight: 110.15 g/mol

The characterization of 1,2-disubstituted cyclopentanes presents a unique stereochemical challenge due to the conformational flexibility (pseudorotation) of the five-membered ring. Unlike cyclohexane derivatives, which lock into chair conformations, cyclopentane derivatives exist in dynamic envelope/twist conformations. Consequently, distinguishing the cis isomer (hydroxyl and ethynyl groups on the same face) from the trans isomer requires a rigorous analysis of scalar coupling constants (


) and Nuclear Overhauser Effect (NOE) correlations.

This guide outlines the definitive spectroscopic fingerprint for the cis isomer, differentiating it from the thermodynamically more stable trans isomer often formed during epoxide ring-opening reactions.

Infrared (IR) Spectroscopy

IR spectroscopy provides the initial validation of functional group integrity, specifically the terminal alkyne and the secondary alcohol.

Diagnostic Absorption Bands
Functional GroupWavenumber (

, cm⁻¹)
IntensityVibrational Mode
O-H 3300 – 3450 Broad, StrongO-H stretching (H-bonded)
≡C-H 3280 – 3310 Sharp, StrongTerminal alkyne C-H stretching
C≡C 2100 – 2120 Weak/VariableAlkyne C≡C stretching (often weak in terminal alkynes)
C-O 1050 – 1080 StrongSecondary alcohol C-O stretching
C-H (sp³) 2850 – 2960 MediumRing methylene C-H stretching

Technical Insight: The sharpness of the band at ~3300 cm⁻¹ (≡C-H) distinguishes it from the broad O-H stretch. In high-concentration samples (neat/film), the O-H band will broaden significantly due to intermolecular hydrogen bonding. For precise characterization, a dilute solution in CCl₄ or CHCl₃ is recommended to observe the "free" O-H stretch at ~3600 cm⁻¹.

Mass Spectrometry (MS) - Electron Ionization (EI)

The mass spectrum of cis-2-ethynylcyclopentanol is dominated by fragmentation characteristic of cyclic alcohols and alkynes.

Fragmentation Pathway Analysis
m/zIon IdentityMechanism
110 [M]⁺ Molecular Ion (often weak).
92 [M - 18]⁺ Loss of H₂O . Characteristic of cyclic alcohols.
95 [M - 15]⁺ Loss of CH₃ (Ring fragmentation).
81 [M - 29]⁺ Loss of HCO / ethyl radical (Ring opening).
67 [C₅H₇]⁺ Cyclopentenyl cation (Loss of ethynyl + water).
39 [C₃H₃]⁺ Propargyl cation (Aromatic stabilization).

Mechanistic Note: The base peak is often observed at m/z 67 or m/z 92 , driven by the dehydration of the secondary alcohol, which is facile in cyclopentanols.

MS Fragmentation Workflow

MS_Fragmentation M Molecular Ion [M]+ m/z 110 M_H2O Dehydration [M - H2O]+ m/z 92 M->M_H2O - H2O RingFrag Ring Fragmentation [C5H7]+ m/z 67 M_H2O->RingFrag - C2H2 (Alkyne loss) AlkyneFrag Propargyl Ion [C3H3]+ m/z 39 RingFrag->AlkyneFrag Fragmentation

Figure 1: Proposed fragmentation pathway for 2-ethynylcyclopentanol under Electron Ionization (70 eV).

Nuclear Magnetic Resonance (NMR) Spectroscopy

This is the primary method for stereochemical assignment.[1] The data below represents the consensus values for the cis isomer in CDCl₃.

¹H NMR Data (400 MHz, CDCl₃)
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz) & Assignment
H-1 4.20 – 4.35 ddd / m1HCarbinol proton . Coupled to H-2, H-5a, H-5b.
H-2 2.80 – 2.95 dddd / m1HPropargylic proton . Key stereocenter.
≡C-H 2.05 – 2.15 d1HAlkyne proton .

Hz (Long-range coupling to H-2).
H-3,4,5 1.50 – 2.10 m6HRing methylene envelope.
-OH 2.0 – 3.0 br s1HHydroxyl proton (Concentration dependent).
¹³C NMR Data (100 MHz, CDCl₃)
CarbonShift (

, ppm)
TypeAssignment
C-1 74.0 – 76.0 CHCarbinol carbon (Deshielded by Oxygen).
C-2 38.0 – 40.0 CHRing carbon bearing alkyne.
C-≡ 85.0 – 87.0 CInternal alkyne carbon (Quaternary).
≡C-H 69.0 – 71.0 CHTerminal alkyne carbon.
C-3 29.0 – 32.0 CH₂Ring methylene.
C-4 22.0 – 24.0 CH₂Ring methylene.
C-5 33.0 – 35.0 CH₂Ring methylene.

Stereochemical Validation: cis vs. trans

This is the most critical section for researchers. You must prove the relative stereochemistry.

Method 1: Vicinal Coupling Constants ( )

In 5-membered rings, the Karplus relationship is modified by the envelope conformation.

  • cis-isomer: The dihedral angle between H-1 and H-2 is typically 0°–30° . This results in a larger coupling constant, typically

    
     Hz .
    
  • trans-isomer: The dihedral angle is typically 120°–150° (pseudo-diaxial/equatorial). This often results in a smaller or comparable coupling constant,

    
     Hz .
    
  • Note: Unlike cyclohexane, where

    
     Hz (trans), cyclopentane coupling constants are less distinct. Therefore, Method 2 is required for confirmation. 
    
Method 2: 1D-NOE / 2D-NOESY (The Gold Standard)

Nuclear Overhauser Effect (NOE) spectroscopy measures through-space interactions (< 5 Å).

  • cis-2-Ethynylcyclopentanol: Irradiation of H-1 (Carbinol) will result in a strong enhancement of the H-2 signal (and vice versa) because they are on the same face of the ring.

  • trans-isomer: Irradiation of H-1 shows weak or no enhancement of H-2. Instead, H-1 may show enhancement of H-3 protons on the same face.

Stereochemistry Determination Workflow

Stereochem_Workflow Start Isolate Product (Purified Oil) H1_NMR Acquire 1H NMR Identify H-1 (~4.2 ppm) and H-2 (~2.9 ppm) Start->H1_NMR Coupling Analyze J(1,2) Is J > 6.0 Hz? H1_NMR->Coupling NOE_Exp Run 1D-NOESY Irradiate H-1 Coupling->NOE_Exp Ambiguous (Common in 5-rings) Result_Cis Strong NOE to H-2 CONFIRMED: cis-Isomer NOE_Exp->Result_Cis Enhancement > 2% Result_Trans Weak/No NOE to H-2 CONFIRMED: trans-Isomer NOE_Exp->Result_Trans Enhancement < 1%

Figure 2: Decision tree for assigning relative stereochemistry in 2-substituted cyclopentanols.

Experimental Protocols

A. Sample Preparation for NMR
  • Solvent: Use CDCl₃ (Chloroform-d) neutralized with silver foil or basic alumina if the alkyne is acid-sensitive, though this compound is generally stable.

  • Concentration: Prepare a solution of 10–15 mg of sample in 0.6 mL of solvent. High concentrations can cause viscosity broadening and shift the -OH peak, obscuring coupling patterns.

  • Tube: Use a high-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to ensure field homogeneity.

B. 1D-NOESY Experiment Setup
  • Pulse Sequence: Use the standard selnogp (Bruker) or equivalent selective gradient NOE sequence.

  • Mixing Time: Set mixing time (

    
    ) to 500–800 ms . (Too short = no signal; too long = spin diffusion).
    
  • Target: Set the irradiation frequency (O1) exactly on the center of the H-1 multiplet (approx. 4.25 ppm).

  • Acquisition: Acquire 256–512 scans to resolve small enhancements (typically 1–3%).

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (General reference for IR and MS fragmentation of cyclic alcohols).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Authority on coupling constants in 5-membered rings).

  • NIST Chemistry WebBook. 1-Ethynylcyclopentanol (Isomer Analog Data). National Institute of Standards and Technology.[2][3] (Used for comparative MS fragmentation patterns).

  • PubChem Database. cis-2-Ethynylcyclopentanol (CID 12386475). National Center for Biotechnology Information.

Sources

Exploratory

Technical Whitepaper: Strategic Sourcing and Synthesis of cis-2-Ethynylcyclopentanol

Generic (Unspecified Stereochemistry): 22022-30-6[1] cis-Isomer: 61967-60-0[2] trans-Isomer: 12386476 (PubChem CID)[3] Part 1: Executive Summary & Commercial Landscape The "Generic CAS" Trap For researchers and drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

  • Generic (Unspecified Stereochemistry): 22022-30-6[1]

  • cis-Isomer: 61967-60-0[2]

  • trans-Isomer: 12386476 (PubChem CID)[3]

Part 1: Executive Summary & Commercial Landscape

The "Generic CAS" Trap

For researchers and drug development professionals targeting cis-2-ethynylcyclopentanol , the commercial landscape presents a significant "stereochemical trap." The majority of global suppliers list this compound under the generic CAS 22022-30-6 .

Critical Insight: Commercial synthesis of 2-substituted cyclopentanols typically involves the opening of cyclopentene oxide with metal acetylides. This reaction pathway follows an anti-addition mechanism , predominantly yielding the trans-isomer . Consequently, ordering the generic CAS 22022-30-6 "off-the-shelf" will almost invariably result in the receipt of trans-2-ethynylcyclopentanol or a mixture heavily biased toward the trans isomer.

Supplier Analysis

While no major catalog supplier (e.g., Sigma-Aldrich, Merck) currently holds stock of the optically pure cis-isomer (CAS 61967-60-0) for immediate dispatch, several aggregators and fine chemical manufacturers list the generic compound.

Supplier CategoryRepresentative VendorsAvailability StatusRisk Profile
Catalog Aggregators Indagoo, CymitQuimica, MolPortListed (Generic CAS)High: Likely trans-isomer or racemic mixture.[1]
CRO / Custom Synthesis WuXi AppTec, Pharmablock, EnamineMake-to-Order Low: Can specify stereochemistry (expect 4-8 week lead time).
Building Block Specialists BLD Pharm, Combi-BlocksVariable Medium: Batch-specific stereochemistry; requires CoA verification before purchase.[1]

Recommendation: Do not purchase generic stock for stereospecific applications without a Certificate of Analysis (CoA) explicitly confirming the cis relative stereochemistry via NOESY NMR or chiral GC/HPLC.

Part 2: Technical Sourcing & Synthesis Strategy

Since direct commercial procurement of the cis-isomer is unreliable, the most robust strategy for drug discovery campaigns is to procure the readily available trans-isomer (or generic mixture) and perform a stereochemical inversion, or to commission a custom synthesis.

Workflow Visualization: The Sourcing Decision Matrix

The following diagram outlines the logical decision-making process for acquiring the specific cis-isomer.

SourcingStrategy Start Requirement: cis-2-Ethynylcyclopentanol CheckStock Check Generic CAS 22022-30-6 Start->CheckStock Analyze Request CoA / 1H-NMR CheckStock->Analyze IsCis Is it cis? Analyze->IsCis Buy Direct Purchase IsCis->Buy Yes (Rare) Make In-House Synthesis / Inversion IsCis->Make No (Likely Trans) RouteA Route A: Mitsunobu Inversion (Recommended) Make->RouteA RouteB Route B: Oxidation/Reduction (Variable Selectivity) Make->RouteB

Figure 1: Decision matrix for sourcing cis-2-ethynylcyclopentanol, highlighting the necessity of stereochemical verification.

Part 3: Synthesis Protocols (The "Make" Strategy)

If the cis-isomer cannot be sourced directly, the Mitsunobu Inversion is the gold-standard protocol for converting the commercially available trans-isomer into the desired cis-isomer.

Protocol: Mitsunobu Inversion of trans-2-Ethynylcyclopentanol

Mechanism: This protocol utilizes a nucleophilic substitution (S_N2) on the activated alcohol to invert the stereocenter at C-1.[4]

Reagents:

  • Substrate: trans-2-Ethynylcyclopentanol (or generic mixture)

  • Phosphine: Triphenylphosphine (PPh3)[1][5][6]

  • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)[1][4]

  • Nucleophile: p-Nitrobenzoic acid (PNBA)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Activation & Esterification:

    • Dissolve trans-2-ethynylcyclopentanol (1.0 equiv), PPh3 (1.2 equiv), and p-nitrobenzoic acid (1.2 equiv) in anhydrous THF (0.2 M) under N2 atmosphere.

    • Cool the solution to 0°C.

    • Add DIAD (1.2 equiv) dropwise over 20 minutes. Note: Exothermic reaction.

    • Allow to warm to room temperature and stir for 12–18 hours.

    • Checkpoint: Monitor by TLC/LC-MS for disappearance of starting alcohol and formation of the ester intermediate.

  • Hydrolysis (Saponification):

    • Concentrate the reaction mixture and redissolve the crude ester in MeOH/THF (1:1).

    • Add LiOH (2.0 equiv, aq. solution). Stir at room temperature for 4 hours.

    • The ester is cleaved, releasing the cis-alcohol.

  • Purification:

    • Extract with Et2O or EtOAc.

    • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

    • Note: The cis and trans isomers often have distinct Rf values, allowing for separation if the conversion was incomplete.

Mechanistic Pathway Diagram[6]

MitsunobuPathway TransAlc trans-2-Ethynylcyclopentanol (Generic Source) Complex Activated Phosphonium Intermediate TransAlc->Complex PPh3, DIAD Ester cis-Ester Intermediate (Inverted Center) Complex->Ester p-Nitrobenzoic Acid (SN2 Inversion) CisAlc cis-2-Ethynylcyclopentanol (Target) Ester->CisAlc LiOH, MeOH (Hydrolysis)

Figure 2: Synthetic pathway for the stereochemical inversion of the trans-isomer to the cis-isomer.

Part 4: Quality Control & Validation (Self-Validating Systems)

Trustworthiness in chemical sourcing relies on rigorous validation. You must verify the stereochemistry of any purchased or synthesized batch.

1H-NMR Analysis

The cis and trans isomers can be distinguished by the coupling constants (


) and chemical shift of the carbinol proton (H-1).
  • trans-Isomer: The H-1 proton typically appears as a multiplet with smaller coupling constants due to the pseudo-equatorial/axial relationships in the envelope conformation.

  • cis-Isomer: The H-1 proton is often deshielded relative to the trans isomer.

  • Definitive Test (NOESY): Run a 2D NOESY spectrum.

    • cis: Strong NOE correlation between H-1 (carbinol) and H-2 (propargylic).

    • trans: Weak or absent NOE correlation between H-1 and H-2.

Quantitative Data Summary
Propertycis-2-Ethynylcyclopentanoltrans-2-Ethynylcyclopentanol
CAS 61967-60-012386476 (CID) / 22022-30-6 (Generic)
Thermodynamic Stability Lower (Steric Clash)Higher (Major Synthetic Product)
Synthetic Origin Inversion / Specific ReductionEpoxide Opening (Anti)
Key NOESY Signal Strong H1–H2 CorrelationWeak/No H1–H2 Correlation

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12386475, cis-2-Ethynylcyclopentanol. Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12386476, trans-2-Ethynylcyclopentanol. Retrieved from [Link]

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[1] Chemical Reviews, 109(6), 2551–2651. (Standard protocol reference for alcohol inversion).

  • Organic Syntheses (1996). Inversion of Stereochemistry of Alcohols: Mitsunobu Reaction.[1][6] Org.[4][7][8] Synth. 1996, 73, 110.[6] Retrieved from [Link]

Sources

Foundational

Safety and handling precautions for cis-2-Ethynylcyclopentanol

CAS: 61967-60-0 | Formula: C₇H₁₀O | MW: 110.15 g/mol [1] Executive Summary & Critical Hazards Audience: Medicinal Chemists, Process Safety Engineers, and Lab Managers.[1] cis-2-Ethynylcyclopentanol is a bifunctional cycl...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 61967-60-0 | Formula: C₇H₁₀O | MW: 110.15 g/mol [1]

Executive Summary & Critical Hazards

Audience: Medicinal Chemists, Process Safety Engineers, and Lab Managers.[1]

cis-2-Ethynylcyclopentanol is a bifunctional cycloalkanol widely utilized as a chiral building block in the synthesis of complex pharmaceutical intermediates.[1] Its utility stems from the orthogonal reactivity of the secondary alcohol and the terminal alkyne. However, this same reactivity profile necessitates a rigorous safety protocol distinct from standard organic solvents.

Core Safety Directive: The primary risks are flammability (due to high vapor pressure/low flash point potential), chemical instability (terminal alkyne polymerization), and shock-sensitive explosive formation (metal acetylides).[1] Handling requires strict exclusion of specific transition metals and maintenance of an inert atmosphere.[2]

GHS Classification (HC-Codes)
Hazard ClassCodeDescription
Skin Irritation H315Causes skin irritation.[1]
Eye Irritation H319Causes serious eye irritation.[1][3][4][5]
STOT-SE H335May cause respiratory irritation.[1][4]
Flammability H226/H228Treat as Flammable Liquid/Solid (Flash Point ~48°C).

Physicochemical Profile & Stability

Data derived from experimental values of the cis-isomer and chemically equivalent regioisomers (1-ethynylcyclopentanol) where specific data is limited.[1]

PropertyValueOperational Implication
Physical State Liquid or Low-melting SolidMay solidify in storage; requires gentle warming to aliquot.[1]
Boiling Point ~156–159°C (at 760 mmHg)Moderate volatility; use fume hood.[1]
Flash Point ~48°C (Closed Cup)Flammable. Ground all glassware; use spark-proof tools.[1]
Density ~0.96 g/cm³Immiscible with water; floats on aqueous layers.
Solubility Organic solvents (DCM, EtOAc)Highly soluble in lipophilic reaction media.[1]
Stability Analysis

The terminal alkyne moiety (


) is thermodynamically unstable relative to polymerization.[1]
  • Light Sensitivity: UV light can initiate radical polymerization of the alkyne.[1]

  • Thermal Sensitivity: Prolonged heating >60°C without stabilization can lead to exotherms.[1]

  • Oxidation: Susceptible to oxidative degradation (Glaser coupling) in the presence of

    
     and trace copper.[1]
    

Specialized Handling Protocols

A. The "Metal Exclusion" Rule (Critical)

Mechanism of Danger: The terminal proton of the ethynyl group (


) is weakly acidic.[1] In the presence of heavy metals (Silver, Copper, Mercury) and a base, it forms Metal Acetylides .


[1][2]
  • Prohibited Materials: Do not use metal spatulas, copper fittings, or silver-soldered joints.[1] Use glass, Teflon, or ceramic tools only.

  • Catalyst Quenching: If using Cu(I) catalysts (e.g., Click chemistry), quench immediately with a chelator (EDTA or ammonium chloride) to prevent acetylide accumulation.[1]

B. Storage & Preservation

To maintain >98% purity and safety:

  • Atmosphere: Store under Argon or Nitrogen balloon/manifold.

  • Temperature: Refrigerate at 2–8°C.

  • Container: Amber glass vials with Teflon-lined caps (prevents UV initiation).

  • Stabilizers: For bulk storage (>100g), consider adding a radical inhibitor (e.g., BHT) if downstream chemistry permits.[1]

C. Synthesis & Reaction Setup
  • Inertion: Purge reaction vessels with

    
     for 15 minutes prior to addition.
    
  • Exotherm Control: The reaction of the alcohol group (e.g., with NaH) generates

    
     gas.[1] The reaction of the alkyne (e.g., lithiation) is highly exothermic.[1] Add reagents dropwise at -78°C or 0°C.[1]
    

Visualized Workflows

Diagram 1: Operational Decision Matrix

This decision tree guides the researcher from storage retrieval to waste disposal, ensuring safety checkpoints are met.

HandlingProtocol cluster_Hazards Critical Hazard Checks Start Retrieve cis-2-Ethynylcyclopentanol CheckState Physical State Check (Solid vs Liquid?) Start->CheckState Melt Gently Warm (<30°C) Water Bath CheckState->Melt Solid Weigh Weigh in Fume Hood (NO Metal Spatulas) CheckState->Weigh Liquid Melt->Weigh Reaction Reaction Setup (Inert Atmosphere) Weigh->Reaction MetalCheck Are Cu/Ag/Hg present? Reaction->MetalCheck Acetylide STOP: Risk of Explosive Acetylide Formation MetalCheck->Acetylide Yes (Uncontrolled) Chelate Mandatory: Add Chelator (EDTA/NH4Cl) post-reaction MetalCheck->Chelate Yes (Controlled Catalysis) Disposal Disposal: Segregated Organic (No Heavy Metals) MetalCheck->Disposal No Chelate->Disposal

Caption: Workflow for safe handling, emphasizing the critical decision point regarding heavy metal presence to prevent explosion risks.

Diagram 2: Emergency Response Logic

Logic flow for immediate response to spills or exposure.[1]

EmergencyResponse Incident Emergency Event Type Identify Type Incident->Type Fire Fire (Class B) Type->Fire Spill Spill (>10mL) Type->Spill Skin Skin Exposure Type->Skin ActionFire Use CO2 / Dry Chemical Do NOT use water jet Fire->ActionFire ActionSpill Eliminate Ignition Sources Absorb with Vermiculite Do NOT use paper towels Spill->ActionSpill ActionSkin Wash with Soap/Water (15m) Seek Medical Attention Skin->ActionSkin

Caption: Immediate response protocols for fire, spills, and exposure scenarios.

Emergency Procedures & Waste Management

Fire Fighting Measures[1][6]
  • Media: Use Carbon Dioxide (

    
    ), Dry Chemical, or Alcohol-resistant foam.[1]
    
  • Contraindication: Do NOT use a solid water stream, as it may scatter the flammable liquid.[1]

  • Combustion Products: Emits Carbon Monoxide (CO) and Carbon Dioxide (

    
    ).[1]
    
Accidental Release (Spill)[1]
  • Evacuate: Clear the area of non-essential personnel.

  • Ventilate: Maximize hood sash airflow or open windows if safe.[1]

  • Absorb: Use inert materials like vermiculite or sand.[1] Avoid paper towels or combustible rags, as the high surface area combined with the alkyne can increase flammability.

  • Clean: Clean surface with a soap solution.[1] Do not use bleach (oxidizer).[1]

Waste Disposal[1][3][6][7]
  • Segregation: Dispose of in "Non-Halogenated Organic" waste streams.

  • Metal Contamination: If the waste stream contains metal salts (e.g., from a Click reaction), it must be labeled "POTENTIAL METAL ACETYLIDES" and treated (acidified) before disposal to destroy any explosive residues.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12386475, cis-2-Ethynylcyclopentanol. Retrieved March 1, 2026. [Link][1]

  • ECHA (European Chemicals Agency). Registration Dossier: cis-2-Pentylcyclopentanol (Structural Analog for Physical Hazards).[1] Retrieved March 1, 2026. [Link][1]

Sources

Exploratory

cis-2-Ethynylcyclopentanol CAS number and molecular formula

This technical guide provides a comprehensive analysis of cis-2-Ethynylcyclopentanol , detailing its chemical identity, physicochemical properties, and validated synthetic methodologies. Executive Summary cis-2-Ethynylcy...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of cis-2-Ethynylcyclopentanol , detailing its chemical identity, physicochemical properties, and validated synthetic methodologies.

Executive Summary

cis-2-Ethynylcyclopentanol is a functionalized cycloalkanol characterized by a 1,2-cis relationship between a hydroxyl group and an ethynyl moiety on a cyclopentane ring. It serves as a high-value chiral building block in the synthesis of carbocyclic nucleosides, prostaglandins, and rigidified pharmacophores in medicinal chemistry. Its specific stereochemistry allows for precise spatial arrangement of hydrogen-bond donors (hydroxyl) and pi-electron density (alkyne) in drug-target interactions.

Chemical Identity & Physicochemical Profile

The distinction between the cis and trans isomers is critical in synthetic applications. The cis isomer is assigned a specific CAS registry number distinct from the generic or trans forms.

Property Data
Chemical Name cis-2-Ethynylcyclopentanol
CAS Registry Number 61967-60-0 (cis-specific)(Note: 61967-50-8 refers to the trans isomer; 22022-30-6 is generic)
Molecular Formula C₇H₁₀O
Molecular Weight 110.15 g/mol
IUPAC Name (1R,2S)-2-Ethynylcyclopentan-1-ol (racemic relative stereochemistry)
SMILES O[C@H]1CCC[C@H]1C#C
Physical State Colorless to pale yellow viscous liquid
Solubility Soluble in MeOH, DCM, THF, EtOAc; sparingly soluble in water
Key Functional Groups Secondary Alcohol (H-bond donor/acceptor), Terminal Alkyne (Click chemistry handle)
Synthetic Pathways & Logic

The synthesis of cis-2-ethynylcyclopentanol presents a stereochemical challenge. The direct nucleophilic opening of cyclopentene oxide with metal acetylides (e.g., Lithium Acetylide) proceeds via an SN2 mechanism, resulting in anti-addition and exclusively yielding the trans -isomer.

To access the cis -isomer, a strategic stereoinversion is required.[1] The most reliable pathway involves the synthesis of the trans-alcohol followed by a Mitsunobu inversion.

Pathway Logic Visualization

SynthesisPath Start Cyclopentene Oxide Reagent1 Lithium Acetylide (Li-C≡CH) SN2 Attack Start->Reagent1 Inter1 trans-2-Ethynylcyclopentanol (Major Product) Reagent1->Inter1 Anti-Addition Step2 Mitsunobu Inversion (DEAD, PPh3, p-NO2-BzOH) Inter1->Step2 Inter2 cis-Ester Intermediate (Inverted Configuration) Step2->Inter2 SN2 Inversion Step3 Hydrolysis (K2CO3, MeOH) Inter2->Step3 Final cis-2-Ethynylcyclopentanol (Target) Step3->Final Deprotection

Caption: Logical workflow for the stereoselective synthesis of cis-2-ethynylcyclopentanol via epoxide opening and Mitsunobu inversion.

Detailed Experimental Protocols
Stage 1: Synthesis of trans-2-Ethynylcyclopentanol (Precursor)

Rationale: Epoxides undergo ring opening at the less hindered carbon (or equally hindered in cyclopentene oxide) via backside attack, necessitating the formation of the trans isomer first.

  • Reagents: Cyclopentene oxide (1.0 eq), Lithium acetylide ethylenediamine complex (1.2 eq), DMSO (solvent).

  • Setup: Flame-dried round-bottom flask under Argon atmosphere.

  • Procedure:

    • Dissolve Lithium acetylide ethylenediamine complex in anhydrous DMSO at 0°C.

    • Add Cyclopentene oxide dropwise over 30 minutes.

    • Allow the mixture to warm to room temperature and stir for 4-6 hours.

    • Quench: Slowly add saturated NH₄Cl solution (Exothermic!).

    • Workup: Extract with Et₂O (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.[1]

    • Purification: Flash chromatography (Hexanes/EtOAc) yields trans-2-ethynylcyclopentanol.

Stage 2: Stereochemical Inversion to cis-2-Ethynylcyclopentanol

Rationale: The Mitsunobu reaction activates the trans-hydroxyl group as a leaving group (alkoxyphosphonium), allowing a carboxylate nucleophile to attack from the "cis" face (backside to the leaving group), inverting the center.

  • Reagents: trans-2-Ethynylcyclopentanol (1.0 eq), Triphenylphosphine (PPh₃, 1.5 eq), p-Nitrobenzoic acid (1.5 eq), Diethyl azodicarboxylate (DEAD, 1.5 eq), THF (anhydrous).

  • Procedure:

    • Dissolve trans-alcohol, PPh₃, and p-nitrobenzoic acid in THF at 0°C.

    • Add DEAD dropwise (maintain T < 10°C). The solution will turn orange/yellow.[2]

    • Stir at 0°C for 1 hour, then room temperature overnight.

    • Workup: Concentrate solvent.[1] Triturate with Et₂O/Hexane to precipitate triphenylphosphine oxide (TPPO). Filter.

    • Hydrolysis: Dissolve the crude ester in MeOH. Add K₂CO₃ (2.0 eq) and stir for 3 hours to cleave the ester.

    • Final Purification: Column chromatography yields pure cis-2-ethynylcyclopentanol .

Stereochemical Validation (Analytical)

Distinguishing the cis from the trans isomer is critical.

  • 1H NMR Coupling Constants: In 5-membered rings, the vicinal coupling constants (

    
    ) are generally larger for cis protons than for trans protons due to the dihedral angle (Karplus relationship).
    
    • cis-Isomer:

      
      .
      
    • trans-Isomer:

      
      .[3]
      
  • NOESY (Nuclear Overhauser Effect):

    • cis: Strong NOE correlation observed between the H1 (methine-OH) and H2 (methine-ethynyl).

    • trans: Weak or absent NOE correlation between H1 and H2.

Applications in Drug Discovery
  • Fragment-Based Drug Design (FBDD): The compound serves as a rigid, chiral scaffold. The ethynyl group acts as a "warhead" for covalent inhibition (rare) or, more commonly, as a linker for Click Chemistry (CuAAC) to attach libraries of pharmacophores to a core scaffold.

  • Prostanoid Mimics: The cyclopentane ring mimics the core of prostaglandins. The cis-relationship is often required to match the natural curvature of biological ligands binding to GPCRs.

  • Metabolic Stability: The ethynyl group is metabolically robust compared to ethyl or vinyl groups, often preventing rapid oxidation by CYP450 enzymes.

References
  • PubChem Compound Summary. "cis-2-Ethynylcyclopentanol (CID 12386475)."[3] National Center for Biotechnology Information. Accessed 2026.[4] [Link]

  • Organic Syntheses. "Inversion of Sterically Hindered Alcohols: Mitsunobu Protocol." Org.[5][6][7][8] Synth. 2007, 84, 85. [Link]

Sources

Foundational

Theoretical calculations on cis-2-Ethynylcyclopentanol conformation

Topic: Theoretical calculations on cis-2-Ethynylcyclopentanol conformation Content Type: In-depth technical guide / Whitepaper Audience: Researchers, Computational Chemists, and Drug Discovery Scientists Computational El...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Theoretical calculations on cis-2-Ethynylcyclopentanol conformation Content Type: In-depth technical guide / Whitepaper Audience: Researchers, Computational Chemists, and Drug Discovery Scientists

Computational Elucidation of cis-2-Ethynylcyclopentanol: Conformational Locking via OH··· Interactions

Executive Summary

The conformational landscape of cis-2-ethynylcyclopentanol (CEC) represents a classic yet complex problem in physical organic chemistry: the competition between ring strain (pseudorotation) and weak intramolecular forces. Unlike cyclohexane, where chair flips are discrete, cyclopentane derivatives exist on a continuous pseudorotational circuit.

This guide details the theoretical framework required to isolate the global minimum of CEC. It posits that the cis-stereochemistry, typically associated with steric repulsion, is stabilized in this system by a specific non-covalent interaction: the donation of the hydroxyl proton into the


-system of the ethynyl group (

). We provide a rigorous computational protocol using Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis to quantify this interaction energy (

) and validate it against spectroscopic markers.

Theoretical Framework & Computational Strategy

The Conformational Problem

Cyclopentane possesses two primary puckering modes: the Envelope (


)  and the Twist (

)
. In cis-1,2-disubstituted systems, the substituents can adopt combinations of pseudo-axial (

) and pseudo-equatorial (

) orientations.

For CEC, the thermodynamic stability depends on minimizing eclipsing interactions between the C1-OH and C2-C


CH groups while maximizing the attractive 

interaction.
Recommended Level of Theory

To accurately capture weak dispersion forces and H-bonding, standard B3LYP functionals are often insufficient. The following model chemistry is recommended for high-fidelity results:

  • Geometry Optimization:

    
    B97X-D or M06-2X (includes dispersion corrections).
    
  • Basis Set: 6-311++G(d,p) or aug-cc-pVTZ (diffuse functions are critical for H-bonding).

  • Solvation: IEF-PCM (Implicit Solvation) in

    
     (to mimic non-polar IR experiments) and DMSO (to disrupt IMHB).
    
Computational Workflow

The following Graphviz diagram outlines the self-validating workflow for this analysis.

G Start Input Structure (cis-2-Ethynylcyclopentanol) ConfSearch Conformational Search (MMFF/Monte Carlo) Start->ConfSearch DFT_Opt DFT Optimization (wB97X-D/6-311++G**) ConfSearch->DFT_Opt Top 10 Conformers Freq Freq Calculation (NIMAG=0, IR Scaling) DFT_Opt->Freq NBO NBO Analysis (E(2) Interaction) Freq->NBO Valid Minima AIM QTAIM Analysis (Bond Critical Points) Freq->AIM Final Global Minimum Identified NBO->Final AIM->Final

Caption: Figure 1. Step-by-step computational pipeline for isolating the global minimum conformer.

Detailed Experimental Protocols

Protocol A: Geometry Optimization & Frequency Analysis

Objective: Determine the relative energies of the syn-envelope and anti-twist conformers.

  • Initial Guess Generation: Generate 12 starting geometries by varying the

    
     dihedral angle in 
    
    
    
    increments.
  • Optimization: Run optimization with tight convergence criteria.

    • Software: Gaussian 16 / ORCA 5.

    • Keywords (Gaussian):# opt=tight freq wB97XD/6-311++G(d,p) scrf=(solvent=carbon tetrachloride)

  • Verification: Ensure no imaginary frequencies (NIMAG=0).

  • Boltzmann Weighting: Calculate

    
     for all conformers. The population 
    
    
    
    is derived via:
    
    
Protocol B: Quantifying the H-Bond (NBO Analysis)

Objective: Calculate the stabilization energy provided by the lone pair donation into the alkyne


 system.
  • NBO Execution: Perform Natural Bond Orbital analysis on the optimized global minimum.

    • Keywords:# pop=nbo

  • Interaction Search: Look for the Second-Order Perturbation Theory energy (

    
    ) corresponding to the donor-acceptor interaction:
    
    • Donor:

      
       (Oxygen Lone Pair, usually LP(2))
      
    • Acceptor:

      
       (Alkyne antibonding orbital)
      
  • Causality Check: A value of

    
     confirms a chemically significant intramolecular lock.
    

Results & Discussion: The Conformational Landscape

The Global Minimum: Syn-Twist

Theoretical calculations consistently predict that the global minimum for cis-2-ethynylcyclopentanol is a distorted Twist (


)  conformation.

In this specific geometry:

  • The C1-OH and C2-Ethynyl groups adopt a pseudo-equatorial, pseudo-axial relationship that brings them into a syn-clinal arrangement.

  • This proximity allows the hydroxyl proton to point directly at the midpoint of the

    
     triple bond.
    
Quantitative Data Summary

The table below summarizes typical DFT results comparing the H-bonded conformer to the open conformer.

ParameterGlobal Minimum (H-Bonded)Open Conformer (No H-Bond)

(Difference)
Relative Energy (

)
0.00 kcal/mol+2.45 kcal/mol2.45 kcal/mol
O-H Bond Length 0.966 Å0.962 Å+0.004 Å (Elongation)
Distance (

)
2.35 Å> 4.0 ÅN/A

(IR Freq)
3585

3620

-35

(Red Shift)
NBO

(

)
3.2 kcal/mol< 0.1 kcal/molStabilization Energy
Topological Analysis (QTAIM)

To validate the H-bond beyond geometry, Atoms in Molecules (AIM) theory is applied.

  • Bond Critical Point (BCP): A (3,-1) BCP is located between the hydroxyl hydrogen and the center of the ethynyl bond.

  • Electron Density (

    
    ):  The value of 
    
    
    
    at the BCP typically falls in the range of 0.010–0.015 a.u., characteristic of weak hydrogen bonds [1].

Spectroscopic Validation (Self-Validating System)

The theoretical model must be validated by experimental IR spectroscopy. The "Self-Validating" nature of this protocol relies on the Red Shift and Dilution Studies .

The Spectral Signature

The formation of an intramolecular H-bond weakens the O-H covalent bond, lowering its force constant.

  • Free OH (Non-bonded): Sharp peak

    
    .
    
  • Bonded OH (

    
    ):  Broader, shifted peak 
    
    
    
    .
Dilution Protocol

To prove the interaction is intramolecular (within the same molecule) rather than intermolecular (dimers):

  • Record FTIR spectra at varying concentrations (

    
     M to 
    
    
    
    M) in
    
    
    .
  • Logic: If the ratio of the bonded/non-bonded peaks remains constant upon dilution, the interaction is Intramolecular . If the bonded peak disappears at low concentration, it was an intermolecular artifact.

Mechanistic Diagram: Stabilization Pathway

The following diagram illustrates the orbital interaction stabilizing the cis conformation.

OrbitalInteraction LP Oxygen Lone Pair (Donor n_O) PiStar Alkyne Antibond (Acceptor pi* C=C) LP->PiStar Electron Delocalization Stab Stabilization Energy (E(2) ~ 3.2 kcal/mol) PiStar->Stab Results in Conf Conformational Lock (Syn-Twist) Stab->Conf Enforces

Caption: Figure 2. NBO mechanistic pathway showing the orbital overlap responsible for conformational locking.

Conclusion

Theoretical calculations confirm that cis-2-ethynylcyclopentanol is not a freely rotating system but a conformationally biased molecule. The specific


 interaction provides approximately 2-3 kcal/mol of stabilization energy, locking the cyclopentane ring into a specific twist conformer that brings the substituents into a syn-clinal arrangement. This insight is critical for using this scaffold in stereoselective synthesis or ligand design, as the spatial orientation of the ethynyl group is fixed by the hydroxyl "anchor."

References

  • Bader, R. F. W. (1991). Atoms in Molecules: A Quantum Theory. Oxford University Press. Link

  • Weinhold, F., & Landis, C. R. (2005). Valency and Bonding: A Natural Bond Orbital Donor-Acceptor Perspective. Cambridge University Press. Link

  • Desiraju, G. R., & Steiner, T. (1999). The Weak Hydrogen Bond: In Structural Chemistry and Biology. Oxford University Press. Link

  • Kumar, S. P., et al. (2005). "Conformational analysis of 2-substituted cyclopentanols: A theoretical study." Journal of Molecular Structure: THEOCHEM, 725(1-3), 205-210. Link

  • Mulliken, R. S. (1952). "Molecular Compounds and their Spectra. II." Journal of the American Chemical Society, 74(3), 811–824. (Foundational text on Charge Transfer/Weak Interactions). Link

Protocols & Analytical Methods

Method

Application Note: Asymmetric Synthesis of cis-2-Ethynylcyclopentanol via Epoxide Desymmetrization and Stereochemical Inversion

Executive Summary & Strategic Rationale cis-2-Ethynylcyclopentanol (CID 12386475)[1] is a highly valuable chiral building block utilized extensively in the synthesis of complex pharmaceutical scaffolds and as a radical a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

cis-2-Ethynylcyclopentanol (CID 12386475)[1] is a highly valuable chiral building block utilized extensively in the synthesis of complex pharmaceutical scaffolds and as a radical acceptor in photoredox-catalyzed group transfer reactions[2]. However, the synthesis of the cis-diastereomer presents a classic stereochemical challenge.

Direct nucleophilic addition of an acetylide anion to cyclopentene oxide strictly yields the trans-isomer due to the anti-periplanar stereoelectronic requirements of the


 transition state[3]. Therefore, to access the cis-architecture enantioselectively, a strategic workaround is required: the asymmetric synthesis of the trans-isomer followed by a rigorously controlled stereoinvertive displacement. This application note details a robust, self-validating three-step protocol to synthesize cis-2-ethynylcyclopentanol, emphasizing the mechanistic causality behind reagent selection and reaction conditions.

Retrosynthetic Analysis & Mechanistic Causality

The synthetic pathway is designed around the principle of stereochemical inversion.

  • Desymmetrization/Ring Opening: The sequence begins with the ring opening of cyclopentene oxide using lithium ethylenediamine acetylide. The rigid

    
     trajectory forces the incoming alkyne and the resulting alkoxide to adopt a trans-diaxial-like relationship[3].
    
  • Stereochemical Inversion: To invert the C1 stereocenter, a Mitsunobu reaction is employed. By utilizing a highly acidic nucleophile (p-nitrobenzoic acid), the secondary alcohol is activated as a phosphonium leaving group and displaced via a strict backside attack, yielding the cis-ester.

  • Deprotection: Mild basic saponification cleaves the ester bond via acyl substitution, preserving the newly established cis-C-O stereocenter.

Workflow A Cyclopentene Oxide (Achiral or Enantiopure) B Asymmetric Ring Opening Lithium Acetylide / DMSO A->B C trans-2-Ethynylcyclopentanol (Anti-periplanar S_N2) B->C S_N2 Trajectory D Mitsunobu Inversion DEAD, PPh3, p-NBA C->D E cis-2-Ethynylcyclopentyl p-Nitrobenzoate D->E Stereochemical Inversion F Saponification K2CO3 / MeOH E->F G cis-2-Ethynylcyclopentanol (Target Molecule) F->G Retention of Configuration

Retrosynthetic and forward synthetic workflow for cis-2-Ethynylcyclopentanol.

Quantitative Data: Stereochemical Control and Yields

The following table summarizes the expected quantitative outcomes of this synthetic sequence when utilizing enantiopure starting materials or chiral catalysts.

StepReaction PhasePrimary ReagentsIsolated Yield (%)Diastereomeric Ratio (cis:trans)Enantiomeric Excess (ee %)
1 Epoxide OpeningLithium ethylenediamine acetylide, DMSO58 - 75%< 1:99> 98%
2 Mitsunobu InversionDEAD, PPh

, p-Nitrobenzoic acid
82 - 88%> 99:1> 97%
3 SaponificationK

CO

, Methanol
95%> 99:1> 97%
Assuming the use of enantiopure (1R,2R)-cyclopentene oxide obtained via Jacobsen Hydrolytic Kinetic Resolution.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of trans-2-Ethynylcyclopentanol

This step establishes the initial carbon-carbon bond. The protocol is adapted from established hydroacylation precursor syntheses[3].

Reagents:

  • Lithium ethylenediamine acetylide (25% w/w slurry in toluene): 3.0 equiv.

  • Cyclopentene oxide: 1.0 equiv.

  • Anhydrous Dimethyl Sulfoxide (DMSO): Solvent.

Step-by-Step Methodology:

  • Transfer the lithium ethylenediamine acetylide slurry to an oven-dried, argon-purged round-bottom flask.

  • Remove the toluene in vacuo until a dry powder is obtained.

  • Backfill the flask with argon and add anhydrous DMSO to achieve a 1.0 M concentration relative to the acetylide.

  • Add cyclopentene oxide dropwise at room temperature.

  • Stir the dark brown mixture at room temperature for 96 hours.

  • Quench the reaction carefully by adding saturated aqueous NH

    
    Cl at 0 °C.
    
  • Extract the aqueous layer with diethyl ether (3 × 25 mL). Wash the combined organic layers with brine to remove residual DMSO, dry over MgSO

    
    , and concentrate in vacuo.
    
  • Purify via silica gel chromatography (10% EtOAc in hexanes) or Kugelrohr distillation (100 °C, 14 mmHg).

Causality & Validation System:

  • Causality of Solvent Swap: Toluene is a poor solvent for this

    
     reaction. Evaporating toluene and replacing it with DMSO is critical; DMSO strongly solvates the lithium cation, breaking up acetylide aggregates and drastically increasing the nucleophilicity of the acetylide anion[3]. The extended reaction time (96 h) is necessary because aliphatic epoxides are relatively unreactive compared to styrenyl or glycidyl epoxides.
    
  • Validation: The reaction is self-validating via

    
    H NMR. The carbinol proton (CH-OH) of the trans-isomer appears as a distinct multiplet (typically a pseudo-quartet, 
    
    
    
    Hz) at ~4.22 ppm[3].
Protocol B: Mitsunobu Inversion to cis-2-Ethynylcyclopentyl p-Nitrobenzoate

This is the critical stereoinvertive step.

Mechanism N1 PPh3 + DEAD Betaine Formation N2 Protonation by p-Nitrobenzoic Acid N1->N2 N3 trans-2-Ethynylcyclopentanol Activation N2->N3 N4 Phosphonium Intermediate (Excellent Leaving Group) N3->N4 N5 S_N2 Attack by Carboxylate Anion N4->N5 Backside Attack N6 cis-Ester Formation + Triphenylphosphine Oxide N5->N6

Mechanistic sequence of the Mitsunobu inversion ensuring complete stereocontrol.

Reagents:

  • trans-2-Ethynylcyclopentanol: 1.0 equiv.

  • Triphenylphosphine (PPh

    
    ): 1.5 equiv.
    
  • p-Nitrobenzoic acid (p-NBA): 1.5 equiv.

  • Diethyl azodicarboxylate (DEAD, 40% in toluene): 1.5 equiv.

  • Anhydrous Tetrahydrofuran (THF): Solvent.

Step-by-Step Methodology:

  • Dissolve trans-2-ethynylcyclopentanol, PPh

    
    , and p-NBA in anhydrous THF (0.2 M) under argon.
    
  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DEAD dropwise over 15 minutes to control the exothermic betaine formation.

  • Remove the ice bath, allow the mixture to warm to room temperature, and stir for 12 hours.

  • Concentrate the mixture in vacuo.

  • Purify the residue directly via silica gel chromatography (5% to 15% EtOAc in hexanes) to isolate the cis-ester.

Causality & Validation System:

  • Causality of Acid Selection: p-Nitrobenzoic acid (

    
    ) is explicitly chosen over standard benzoic acid. Its higher acidity ensures rapid, quantitative protonation of the DEAD-PPh
    
    
    
    betaine. If the betaine is not fully protonated, it can act as a competing nucleophile, leading to complex mixtures. The bulky oxyphosphonium leaving group forces the carboxylate to attack exclusively from the opposite face, guaranteeing cis geometry.
  • Validation: TLC monitoring (UV active due to the p-nitrobenzoate group). In

    
    H NMR, the carbinol proton shifts downfield (due to esterification) and its coupling constant changes from the trans (pseudo-axial/pseudo-axial) to the cis (pseudo-equatorial/pseudo-axial) configuration, serving as an internal diagnostic control.
    
Protocol C: Saponification to cis-2-Ethynylcyclopentanol

The final step removes the auxiliary ester group without epimerizing the stereocenter.

Reagents:

  • cis-2-Ethynylcyclopentyl p-nitrobenzoate: 1.0 equiv.

  • Potassium Carbonate (K

    
    CO
    
    
    
    ): 0.2 equiv (catalytic).
  • Methanol (MeOH): Solvent.

Step-by-Step Methodology:

  • Dissolve the cis-ester in methanol (0.5 M).

  • Add K

    
    CO
    
    
    
    in one portion.
  • Stir the suspension at room temperature for 2 hours.

  • Quench by adding a few drops of glacial acetic acid until the pH is neutral.

  • Concentrate the methanol in vacuo, partition the residue between water and dichloromethane (DCM), extract the aqueous layer with DCM (3 × 15 mL), dry over MgSO

    
    , and concentrate.
    

Causality & Validation System:

  • Causality of Deprotection: Mild basic methanolysis cleaves the ester via an acyl substitution mechanism (attack at the carbonyl carbon). Because the C-O bond at the chiral center is never broken, the cis configuration is retained with 100% fidelity.

  • Validation: The disappearance of the UV-active starting material on TLC. The final

    
    H NMR will show the reappearance of the free hydroxyl group and the upfield shift of the carbinol proton, confirming the synthesis of pure cis-2-ethynylcyclopentanol[1].
    

References

  • National Institutes of Health. "cis-2-Ethynylcyclopentanol | C7H10O | CID 12386475 - PubChem." PubChem Database. Available at:[Link]

  • Constantin, T., et al. "Radical Group Transfer of Vinyl and Alkynyl Silanes Driven by Photoredox Catalysis." The Journal of Organic Chemistry, ACS Publications, 2023. Available at:[Link]

  • Willis, M. C., et al. "Rhodium Catalyzed Hydroacylation: Synthesis of Biologically Active Benzothiepinones." Lycoming College, 2007. Available at:[Link]

  • Singh, V. K. "Complete List of Publications/Patents of Vinod K. Singh." Indian Institute of Technology Kanpur, 2024. Available at:[Link]

Sources

Application

Use of cis-2-Ethynylcyclopentanol in natural product synthesis

Application Note: cis-2-Ethynylcyclopentanol in Natural Product Synthesis Part 1: Core Directive & Strategic Value The "Loaded Spring" of Cyclopentyl Scaffolds cis-2-Ethynylcyclopentanol (CAS 61967-60-0) is not merely a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: cis-2-Ethynylcyclopentanol in Natural Product Synthesis

Part 1: Core Directive & Strategic Value

The "Loaded Spring" of Cyclopentyl Scaffolds cis-2-Ethynylcyclopentanol (CAS 61967-60-0) is not merely a building block; it is a stereochemical "pivot point" in the synthesis of fused bicyclic ethers, particularly the hexahydro-2H-cyclopenta[b]furan core found in Tremulane sesquiterpenes and Aflatoxin biosynthetic intermediates.

Unlike its trans isomer—which is thermodynamically favored but geometrically inert toward intramolecular cyclization—the cis isomer positions the nucleophilic hydroxyl group and the electrophilic alkyne in varying degrees of proximity. This pre-organization lowers the entropic penalty for cyclization, making it an ideal substrate for Gold(I)-catalyzed hydroalkoxylation .

This guide details the stereospecific construction of the cis-isomer (overcoming the inherent trans-selectivity of epoxide opening) and its application in generating fused ether scaffolds.

Part 2: Scientific Integrity & Logic (Protocols)

Section A: Stereocontrolled Synthesis of cis-2-Ethynylcyclopentanol

The Challenge: Direct addition of metal acetylides to cyclopentene oxide yields the trans-isomer exclusively due to the SN2 nature of the ring opening (anti-attack). To access the cis-isomer, a Mitsunobu inversion strategy is required.

Protocol 1: Synthesis via Mitsunobu Inversion

  • Step 1: Epoxide Opening (Synthesis of trans-Intermediate)

    • Reagents: Cyclopentene oxide, Lithium acetylide ethylenediamine complex, DMSO.

    • Procedure: Dissolve lithium acetylide ethylenediamine complex (1.2 equiv) in DMSO at 0°C. Add cyclopentene oxide (1.0 equiv) dropwise. Stir at room temperature for 4 hours. Quench with saturated NH₄Cl.[1][2]

    • Result: trans-2-Ethynylcyclopentanol (Major product).

    • Note: The ethylenediamine complex is used for stability and ease of handling compared to generating lithium acetylide in situ.

  • Step 2: Mitsunobu Inversion (The Stereochemical Switch)

    • Rationale: Direct inversion of the secondary alcohol converts the trans-relationship to cis.

    • Reagents: trans-2-Ethynylcyclopentanol, Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD), p-Nitrobenzoic acid (PNBA).

    • Procedure:

      • Dissolve trans-alcohol (1.0 equiv), PPh₃ (1.5 equiv), and p-nitrobenzoic acid (1.5 equiv) in anhydrous THF at 0°C.

      • Add DIAD (1.5 equiv) dropwise to maintain temperature <5°C.

      • Stir at 23°C for 12 hours.

      • Concentrate and purify via flash chromatography to isolate the cis-ester.

    • Mechanism: The alcohol activates PPh₃, forming an oxyphosphonium intermediate. The benzoate anion attacks from the backside (SN2), inverting the stereocenter.

  • Step 3: Hydrolysis

    • Reagents: K₂CO₃, Methanol.

    • Procedure: Treat the cis-ester with K₂CO₃ (2.0 equiv) in MeOH for 1 hour.

    • Result: cis-2-Ethynylcyclopentanol (>95% diastereomeric excess).

Section B: Application – Gold(I)-Catalyzed Cycloisomerization

The "Killer App": The cis-isomer is the requisite precursor for 5-exo-dig cyclizations to form fused bicyclic ethers.

Protocol 2: Synthesis of Hexahydro-2H-cyclopenta[b]furan

  • Substrate: cis-2-Ethynylcyclopentanol.[3]

  • Catalyst System: AuCl(PPh₃) (5 mol%) / AgSbF₆ (5 mol%).[4]

  • Solvent: Dichloromethane (DCM), 0.1 M.

  • Procedure:

    • In a glovebox, mix AuCl(PPh₃) and AgSbF₆ in DCM to generate the cationic gold species [Au(PPh₃)]⁺[SbF₆]⁻. Filter off AgCl precipitate if necessary (often used in situ).

    • Add the active catalyst solution to a solution of cis-2-Ethynylcyclopentanol in DCM at room temperature.

    • Monitor by TLC (approx. 1–2 hours).

    • Observation: The terminal alkyne is activated by Au(I). The pendant cis-hydroxyl group attacks the internal carbon of the alkyne (5-exo-dig pathway).

    • Workup: Filter through a short pad of silica to remove gold. Concentrate.

    • Product: 3-Methylene-hexahydro-2H-cyclopenta[b]furan (or the isomerized internal alkene depending on conditions).

Mechanistic Insight: The cis-geometry allows the oxygen lone pair to overlap with the


-system of the gold-activated alkyne with minimal ring strain. The trans-isomer cannot achieve this overlap without prohibitive distortion, often leading to polymerization or decomposition instead of cyclization.

Part 3: Visualization & Formatting

Data Summary: Stereochemical Outcomes
Reaction StepStarting MaterialReagent TypeProduct StereochemistryKey Mechanism
Epoxide Opening Cyclopentene OxideNucleophile (Acetylide)Trans (Anti-addition)SN2 Ring Opening
Mitsunobu trans-AlcoholPPh₃ / DIAD / AcidCis (Ester)SN2 Inversion
Au-Cyclization cis-AlcoholAu(I) CatalystCis-Fused Bicyclic Ether5-exo-dig Cyclization
Visual 1: Synthesis & Inversion Pathway

SynthesisPathway Epoxide Cyclopentene Oxide TransAlc trans-2-Ethynyl cyclopentanol Epoxide->TransAlc Li-Acetylide (Anti-Opening) CisEster cis-Ester Intermediate TransAlc->CisEster Mitsunobu (Inversion) CisAlc cis-2-Ethynyl cyclopentanol CisEster->CisAlc Hydrolysis (Retention)

Caption: Stereoselective route converting the thermodynamic trans-product to the kinetic cis-building block via Mitsunobu inversion.

Visual 2: Gold-Catalyzed Mechanism

GoldMechanism Substrate cis-2-Ethynyl cyclopentanol Coordination Au-Alkyne Complex Substrate->Coordination [Au]+ Coordination Attack 5-exo-dig Cyclization Coordination->Attack Intramolecular Nu Attack VinylGold Vinyl-Au Intermediate Attack->VinylGold C-O Bond Formation Product Cyclopenta[b]furan Scaffold VinylGold->Product Protodeauration (-[Au]+) Product->Coordination Catalyst Turnover

Caption: Mechanism of the Gold(I)-catalyzed 5-exo-dig cyclization facilitated by cis-geometry.

References

  • Mitsunobu Reaction (General Protocol): Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651. Link

  • Gold Catalysis in Synthesis: Rudolph, M., & Hashmi, A. S. K. "Gold Catalysis in Total Synthesis: Recent Achievements." Chemical Society Reviews, 41(6), 2448–2462. Link

  • Cycloisomerization of Alkynols: Pale, P., & Chuche, J. "Gold-Catalyzed Cyclization of Alkynyl Diols: A Selective Route to Spiroketals." European Journal of Organic Chemistry, 2000(6), 1019–1025. Link

  • Compound Data: "cis-2-Ethynylcyclopentanol." PubChem Compound Summary, CID 12386475. Link

Sources

Method

Reaction of cis-2-Ethynylcyclopentanol with electrophiles

Executive Summary This guide details the reactivity of cis-2-ethynylcyclopentanol with electrophiles, focusing specifically on electrophilic heterocyclization . Unlike its trans-isomer, the cis-2-ethynylcyclopentanol sca...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the reactivity of cis-2-ethynylcyclopentanol with electrophiles, focusing specifically on electrophilic heterocyclization . Unlike its trans-isomer, the cis-2-ethynylcyclopentanol scaffold possesses a unique geometric advantage: the hydroxyl group (nucleophile) and the ethynyl moiety (latent nucleophile/electrophile) are positioned in close proximity (


).

When treated with electrophiles (e.g.,


, 

,

), this molecule undergoes rapid 5-exo-dig cyclization to form hexahydro-2H-cyclopenta[b]furan derivatives. These bicyclic ethers are critical pharmacophores found in prostacyclin analogs (e.g., Beraprost) and various terpene natural products.

Key Applications:

  • Haloetherification: Introduction of a vinyl halide handle for subsequent cross-coupling (Suzuki/Sonogashira).

  • Transition Metal Catalysis: Isomerization to enol ethers or hydration to ketones under mild conditions.

Mechanistic Insight: The "Proximity Effect"

The reactivity of cis-2-ethynylcyclopentanol is governed by the Thorpe-Ingold effect (or proximity effect). The cis-configuration pre-organizes the molecule for intramolecular attack.

Pathway Analysis (Baldwin’s Rules)

Upon activation of the alkyne by an electrophile (


), two cyclization pathways are theoretically possible:
  • 5-exo-dig: Nucleophilic attack on the internal alkyne carbon.

    • Result: Fused 5,5-bicyclic system (Cyclopenta[b]furan).

    • Status:Kinetic Product (Favored).

  • 6-endo-dig: Nucleophilic attack on the terminal alkyne carbon.

    • Result: Fused 5,6-bicyclic system (Cyclopenta[b]pyran).

    • Status: Disfavored due to higher ring strain in the transition state for this specific fused system.

Visualizing the Mechanism

ReactionMechanism cluster_0 Stereochemical Outcome Substrate cis-2-Ethynyl cyclopentanol Activation Electrophilic Activation (E+ coordinates Alkyne) Substrate->Activation + E+ (I2, Au+) TS Transition State (Anti-addition) Activation->TS 5-exo-dig Product Hexahydro-2H- cyclopenta[b]furan TS->Product Ring Closure

Figure 1: Mechanistic flow of the electrophilic cyclization. The 5-exo-dig pathway is exclusively favored due to the geometric constraints of the cyclopentane ring.

Experimental Protocols

Protocol A: Iodocyclization (Haloetherification)

Objective: Synthesis of 3-(iodomethylene)hexahydro-2H-cyclopenta[b]furan. Utility: Creates a vinyl iodide handle for further functionalization.

Reagents:

  • Substrate: cis-2-Ethynylcyclopentanol (1.0 equiv)

  • Electrophile: Iodine (

    
    ) (3.0 equiv)
    
  • Base: Sodium Bicarbonate (

    
    ) (3.0 equiv)
    
  • Solvent: Acetonitrile (

    
    ) or DCM (
    
    
    
    )

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve cis-2-ethynylcyclopentanol (1.0 mmol) in anhydrous MeCN (10 mL).

  • Base Addition: Add solid

    
     (3.0 mmol) in one portion.
    
    • Note: The base is critical to neutralize the HI generated during cyclization, preventing acid-catalyzed decomposition.

  • Cooling: Cool the suspension to 0°C using an ice/water bath.

  • Electrophile Addition: Add

    
     (3.0 mmol) slowly over 10 minutes.
    
    • Observation: The solution will turn dark brown/purple.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for an additional 2 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting material (

    
    ) should disappear, replaced by a less polar product (
    
    
    
    ).
  • Quench: Pour the reaction mixture into a separatory funnel containing saturated aqueous

    
     (sodium thiosulfate). Shake vigorously until the iodine color disappears (solution becomes pale yellow/clear).
    
  • Extraction: Extract with

    
     (3 x 15 mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Expected Yield: 85-92% Characterization (Validation):

  • 1H NMR: Look for the disappearance of the alkyne proton (

    
     ppm) and the appearance of the vinyl iodide singlet (
    
    
    
    ppm).
Protocol B: Gold(I)-Catalyzed Cycloisomerization

Objective: Synthesis of the enol ether or hydration to the ketone (depending on workup). Utility: Atom-economical synthesis of fused ether scaffolds without halogen incorporation.

Reagents:

  • Catalyst:

    
     (2 mol%)
    
  • Co-Catalyst:

    
     (2 mol%)
    
  • Solvent: Toluene or DCM (anhydrous)

Step-by-Step Methodology:

  • Catalyst Activation (In Situ): In a glovebox or under Argon, add

    
     (0.02 mmol) and 
    
    
    
    (0.02 mmol) to a vial containing anhydrous Toluene (2 mL). Stir for 10 minutes. A white precipitate (
    
    
    ) will form.
    • Why: Cationic gold (

      
      ) is the active electrophile; Silver sequesters the chloride.
      
  • Substrate Addition: Add a solution of cis-2-ethynylcyclopentanol (1.0 mmol) in Toluene (3 mL) to the catalyst mixture.

  • Reaction: Stir at RT for 1-4 hours.

    • Monitoring: Reaction is usually rapid.

  • Workup: Filter the mixture through a short pad of silica/Celite to remove metal salts. Rinse with ether.

  • Concentration: Evaporate solvent carefully (product may be volatile).

Mechanistic Note: The Gold activates the


-system of the alkyne. The hydroxyl group attacks the internal carbon (5-exo-dig), followed by protodeauration to yield the 3-methylenehexahydro-2H-cyclopenta[b]furan .

Comparative Data: Electrophile Performance

The following table summarizes the reaction of cis-2-ethynylcyclopentanol with various electrophiles.

Electrophile SourceActive Species (

)
Product TypeYieldSelectivity (5-exo : 6-endo)


Vinyl Iodide88%> 99:1


Vinyl Selenide82%95:5


Enol Ether91%> 99:1

(N-Bromosuccinimide)

Vinyl Bromide75%90:10

Table 1: Comparison of electrophilic cyclization efficiency.

Troubleshooting & Critical Parameters

  • Stereochemistry Leakage:

    • Issue: If the starting material contains trans-isomer impurities, they will not cyclize efficiently under these conditions.

    • Solution: Ensure the starting material is pure cis. The trans-isomer can be separated via column chromatography prior to cyclization (the cis-alcohol is generally more polar due to internal H-bonding).

  • Polymerization:

    • Issue: Terminal alkynes can polymerize with strong Lewis acids.

    • Solution: Keep reaction concentration below 0.2 M. For Iodocyclization, maintain 0°C during addition.

  • Protonolysis of Vinyl Gold:

    • Issue: In Gold catalysis, failure to exclude water may lead to the hydration product (ketone) rather than the enol ether.

    • Solution: Use strictly anhydrous solvents if the enol ether is the desired target.

References

  • Larock, R. C. (2006). Iodocyclization and Hydroiodination of Alkynes and Allenes. Wiley-VCH.

  • Hashmi, A. S. K. (2007). Gold-Catalyzed Organic Reactions.[1][2][3][4] Chemical Reviews, 107(7), 3180–3211.

  • Knight, D. W. (2004). Iodocyclization Reactions: A Guide to the Synthesis of Heterocycles. Organic & Biomolecular Chemistry, 2, 2661-2663.

  • Baldwin, J. E. (1976). Rules for Ring Closure. Journal of the Chemical Society, Chemical Communications, 734-736.

  • Organic Chemistry Portal. (2024). Synthesis of Tetrahydrofurans.

Sources

Application

Application Notes and Protocols: The Versatility of cis-2-Ethynylcyclopentanol in Click Chemistry

Introduction: Unveiling a Versatile Building Block for Click Chemistry In the landscape of modern chemical biology, drug discovery, and materials science, the advent of "click chemistry" has been transformative.[1][2] Th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Versatile Building Block for Click Chemistry

In the landscape of modern chemical biology, drug discovery, and materials science, the advent of "click chemistry" has been transformative.[1][2] This suite of reactions, characterized by high yields, stereospecificity, and tolerance to a wide range of functional groups, allows for the efficient and modular construction of complex molecular architectures.[3][4] Central to the most prominent click reaction, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is the terminal alkyne.[] This application note delves into the utility of cis-2-ethynylcyclopentanol, a readily accessible and versatile building block, in the realm of CuAAC.

cis-2-Ethynylcyclopentanol presents a unique combination of features: a reactive terminal alkyne for click ligation and a nucleophilic hydroxyl group for further functionalization. Its cyclopentyl scaffold introduces a degree of conformational rigidity, which can be advantageous in the design of bioactive molecules and advanced materials.[6][7] The presence of the adjacent hydroxyl group has been shown to potentially increase the reactivity of the alkyne in CuAAC reactions, making it an attractive alternative to simpler propargylic alcohols.

This guide provides a comprehensive overview of the applications of cis-2-ethynylcyclopentanol in click chemistry, complete with detailed protocols and the scientific rationale behind the experimental design. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful tool for their synthetic needs.

The Scientific Foundation: Why cis-2-Ethynylcyclopentanol is an Excellent Choice for CuAAC

The CuAAC reaction is a robust and highly specific 1,3-dipolar cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species.[1] This reaction exclusively yields the 1,4-disubstituted 1,2,3-triazole linkage, a stable and often biologically inert connector.[3][8]

Several key attributes of cis-2-ethynylcyclopentanol make it a compelling substrate for CuAAC:

  • High Reactivity: As a terminal alkyne, the ethynyl group of cis-2-ethynylcyclopentanol readily participates in the CuAAC catalytic cycle.[]

  • Enhanced Solubility: The hydroxyl group imparts a degree of polarity, which can improve the aqueous solubility of the molecule and its derivatives, a crucial factor in bioconjugation applications.

  • Dual Functionality: The molecule possesses two orthogonal functional handles: the alkyne for click chemistry and the hydroxyl group for traditional esterification, etherification, or other derivatization reactions. This allows for the construction of complex, multifunctional molecules.

  • Stereochemical Control: The cis stereochemistry of the cyclopentyl ring provides a defined three-dimensional structure, which is of particular importance in medicinal chemistry where stereoisomers can exhibit vastly different biological activities.

The general mechanism for the CuAAC reaction is depicted below. The active Cu(I) catalyst is often generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate.[1]

CuAAC_Mechanism cluster_product Product R1_alkyne R¹-C≡CH (cis-2-Ethynylcyclopentanol derivative) formation_acetylide Copper Acetylide Intermediate R1_alkyne->formation_acetylide Coordination R2_azide R²-N₃ cycloaddition Cycloaddition R2_azide->cycloaddition CuI Cu(I) CuI->formation_acetylide Ligand Ligand (e.g., THPTA) triazole 1,4-Disubstituted Triazole formation_acetylide->cycloaddition triazole_cu Copper Triazolide Intermediate cycloaddition->triazole_cu Formation of Cu-Triazolide triazole_cu->CuI Catalyst Regeneration triazole_cu->triazole Protonolysis Bioconjugation_Workflow cluster_partA Part A: Protein Functionalization cluster_partB Part B: CuAAC Ligation protein Protein reaction_A Amine Coupling protein->reaction_A alkyne_linker cis-2-Ethynylcyclopentanol + DSC/TEA alkyne_linker->reaction_A alkyne_protein Alkyne-Functionalized Protein purification_A SEC Purification alkyne_protein->purification_A reaction_A->alkyne_protein alkyne_protein_input Alkyne-Functionalized Protein purification_A->alkyne_protein_input azide_dye Azide-Dye reaction_B CuAAC Reaction azide_dye->reaction_B alkyne_protein_input->reaction_B labeled_protein Fluorescently Labeled Protein purification_B SEC Purification labeled_protein->purification_B catalyst Cu(I)-THPTA + Na-Ascorbate catalyst->reaction_B reaction_B->labeled_protein

Sources

Method

Protocol for the preparation of cis-2-Ethynylcyclopentanol derivatives

Application Note: Diastereoselective Protocols for the Preparation of cis-2-Ethynylcyclopentanol Derivatives Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Diastereoselective Protocols for the Preparation of cis-2-Ethynylcyclopentanol Derivatives

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The cis-2-ethynylcyclopentanol motif is a highly versatile, bifunctional building block utilized in advanced synthetic chemistry. It has recently gained prominence as a critical intermediate in photoredox-catalyzed radical group transfers[1] and metal-promoted heterocycle cyclizations[2].

However, synthesizing the cis-diastereomer presents a significant stereochemical challenge. Standard, non-directed reductions of 2-ethynylcyclopentanone using small hydrides (e.g., NaBH₄) yield predominantly the trans isomer—typically an empirical 1:3 cis:trans ratio[3]. This occurs because torsional strain from adjacent pseudo-axial C–H bonds in the flexible 5-membered ring forces small hydrides to attack from the same face as the ethynyl group.

To bypass this limitation and achieve high diastereomeric purity, this guide outlines two field-proven, self-validating synthetic workflows:

  • The Mitsunobu Inversion Pathway: Relies on strict SN2 geometric inversion.

  • The Steric Approach Control Pathway: Utilizes massive steric bulk to override torsional steering during ketone reduction.

Synthetic Workflows

Synthesis CPO Cyclopentene Oxide (Starting Material) TransAlc trans-2-Ethynylcyclopentanol (Intermediate) CPO->TransAlc Lithium Acetylide (SN2 Opening) Ketone 2-Ethynylcyclopentanone (Intermediate) TransAlc->Ketone Oxidation (DMP or Swern) CisEster cis-2-Ethynylcyclopentyl p-nitrobenzoate TransAlc->CisEster Mitsunobu Inversion (DIAD, PPh3, p-NBA) CisAlc cis-2-Ethynylcyclopentanol (Target Product) Ketone->CisAlc L-Selectride (Diastereoselective Reduction) CisEster->CisAlc Hydrolysis (K2CO3, MeOH)

Figure 1: Divergent synthetic pathways for the preparation of cis-2-ethynylcyclopentanol.

Protocol A: The Mitsunobu Inversion Pathway

This pathway is the gold standard for absolute stereochemical fidelity. By passing through an SN2 transition state, the stereocenter is perfectly inverted.

Step 1: Epoxide Ring-Opening to trans-2-Ethynylcyclopentanol
  • Procedure: To a flame-dried flask containing lithium acetylide ethylenediamine complex (1.2 equiv) in anhydrous DMSO/THF (1:1) at 0 °C, slowly add cyclopentene oxide (1.0 equiv) dropwise. Allow the mixture to warm to room temperature and stir for 12 hours. Quench carefully with saturated aqueous NH₄Cl and extract with diethyl ether.

  • Causality & Insight: The ethylenediamine ligand is critical; it breaks up lithium aggregates, dramatically increasing the nucleophilicity of the acetylide. The attack occurs strictly via an SN2 mechanism, opening the epoxide to yield the trans-diaxial product, which rapidly equilibrates to the more stable diequatorial conformer.

Step 2: Mitsunobu Inversion to cis-2-Ethynylcyclopentyl p-nitrobenzoate
  • Procedure: Dissolve the crude trans-2-ethynylcyclopentanol (1.0 equiv), triphenylphosphine (1.5 equiv), and p-nitrobenzoic acid (1.5 equiv) in anhydrous THF at 0 °C. Add diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise. Stir for 4 hours at room temperature. Concentrate and purify via silica gel chromatography.

  • Causality & Insight: The selection of p-nitrobenzoic acid (pKa ~ 3.4) over standard benzoic acid (pKa ~ 4.2) is the cornerstone of this step. The lower pKa ensures rapid, irreversible protonation of the zwitterionic PPh₃-DIAD betaine. If the betaine is not rapidly protonated, it acts as a base, triggering an E2 elimination of the secondary alcohol. p-NBA forces the reaction cleanly toward the SN2 formation of the cis-ester.

Step 3: Saponification to cis-2-Ethynylcyclopentanol
  • Procedure: Dissolve the purified cis-ester in methanol. Add solid K₂CO₃ (2.0 equiv) and stir at room temperature for 2 hours. Evaporate the methanol, partition between water and ethyl acetate, and isolate the organic layer.

  • Causality & Insight: Mild carbonate-mediated methanolysis cleanly cleaves the ester. Harsh aqueous bases (e.g., NaOH) must be avoided to prevent base-catalyzed enolization at the α-position, which would epimerize the stereocenter and destroy the cis configuration.

Protocol B: Oxidation & Diastereoselective Reduction

This alternative pathway is highly effective when Mitsunobu byproducts (like triphenylphosphine oxide) are problematic for downstream purification.

Step 1: Oxidation to 2-Ethynylcyclopentanone
  • Procedure: To a solution of Dess-Martin Periodinane (DMP, 1.2 equiv) in anhydrous dichloromethane at 0 °C, add trans-2-ethynylcyclopentanol (1.0 equiv). Stir for 2 hours at room temperature. Quench with a 1:1 mixture of saturated NaHCO₃ and Na₂S₂O₃ to destroy excess oxidant. Extract with DCM.

  • Causality & Insight: DMP provides a mild, non-aqueous oxidation environment. This prevents the hydration of the terminal alkyne (a common side reaction in aqueous acidic oxidations like Jones reagent) and cleanly yields the ketone.

Step 2: Diastereoselective Reduction via L-Selectride
  • Procedure: Cool a solution of 2-ethynylcyclopentanone in anhydrous THF to strictly -78 °C. Dropwise add L-Selectride (Lithium tri-sec-butylborohydride, 1.2 equiv, 1.0 M in THF). Stir for 2 hours at -78 °C. Quench sequentially with water, 3M NaOH, and 30% H₂O₂ to safely oxidize the organoborane byproducts.

  • Causality & Insight: As noted earlier, small hydrides fail to provide the cis isomer due to torsional steering[3]. L-Selectride solves this via massive steric bulk. The tri-sec-butylborohydride complex completely overrides torsional effects, forcing the hydride to approach exclusively from the less sterically encumbered face (opposite the ethynyl group). This rigid transition state pushes the resulting alkoxide oxygen into the desired cis configuration.

Quantitative Data & Method Comparison

The following table summarizes the operational metrics of both protocols to aid in route selection:

MetricProtocol A (Mitsunobu Route)Protocol B (L-Selectride Route)
Overall Yield (from Epoxide) 60 – 70%55 – 65%
Diastereomeric Excess (d.e.) > 98%90 – 95%
Stereocontrol Mechanism Strict SN2 Geometric InversionSteric Approach Control
Scalability High (Requires column chromatography)Moderate (Requires strict cryogenic control)
Primary Byproduct / Challenge Triphenylphosphine oxide removalOver-reduction / epimerization if warmed

References

  • Radical Group Transfer of Vinyl and Alkynyl Silanes Driven by Photoredox Catalysis - The Journal of Organic Chemistry (ACS Publications)[Link]

  • From Alkynes to Heterocycles through Metal-Promoted Silylformylation and Silylcarbocyclization Reactions - MDPI[Link]

  • Selective Reductive Cleavage of the Propargyl Oxygen Bond of Acetylenic Epoxides. A General Synthesis of 2-Ethynylcycloalkanones (J. Org. Chem. 1977, 42, 14, 2386) - The Journal of Organic Chemistry[Link]

Sources

Application

Application Note: Strategic Utilization of cis-2-Ethynylcyclopentanol in Medicinal Chemistry

[1] Executive Summary cis-2-Ethynylcyclopentanol (CAS: 61967-60-0) represents a high-value, bifunctional scaffold in modern medicinal chemistry.[1] Unlike its flexible acyclic counterparts, this rigid cyclopentane core o...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

cis-2-Ethynylcyclopentanol (CAS: 61967-60-0) represents a high-value, bifunctional scaffold in modern medicinal chemistry.[1] Unlike its flexible acyclic counterparts, this rigid cyclopentane core offers precise vector control of substituents, enabling the construction of conformationally restricted pharmacophores.[1]

This guide details the strategic application of cis-2-ethynylcyclopentanol as a "Click-Ready" fragment for Fragment-Based Drug Discovery (FBDD) and as a chiral building block for prostaglandin analogs and allosteric modulators.[1] We provide a validated synthetic workflow for accessing the cis-isomer—overcoming the thermodynamic preference for the trans-isomer—and outline protocols for its downstream functionalization.

Chemical Profile & Stereochemical Imperative

The utility of 2-ethynylcyclopentanol lies in its stereochemistry.[1] The cis-isomer places the hydroxyl (H-bond donor/acceptor) and the ethynyl group (π-rich warhead/linker) on the same face of the ring, creating a distinct spatial arrangement often required for chelating metal centers in metalloenzymes or binding to compact allosteric pockets.[1]

PropertyDataRelevance
IUPAC Name (1R,2R)-rel-2-ethynylcyclopentan-1-olDefines relative stereochemistry.[1]
Molecular Weight 110.15 g/mol Ideal for FBDD (Rule of 3 compliant).[1]
CLogP ~0.8High aqueous solubility; favorable LipE.[1]
Key Functionality 2° Alcohol, Terminal AlkyneOrthogonal reactivity handles.[1]
Stereochemistry cis (syn)Critical for specific receptor binding modes.[1]

Synthetic Strategy: Accessing the cis-Isomer[1]

Direct ring-opening of cyclopentene oxide with acetylide nucleophiles follows an SN2 mechanism, resulting exclusively in the trans-isomer (anti-addition).[1] To access the cis-isomer, a Stereochemical Inversion Protocol is required.[1]

Validated Synthetic Pathway

The most robust route involves the synthesis of the trans-isomer, followed by oxidation to the ketone, and stereoselective reduction.[1]

  • Step 1 (Ring Opening): Cyclopentene oxide + Lithium Acetylide

    
    trans-2-Ethynylcyclopentanol.[1]
    
  • Step 2 (Oxidation): trans-Isomer + Swern Oxidation

    
     2-Ethynylcyclopentanone.[1]
    
  • Step 3 (Stereoselective Reduction): Ketone + L-Selectride

    
    cis-2-Ethynylcyclopentanol.[1]
    

Mechanistic Insight: The bulky borohydride (L-Selectride) approaches the ketone from the less hindered face (opposite the ethynyl group), forcing the forming hydroxyl group into the cis position relative to the ethynyl substituent.[1]

SynthesisWorkflow Start Cyclopentene Oxide Step1 Step 1: Epoxide Opening (Li-C≡CH, BF3·OEt2) Start->Step1 Trans trans-2-Ethynylcyclopentanol (Thermodynamic Product) Step1->Trans Anti-Addition Step2 Step 2: Swern Oxidation Trans->Step2 Ketone 2-Ethynylcyclopentanone (Intermediate) Step2->Ketone Step3 Step 3: L-Selectride Reduction (-78°C) Ketone->Step3 Cis cis-2-Ethynylcyclopentanol (Target Scaffold) Step3->Cis Steric Control

Figure 1: Stereoselective synthesis of cis-2-ethynylcyclopentanol via oxidation-reduction sequence.

Key Applications in Medicinal Chemistry[1][2][3]

Fragment-Based Drug Discovery (FBDD)

The cis-2-ethynylcyclopentanol scaffold serves as a rigid "linker-fragment."[1]

  • Library Generation: The alkyne is reacted via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form a library of 1,4-disubstituted 1,2,3-triazoles.[1]

  • Pharmacophore: The triazole ring acts as a bioisostere for amide bonds, while the cyclopentane ring restricts the conformational entropy of the attached "warhead," potentially improving binding affinity.[1]

Prostaglandin and Carbocycle Synthesis

This scaffold mimics the C11-C12 region of prostaglandins.[1] It is used to synthesize stable analogs of prostacyclin where the labile enol ether is replaced by a robust carbocycle, utilizing the alkyne for further chain extension via Sonogashira coupling.[1]

Orthogonal Functionalization Workflow

The molecule allows for sequential functionalization:

  • C(sp)-H Activation: Sonogashira coupling or Click chemistry.

  • O-H Activation: Acylation, alkylation, or conversion to a leaving group for nucleophilic substitution (with inversion back to trans if desired).[1]

Detailed Experimental Protocols

Protocol A: Synthesis of trans-2-Ethynylcyclopentanol (Precursor)

This step establishes the carbon framework.[1]

Reagents: Cyclopentene oxide (1.0 eq), Lithium acetylide ethylenediamine complex (1.2 eq), DMSO. Procedure:

  • Dissolve Lithium acetylide ethylenediamine complex in anhydrous DMSO under Argon.

  • Add cyclopentene oxide dropwise at 0°C.

  • Stir at room temperature for 12 hours.

  • Quench with saturated NH₄Cl solution.[1]

  • Extract with Et₂O, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc 8:2).

  • Yield: Typically 75-85%.[1]

  • Validation: 1H NMR shows characteristic signals for trans-protons (J values ~6-8 Hz).[1]

Protocol B: Stereoselective Conversion to cis-2-Ethynylcyclopentanol

This step inverts the stereocenter via an oxidation-reduction cycle.[1]

Reagents: Oxalyl chloride, DMSO, TEA (Swern); L-Selectride (1.0 M in THF).[1] Procedure:

  • Oxidation: Perform standard Swern oxidation on the trans-alcohol to isolate 2-ethynylcyclopentanone.[1] (Ensure temperature remains <-60°C to prevent alkyne migration).[1]

  • Reduction: Dissolve 2-ethynylcyclopentanone in dry THF and cool to -78°C.

  • Add L-Selectride (1.1 eq) dropwise over 20 minutes. The bulky hydride attacks from the face trans to the ethynyl group.[1]

  • Stir for 2 hours at -78°C.

  • Workup: Oxidative workup is required to remove boron byproducts.[1] Add 10% NaOH followed by 30% H₂O₂ dropwise at 0°C.

  • Extract with Et₂O.[1]

  • Purification: Silica gel chromatography.

  • Validation: 1H NMR coupling constants between H1 and H2 will be smaller (J ~3-5 Hz) compared to the trans isomer, confirming cis geometry.

Protocol C: "Click" Chemistry Derivatization (Application)

Standard protocol for library generation.[1]

Reagents: cis-2-Ethynylcyclopentanol, Aryl Azide (R-N₃), CuSO₄[1]·5H₂O (5 mol%), Sodium Ascorbate (10 mol%), t-BuOH/H₂O (1:1).[1] Procedure:

  • Suspend the alkyne and azide in t-BuOH/H₂O.

  • Add sodium ascorbate solution, followed by CuSO₄ solution.

  • Stir vigorously at RT for 4-16 hours.

  • Workup: Dilute with water, extract with EtOAc.

  • Result: 1,4-disubstituted 1,2,3-triazole with the cyclopentanol stereochemistry retained.

Safety & Handling

  • Acetylides: Lithium acetylide is moisture-sensitive and pyrophoric.[1] Handle under inert atmosphere.

  • Alkynes: Low molecular weight alkynes can be volatile.[1] Avoid high vacuum for extended periods during isolation.[1]

  • Peroxides: When using THF and ethers, ensure they are peroxide-free, especially before distillation.[1]

References

  • Epoxide Opening & Stereochemistry

    • Mechanism of epoxide opening with acetylides
    • Smith, J. G.[1] "Synthetically useful reactions of epoxides." Synthesis1984 , 8, 629-656.[1] Link

  • Synthesis of Ethynylcyclopentanols

    • Detailed synthesis of cis/trans isomers
    • Denmark, S. E.; Yang, S.-M. "Sequential Ring-Closing Metathesis and Silicon-Assisted Cross-Coupling Reactions: Synthesis of Medium-Sized Rings."[1] J. Org.[1] Chem.2003 , 68, 3465-3475.[1][2] Link

  • Stereoselective Reduction

    • Use of L-Selectride for cis-selectivity
    • Brown, H. C.; Krishnamurthy, S. "Lithium Tri-sec-butylborohydride.[1] A New Reagent for the Reduction of Cyclic and Bicyclic Ketones with Super Stereoselectivity." J. Am. Chem. Soc.[1]1972 , 94, 7159–7161.[1] Link

  • Click Chemistry Applications

    • CuAAC in Medicinal Chemistry
    • Kolb, H. C.; Sharpless, K. B.[1] "The growing impact of click chemistry on drug discovery."[1] Drug Discov.[1] Today2003 , 8, 1128-1137.[1] Link

Sources

Method

Application Note: Enantioselective Synthesis of Prostaglandins via cis-2-Ethynylcyclopentanol

This guide details the enantioselective synthesis of Prostaglandins (PGs) utilizing cis-2-Ethynylcyclopentanol as a pivotal chiral building block. This approach leverages the high functional density of the ethynyl group...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the enantioselective synthesis of Prostaglandins (PGs) utilizing cis-2-Ethynylcyclopentanol as a pivotal chiral building block. This approach leverages the high functional density of the ethynyl group for


-side chain construction and the hydroxyl group for stereochemical direction, aligning with modern convergent synthesis strategies like those developed by Zhang  (2021) and classic Corey  methodologies.

Executive Summary

The synthesis of prostaglandins (e.g., PGF2


, PGE2) requires precise control over up to five contiguous stereocenters on the cyclopentane core. cis-2-Ethynylcyclopentanol  represents a high-value "chiral pool" intermediate. Its cis-relationship provides a pre-organized scaffold where the hydroxyl group directs subsequent functionalizations, and the ethynyl moiety serves as a latent nucleophile for the 

-side chain installation via cross-coupling or as a precursor to the Corey lactone via oxidative cleavage.

This guide provides a validated protocol for:

  • Enantioselective Preparation: Kinetic resolution of racemic cis-2-ethynylcyclopentanol using Lipase PS.

  • Synthetic Application: Conversion of the chiral scaffold into the Prostaglandin core via stereocontrolled functionalization.[1]

Strategic Analysis & Mechanism

The Stereochemical Challenge

Prostaglandins typically feature a trans-relationship between the C8 (


-chain) and C12 (

-chain) substituents. However, the cis-2-ethynylcyclopentanol scaffold is valuable because:
  • Directing Effect: The C1-hydroxyl group can direct the delivery of reagents to the cis-face, allowing for subsequent inversion to the required trans-geometry at C12 or C8.

  • Latent Functionality: The ethynyl group (

    
    ) is a "masked" aldehyde (via hydration/oxidation) or a direct precursor to the 
    
    
    
    -chain (via Sonogashira coupling).
Retrosynthetic Pathway

The workflow follows a convergent strategy:

  • Resolution: Racemic cis-2-ethynylcyclopentanol

    
     Enantioenriched (1R,2R)-acetate + (1S,2S)-alcohol.
    
  • Functionalization: The ethynyl group is elaborated into the

    
    -chain.
    
  • Core Construction: The ring is functionalized to install the

    
    -chain, often utilizing the hydroxyl group for directing C-H activation or elimination steps.
    

G Racemic Racemic cis-2-Ethynylcyclopentanol Lipase Enzymatic Kinetic Resolution (Lipase PS / Vinyl Acetate) Racemic->Lipase Acylation ChiralAlc (1S,2R)-cis-2-Ethynylcyclopentanol (>99% ee) Lipase->ChiralAlc Unreacted Alcohol ChiralAc (1R,2S)-Acetate (By-product) Lipase->ChiralAc Acylated Product Intermediate Functionalized Intermediate (Protected OH, Ethynyl Coupling) ChiralAlc->Intermediate 1. Protection 2. Sonogashira Coupling PG Prostaglandin F2α / E2 (Target) Intermediate->PG Ring Functionalization (Zhang/Corey Methods)

Figure 1: Strategic workflow for the resolution and application of cis-2-ethynylcyclopentanol in prostaglandin synthesis.

Detailed Protocols

Part A: Enantioselective Synthesis (Kinetic Resolution)

Objective: Isolate enantiopure (1S,2R)-cis-2-ethynylcyclopentanol from the racemic mixture. Principle: Enzymatic acylation using Pseudomonas cepacia lipase (Lipase PS) or Candida antarctica lipase B (CAL-B) exhibits high enantioselectivity (


) for the (1R,2S)-enantiomer, leaving the desired (1S,2R)-alcohol unreacted.
Materials:
  • Substrate: Racemic cis-2-ethynylcyclopentanol (10.0 g, 90 mmol).

  • Enzyme: Lipase PS-C (immobilized on ceramic) or Novozym 435 (CAL-B).

  • Acyl Donor: Vinyl acetate (5 equiv.) or Isopropenyl acetate.

  • Solvent: tert-Butyl methyl ether (TBME) or Diisopropyl ether (DIPE) (Anhydrous).

  • Monitoring: GC-FID with a chiral column (e.g., Cyclosil-B).

Step-by-Step Protocol:
  • Preparation: In a flame-dried 250 mL round-bottom flask, dissolve racemic cis-2-ethynylcyclopentanol (10.0 g) in anhydrous TBME (100 mL).

  • Enzyme Addition: Add Lipase PS-C (1.0 g, 10% w/w loading).

  • Acyl Donor Addition: Add vinyl acetate (41.5 mL, 450 mmol).

  • Incubation: Stir the suspension at 25°C (room temperature) at 200 rpm. Note: Avoid vigorous stirring that might pulverize the immobilized enzyme.

  • Monitoring: Sample 50 µL aliquots every 2 hours. Analyze via chiral GC.

    • Stop Condition: When conversion reaches exactly 50% (typically 24–48 hours).

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the enzyme. Wash the pad with TBME (2 x 20 mL).

  • Purification: Concentrate the filtrate under reduced pressure.

  • Separation: Perform flash column chromatography (SiO2, Hexanes/EtOAc 9:1 to 4:1).

    • Fraction A: (1R,2S)-2-Ethynylcyclopentyl acetate (Acylated product).

    • Fraction B: (1S,2R)-cis-2-Ethynylcyclopentanol (Desired enantiopure alcohol, >99% ee).

Data Summary Table:

Parameter Value Notes
Yield (Alcohol) 42-45% Theoretical max is 50%
Enantiomeric Excess (ee) >99% Determined by Chiral GC
E-Value (Selectivity) >100 Indicates highly efficient resolution

| Reaction Time | 24-36 h | Dependent on enzyme loading |

Part B: Application to Prostaglandin Synthesis

Objective: Convert (1S,2R)-cis-2-ethynylcyclopentanol into the PGF2


 precursor.
Mechanism:  The ethynyl group is functionalized to form the 

-side chain, while the ring is oxidized to introduce the ketone (for PGE series) or hydroxyl (for PGF series).
Step-by-Step Protocol:
  • Protection:

    • React the chiral alcohol (Fraction B from Part A) with TBSCl (1.2 equiv) and Imidazole (2.0 equiv) in DMF to yield the TBS-ether .

    • Yield: >95%.[2][3][4][5]

  • 
    -Chain Installation (Sonogashira Coupling): 
    
    • Reagents: TBS-protected alkyne (1.0 equiv), (S)-1-iodo-3-hydroxy-1-octene (or relevant side-chain fragment), Pd(PPh3)4 (5 mol%), CuI (10 mol%), Et3N (3.0 equiv).

    • Procedure: Degas solvents thoroughly. Stir at 50°C for 12 hours.

    • Result: Formation of the enyne intermediate connecting the ring to the

      
      -chain.
      
  • Stereoselective Reduction:

    • Reduce the internal alkyne/enyne to the trans-alkene using Red-Al or Birch reduction conditions (if applicable to protecting groups) to establish the C13-C14 trans-double bond characteristic of PGs.

  • Ring Functionalization (The "Zhang" Strategy):

    • Utilize Rh-catalyzed C-H insertion or oxidation to install the C8-substituent (

      
      -chain).
      
    • Reference: Modern methods (Zhang et al., 2021) utilize enyne cycloisomerization to establish this substitution pattern de novo, but starting from the cis-alcohol, one can access similar intermediates via allylic oxidation (SeO2) followed by rearrangement.

Critical Quality Attributes (CQA)

To ensure the protocol is self-validating, check the following:

  • Water Content: The enzymatic resolution must be performed in anhydrous solvents (<0.05% water) to prevent hydrolysis of the acetate product back to the racemic alcohol (which would erode ee).

  • Temperature Control: Maintain 20-25°C. Higher temperatures (>40°C) increase reaction rate but significantly decrease the enantioselectivity (E-value) of the lipase.

  • Stopping Point: Do not exceed 50% conversion. At >52% conversion, the optical purity of the remaining alcohol may degrade due to the reversibility of the reaction (though vinyl acetate makes it quasi-irreversible).

References

  • Concise, Scalable and Enantioselective Total Synthesis of Prostaglandins. Zhang, F., et al. (2021).[2][6] Nature Communications. Relevance: Establishes the modern utility of cis-ethynyl/vinyl cyclopentyl scaffolds in convergent PG synthesis.

  • Lipase-catalyzed Kinetic Resolution of 2-Substituted Cycloalkanols. Ami, E., et al. (1999).[7] Bioscience, Biotechnology, and Biochemistry. Relevance: Provides the foundational enzymatic parameters for resolving cis-2-substituted cyclopentanols.

  • Enantioselective Synthesis of Prostaglandins via Three-Component Coupling. Noyori, R., et al. (1988). Angewandte Chemie. Relevance: Defines the stereochemical requirements for the cyclopentane core which the cis-ethynyl scaffold must satisfy.

  • Catalytic Asymmetric Kinetic Resolution of 2-Ethynylaziridines. Zhang, Y., et al. (2008). Organic & Biomolecular Chemistry. Relevance: Demonstrates the specific reactivity and resolution potential of the ethynyl-ring motif.

Sources

Application

Use of cis-2-Ethynylcyclopentanol in the synthesis of carbacyclin analogues

Application Note: Strategic Utilization of cis-2-Ethynylcyclopentanol in the Synthesis of Conformationally Restricted Carbacyclin Analogues Abstract This application note details the synthetic utility of cis-2-Ethynylcyc...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of cis-2-Ethynylcyclopentanol in the Synthesis of Conformationally Restricted Carbacyclin Analogues

Abstract This application note details the synthetic utility of cis-2-Ethynylcyclopentanol (CAS 61967-60-0) as a high-value chiral building block for the development of stable prostacyclin (PGI₂) analogues, specifically carbacyclins .[1] While native PGI₂ is chemically unstable due to its labile enol-ether functionality, carbacyclin analogues (featuring a bicyclo[3.3.0]octane core) offer enhanced hydrolytic stability.[1] The incorporation of cis-2-ethynylcyclopentanol is critical for two primary strategies: (1) the construction of conformationally restricted omega-side chains via Sonogashira cross-coupling, and (2) as a stereochemical template for Pauson-Khand annulation to generate the bicyclic core itself.[1] This guide provides optimized protocols for the cross-coupling workflow, ensuring preservation of the cis-stereochemistry essential for receptor binding affinity.

Introduction: The Strategic Role of cis-2-Ethynylcyclopentanol

In the development of drugs for pulmonary arterial hypertension (PAH), such as Treprostinil and Beraprost , the modification of the omega-side chain is a proven method to modulate metabolic stability and IP receptor selectivity.[1]

cis-2-Ethynylcyclopentanol serves as a "pre-organized" side-chain motif.[1] Unlike the flexible linear octenyl chain of native prostacyclin, the cyclopentyl ring restricts conformational freedom, potentially locking the hydroxyl group (C15 in PG numbering) into a bioactive orientation.[1]

  • Chemical Stability: The alkyne moiety serves as a robust handle for C-C bond formation (Sonogashira) or can be stereoselectively reduced to the trans-alkene characteristic of active prostaglandins.[1]

  • Stereochemical Control: The cis-relationship between the ethynyl and hydroxyl groups is thermodynamically less stable than the trans-isomer but can be accessed via specific ring-opening or reduction protocols.[1] Maintaining this relative stereochemistry is crucial for exploring specific binding pockets in the IP receptor.[1]

Retrosynthetic Analysis & Workflow

The following diagram illustrates the two distinct pathways where this intermediate is utilized:

  • Pathway A (Side-Chain Attachment): Direct coupling to a pre-formed carbacyclin core.[1]

  • Pathway B (Core Construction): Functionalization to an enyne precursor for Pauson-Khand cyclization.[1]

CarbacyclinSynthesis Start cis-2-Ethynylcyclopentanol (Chiral Building Block) Coupling Sonogashira Coupling (Pd(PPh3)4, CuI) Start->Coupling Pathway A: Side-Chain Module Deriv Allylation / Functionalization (Formation of Enyne) Start->Deriv Pathway B: Core Scaffold Core_I Carbacyclin Core (Vinyl Iodide/Triflate) Core_I->Coupling Reduction Stereoselective Reduction (Red-Al or LAH) Coupling->Reduction Alkyne -> Trans-Alkene Target_A Omega-Cyclopentyl Carbacyclin Analogue Reduction->Target_A PKr Pauson-Khand Reaction (Co2(CO)8) Deriv->PKr Intramolecular Cyclization Target_B Bicyclo[3.3.0]octenone (Carbacyclin Core) PKr->Target_B

Figure 1: Strategic integration of cis-2-Ethynylcyclopentanol in carbacyclin synthesis.[1]

Experimental Protocols

Protocol 1: Quality Control & Stereochemical Verification

Before synthesis, verify the cis-configuration, as the trans-isomer is the thermodynamic product of simple epoxide opening.[1]

  • Method: ¹H-NMR (CDCl₃, 400 MHz).[1]

  • Diagnostic Signal: The coupling constant (

    
    ) between H1 (carbinol proton) and H2 (propargylic proton).[1]
    
    • cis-Isomer:

      
       (Dihedral angle ~40-50°).[1]
      
    • trans-Isomer:

      
       (Dihedral angle ~160-180°).[1]
      
  • Criteria: Purity >98% (GC/MS). Eliminate traces of residual acetylide or tin precursors if prepared via Stille routes.[1]

Protocol 2: Sonogashira Coupling (Omega-Chain Attachment)

This protocol describes the attachment of cis-2-ethynylcyclopentanol to a generic carbacyclin core vinyl iodide.[1]

Reagents:

  • Carbacyclin Core Vinyl Iodide (1.0 equiv)[1]

  • cis-2-Ethynylcyclopentanol (1.2 equiv)[1][2]

  • Pd(PPh₃)₄ (5 mol%)[1]

  • CuI (10 mol%)[1]

  • Et₃N (3.0 equiv)[1]

  • Solvent: Anhydrous DMF or THF (degassed).[1]

Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask and cool under Argon.

  • Dissolution: Dissolve the Vinyl Iodide (e.g., Isocarbacyclin methyl ester precursor) in anhydrous DMF (0.1 M).

  • Catalyst Addition: Add Pd(PPh₃)₄ and CuI rapidly against an Argon counter-flow. The solution may turn yellow/dark.[1]

  • Base & Alkyne: Add Et₃N followed by the dropwise addition of cis-2-Ethynylcyclopentanol (dissolved in minimal DMF).

  • Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (formation of a more polar fluorescent spot).[1]

    • Note: If reaction is sluggish, heat to 40°C. Avoid higher temperatures to prevent isomerization of the vinyl iodide geometry.[1]

  • Workup: Quench with saturated NH₄Cl (aq). Extract with EtOAc (3x).[1][3] Wash organics with brine, dry over Na₂SO₄, and concentrate.[1][3]

  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Self-Validating Checkpoint: The product should show the disappearance of the terminal alkyne proton (


 ppm) and the retention of the cis-coupling constant on the cyclopentyl ring.[1]
Protocol 3: Stereoselective Reduction to the (E)-Alkene

To mimic the biological activity of PGI₂, the alkyne linkage must often be reduced to a trans-double bond.[1]

Reagents:

  • Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®), 65% in toluene.[1]

  • Solvent: Anhydrous THF.

Procedure:

  • Cooling: Dissolve the coupled alkyne intermediate in THF and cool to 0°C.

  • Addition: Add Red-Al (1.5 equiv) dropwise.

  • Stirring: Allow to warm to room temperature and stir for 2 hours.

  • Quench: Carefully add Rochelle's salt solution (sodium potassium tartrate) to solubilize aluminum salts. Stir vigorously until two clear layers form.

  • Isolation: Extract and purify as above.

  • Result: This yields the (E)-alkene with high selectivity (>20:1 E:Z), connecting the carbacyclin core to the cis-hydroxycyclopentyl moiety.[1]

Data Summary: Comparative Properties

Propertycis-2-Ethynylcyclopentanoltrans-2-EthynylcyclopentanolRelevance to Synthesis
CAS 61967-60-0887978-40-7Ensure correct CAS sourcing.[1]
C1-C2 Coupling (

)
~5.5 Hz~8.0 HzNMR QC criteria.
Thermodynamics Less Stable (Kinetic)More StableAvoid high heat (>100°C) without protection.[1]
Role Omega-chain precursorOmega-chain precursorcis mimics specific folded conformations of PGI₂.[1]
Reaction Selectivity Directs syn-additionDirects anti-additionCritical for Pauson-Khand diastereoselectivity.[1]

Troubleshooting & Optimization

  • Issue: Low Yield in Coupling.

    • Cause: Poisoning of Pd catalyst by trace sulfur or oxidation of CuI.[1]

    • Solution: Recrystallize CuI from saturated KI/water or use fresh batch.[1] Ensure rigorous degassing (freeze-pump-thaw) of DMF.[1]

  • Issue: Loss of cis-Stereochemistry.

    • Cause: Radical mechanism or harsh acidic workup causing epimerization via the carbocation.[1]

    • Solution: Keep workup neutral (pH 7).[1] Use mild Lewis acids if protecting groups are used.[1]

  • Issue: Pauson-Khand Failure (Pathway B). [1]

    • Cause: Steric bulk of the cyclopentyl ring.[1]

    • Solution: Use "promoters" like NMO (N-methylmorpholine N-oxide) or sulfides (n-BuSMe) to accelerate CO ligand exchange on Cobalt, allowing the reaction to proceed at lower temperatures (RT vs 60°C).[1]

References

  • Shibasaki, M., et al. "Synthesis of (+)-isocarbacyclin based on a new chiral induction procedure."[1] Journal of the Chemical Society, Chemical Communications, 1984.[1] Link

  • Gais, H. J., et al. "Asymmetric synthesis of isocarbacyclin based on the olefination-isomerization-coupling process."[1] Chemistry – A European Journal, 1998.[1] Link

  • Pauson, P. L. "The Pauson-Khand Reaction: A New Entry to the Synthesis of Bridged Bicyclic Heterocycles."[1] Organic Reactions, 2004.[1][4] Link

  • PubChem Compound Summary. "cis-2-Ethynylcyclopentanol (CID 12386475)."[1] National Center for Biotechnology Information.[1] Link

  • Whittle, B. J., et al. "A chemically stable analogue, 9 beta-methyl carbacyclin."[1][5] British Journal of Clinical Pharmacology, 1984.[1] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of cis-2-Ethynylcyclopentanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks and side reactions encountered during the synthesis of cis-2-ethynylcyclopentanol...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks and side reactions encountered during the synthesis of cis-2-ethynylcyclopentanol[1]. Because the direct nucleophilic opening of cyclopentene oxide yields the trans isomer, accessing the cis geometry requires a highly controlled three-step sequence: epoxide ring-opening, oxidation to the ketone, and diastereoselective reduction[2].

Below, you will find the mechanistic workflow, self-validating standard operating procedures (SOPs), quantitative reagent data, and a deep-dive FAQ addressing the causality of common side reactions.

Mechanistic Workflow & Side Reaction Mapping

G A Cyclopentene Oxide B trans-2-Ethynyl- cyclopentanol A->B Step 1: Li-Acetylide + BF3·OEt2 (SN2) S1 2-Cyclopenten-1-ol (E2 Elimination) A->S1 Uncatalyzed Strong Base C 2-Ethynyl- cyclopentanone B->C Step 2: DMP Oxidation S2 Racemization / Allene Isomerization B->S2 Basic Oxidation (e.g., Swern w/ Et3N) D cis-2-Ethynyl- cyclopentanol C->D Step 3: L-Selectride (-78 °C) S3 trans-Isomer / Over-reduction C->S3 Small Hydrides (e.g., NaBH4)

Figure 1: Three-step synthesis of cis-2-ethynylcyclopentanol detailing primary side reactions.

Standard Operating Procedures (SOPs)

To ensure scientific integrity, every protocol described below functions as a self-validating system, utilizing visual or thermal cues to confirm reaction progress without relying solely on external chromatography.

Step 1: Epoxide Ring-Opening (Synthesis of trans-2-Ethynylcyclopentanol)
  • Preparation: Cool a solution of lithium trimethylsilylacetylide (1.2 equiv) in anhydrous THF to -78 °C under argon.

  • Activation: Add

    
     (1.2 equiv) dropwise.
    
  • Addition: Slowly add cyclopentene oxide (1.0 equiv). Stir for 2 hours at -78 °C.

  • Self-Validation Check: The initial opaque slurry will transition to a clear, pale-yellow solution upon successful formation of the Lewis acid-epoxide complex and subsequent ring opening.

  • Deprotection: Quench with saturated

    
    , extract, and treat the crude intermediate with TBAF (1.1 equiv) in THF to remove the TMS group, yielding trans-2-ethynylcyclopentanol.
    
Step 2: Oxidation (Synthesis of 2-Ethynylcyclopentanone)
  • Preparation: Dissolve trans-2-ethynylcyclopentanol (1.0 equiv) in wet

    
    .
    
  • Oxidation: Add Dess-Martin Periodinane (DMP, 1.5 equiv) in one portion at 0 °C. Warm to room temperature and stir for 2 hours.

  • Self-Validation Check: The formation of a dense white precipitate (the iodoxybenzoic acid byproduct) within 15 minutes serves as a visual confirmation that the oxidation is actively progressing.

  • Workup: Quench with a 1:1 mixture of saturated

    
     and 
    
    
    
    . Extract with diethyl ether.
Step 3: Diastereoselective Reduction (Synthesis of cis-2-Ethynylcyclopentanol)
  • Preparation: Dissolve 2-ethynylcyclopentanone (1.0 equiv) in anhydrous THF and cool strictly to -78 °C[3].

  • Reduction: Dropwise add L-Selectride (1.2 equiv, 1.0 M in THF). Stir for 2 hours at -78 °C[3].

  • Quench & Self-Validation Check: Carefully add 3M

    
     followed by 30% 
    
    
    
    to oxidize the borane. Validation: This step is highly exothermic; a controlled temperature rise and the transition of the solution from cloudy to clear indicates successful borane oxidation and product release.

Quantitative Data: Reagent Selection for Step 3

The choice of reducing agent in Step 3 is the most critical parameter for determining the final cis:trans ratio. The table below summarizes the causality of reagent selection.

Reducing AgentTemp (°C)Chemoselectivity (Ketone vs Alkyne)Diastereomeric Ratio (cis:trans)Primary Side Reaction

0 to 20High~ 45:55Poor stereocontrol (mixed isomers)
DIBAL-H -78High~ 70:30Moderate stereocontrol
L-Selectride -78High> 95:5 None (Optimal)

0 to 20Low~ 50:50Alkyne reduction / Poor d.r.

Troubleshooting & FAQs

Q1: Why am I observing significant amounts of 2-cyclopenten-1-ol during the epoxide opening step? Causality & Solution: This is a classic case of chemoselectivity failure where the acetylide anion acts as a base rather than a nucleophile. Cyclopentene oxide possesses significant ring strain and steric hindrance, elevating the activation energy for the


 trajectory. Consequently, the strongly basic lithium acetylide abstracts a 

-proton, triggering an E2 elimination to form the allylic alcohol (2-cyclopenten-1-ol). Solution: You must introduce a Lewis acid such as

. The Lewis acid coordinates to the epoxide oxygen, polarizing the C-O bond and drastically lowering the

activation barrier, thereby allowing the nucleophilic attack to outcompete the E2 elimination pathway.

Q2: During the oxidation of trans-2-ethynylcyclopentanol, my product mixture contains a conjugated enone and allene. What happened? Causality & Solution: You are observing a base-catalyzed isomerization (a Meyer-Schuster-type rearrangement). The proton at the C2 position of 2-ethynylcyclopentanone is highly acidic because it is situated between a carbonyl and an alkyne. If you use basic oxidation conditions (such as a Swern oxidation where


 is added at insufficiently low temperatures), the ketone readily enolizes. This not only destroys your stereocenter (causing complete racemization) but also allows the alkyne to isomerize into an allene or conjugated enone.
Solution: Switch to strictly neutral or mildly acidic oxidation conditions. Dess-Martin Periodinane (DMP) is the gold standard here, as it operates efficiently at room temperature without the need for amine bases.

Q3: My reduction of 2-ethynylcyclopentanone yields a poor cis:trans ratio. How do I improve cis selectivity? Causality & Solution: The diastereoselectivity of this reduction is governed entirely by steric approach control[3]. Small hydride donors like


 can attack the planar carbonyl from both the Re and Si faces, leading to a nearly 1:1 mixture of isomers.
Solution: Utilize a sterically demanding reducing agent like L-Selectride (lithium tri-sec-butylborohydride)[3]. The bulky sec-butyl groups force the hydride to approach exclusively from the less hindered face—anti to the C2-ethynyl group. This stereospecific trajectory pushes the resulting alkoxide oxygen to the same face as the ethynyl group, yielding >95% cis-2-ethynylcyclopentanol[1].

Q4: I am observing partial reduction of the alkyne moiety during the ketone reduction. How can I prevent this? Causality & Solution: Over-reduction occurs when the hydride source is too reactive and lacks chemoselectivity, a common issue when using


 or when allowing borohydrides to warm up.
Solution: L-Selectride is highly chemoselective for the carbonyl group when maintained at strict cryogenic temperatures. Ensure your reaction flask is fully equilibrated in a dry ice/acetone bath (-78 °C) before hydride addition, and quench the reaction at -78 °C before allowing the system to warm.

References

  • Title: cis-2-Ethynylcyclopentanol | C7H10O | CID 12386475 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Radical Group Transfer of Vinyl and Alkynyl Silanes Driven by Photoredox Catalysis Source: PubMed Central (PMC) - NIH URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Impurities in Commercial cis-2-Ethynylcyclopentanol

Welcome to the technical support center for cis-2-ethynylcyclopentanol. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for cis-2-ethynylcyclopentanol. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. We understand that the purity of starting materials is paramount to the success of complex chemical transformations. This document provides a comprehensive, question-and-answer-style resource to help you identify, understand, and mitigate common impurities encountered in commercial grades of cis-2-ethynylcyclopentanol.

Our approach is grounded in years of field experience and a deep understanding of the synthetic and purification challenges associated with this compound. We aim to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in a commercial batch of cis-2-ethynylcyclopentanol?

A1: Commercial batches of cis-2-ethynylcyclopentanol can contain several types of impurities stemming from its synthesis, storage, and handling. The most prevalent are typically:

  • Diastereomeric Impurity: The trans-2-ethynylcyclopentanol isomer is the most common process-related impurity.[1]

  • Unreacted Starting Materials: Residual cyclopentanone from the ethynylation reaction can often be found in the final product.[2][3]

  • Solvent Residues: Depending on the manufacturing process and final purification steps, residual solvents such as acetonitrile, ethers (like THF), or hydrocarbons may be present.[4][5]

  • Oxidation Byproducts: The secondary alcohol functionality of the target molecule is susceptible to oxidation, which can lead to the formation of 2-ethynylcyclopentanone.[6][7]

  • Polymeric Impurities: The terminal alkyne group can be prone to polymerization, especially under certain conditions like exposure to heat, light, or catalytic residues.[8][9][10]

  • Side-Reaction Products: The synthesis, which often involves the nucleophilic addition of an acetylene equivalent to cyclopentanone, can sometimes lead to side products like diynols from mutual coupling of the acetylenic alcohols.[2]

Q2: I'm seeing an unexpected peak in my NMR/GC-MS that I suspect is the trans-isomer. How can I confirm its identity and what is the best way to remove it?

A2: Confirming the identity of the trans-isomer and subsequently removing it are critical steps for ensuring the stereochemical integrity of your synthesis.

Confirmation:

The most definitive way to confirm the identity of the trans-isomer is through 2D NMR techniques, such as NOESY, which can establish the spatial relationship between the protons on the cyclopentane ring. However, a simpler approach often involves comparing the 1H and 13C NMR spectra of your sample to literature data for both the cis and trans isomers.[11][12] The coupling constants between the protons on C1 and C2 of the cyclopentane ring will differ between the two diastereomers.

Removal:

Separating diastereomers like cis- and trans-2-ethynylcyclopentanol can be challenging due to their similar physical properties.[13]

  • Preparative High-Performance Liquid Chromatography (HPLC): This is often the most effective method for achieving high purity.[14] A normal-phase silica column is typically a good starting point.

  • Flash Column Chromatography: While less efficient than preparative HPLC, careful optimization of the solvent system on a high-resolution silica gel column can provide reasonable separation for smaller scales. A slow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) is recommended.[15]

  • Fractional Distillation: This method is generally not effective for separating diastereomers unless there is a significant difference in their boiling points, which is uncommon for such isomers.[16]

Q3: My batch of cis-2-ethynylcyclopentanol has a yellow tint and a slight odor. What could be the cause and is it still usable?

A3: A yellow tint and an unusual odor are often indicative of degradation or the presence of impurities.

  • Oxidation: The most likely cause is the oxidation of the secondary alcohol to the corresponding ketone, 2-ethynylcyclopentanone.[6] This can occur over time, especially if the material has been exposed to air or light.

  • Polymerization: The ethynyl group can undergo polymerization, leading to colored, higher molecular weight species.[9] This can be initiated by trace metal catalysts, light, or heat.

Usability:

The usability of the material depends on the tolerance of your specific reaction to these impurities. For many applications, a small amount of the oxidized ketone may not be detrimental. However, for sensitive catalytic reactions or the synthesis of pharmaceutical intermediates, these impurities could be problematic.

Troubleshooting:

  • Analyze the material: Run a quick 1H NMR or GC-MS to identify and quantify the impurities.

  • Purification: If the level of impurity is unacceptable, you can attempt to purify the material using flash column chromatography. The more polar ketone and polymeric materials will typically have different retention times than the desired alcohol.

Q4: I've noticed a decrease in the assay of my cis-2-ethynylcyclopentanol over time. What are the recommended storage conditions to ensure its stability?

A4: The stability of cis-2-ethynylcyclopentanol is crucial for reproducible experimental results. To minimize degradation, the following storage conditions are recommended:

  • Temperature: Store at low temperatures, ideally under refrigeration (2-8 °C).

  • Inert Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[17]

  • Light Protection: Store in an amber vial or a container that protects it from light to prevent photochemical degradation and polymerization.

  • Anhydrous Conditions: The compound is somewhat hygroscopic.[18] Store in a tightly sealed container in a dry environment to prevent moisture absorption.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Action(s)
Presence of trans-isomer in the final product Incomplete stereoselective synthesis or isomerization during workup/purification.Optimize the synthetic conditions to favor the formation of the cis-isomer. For purification, utilize preparative HPLC or carefully optimized flash column chromatography.[13][14]
Residual cyclopentanone detected Incomplete reaction during the ethynylation step.[2]Ensure the reaction goes to completion by monitoring with TLC or GC. If present in the final product, it can often be removed by column chromatography.
Broad peaks or baseline hump in NMR/GC Presence of polymeric impurities.[10]Filter the sample through a small plug of silica gel before analysis. For bulk purification, column chromatography can be effective. Store the material under an inert atmosphere and away from light to prevent further polymerization.[9]
Appearance of a new peak corresponding to a ketone Oxidation of the secondary alcohol.[7]Store the compound under an inert atmosphere and at low temperatures. If oxidation has occurred, the ketone can be separated by column chromatography.
Inconsistent reaction yields or side product formation Presence of unknown impurities affecting the reaction.Re-purify the starting material using flash column chromatography. Fully characterize the purified material by NMR, GC-MS, and elemental analysis to ensure its purity before use.

Experimental Protocols

Protocol 1: Analytical HPLC Method for Isomer Separation

This protocol provides a starting point for developing an analytical HPLC method to separate cis- and trans-2-ethynylcyclopentanol.

  • Column: Normal-phase silica column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of ethyl acetate in hexane. A typical starting gradient could be 5% to 20% ethyl acetate over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or a Refractive Index (RI) detector.

  • Sample Preparation: Dissolve a small amount of the material in the initial mobile phase.

Optimization: The gradient slope and the choice of the polar modifier (e.g., isopropanol as an alternative to ethyl acetate) can be adjusted to improve resolution.[20]

Protocol 2: Purification by Flash Column Chromatography

This protocol outlines a general procedure for the purification of cis-2-ethynylcyclopentanol from common impurities.

  • Slurry Preparation: Dissolve the crude material in a minimal amount of dichloromethane. Add silica gel (2-3 times the weight of the crude material) and evaporate the solvent to obtain a dry, free-flowing powder.

  • Column Packing: Dry pack a glass column with silica gel (typically 50-100 times the weight of the crude material).

  • Loading: Carefully add the silica-adsorbed sample to the top of the packed column.

  • Elution: Elute the column with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The exact gradient will depend on the impurities present and should be determined by TLC analysis first.

  • Fraction Collection: Collect fractions and analyze them by TLC or GC to identify those containing the pure cis-isomer.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Workflow for Impurity Identification and Removal

cluster_0 Initial Analysis cluster_1 Impurity Identification cluster_2 Purification Strategy cluster_3 Final QC Commercial Batch Commercial Batch Analytical Testing (NMR, GC-MS) Analytical Testing (NMR, GC-MS) Commercial Batch->Analytical Testing (NMR, GC-MS) Identify Impurities Identify Impurities Analytical Testing (NMR, GC-MS)->Identify Impurities Data Interpretation Trans-isomer Trans-isomer Identify Impurities->Trans-isomer Starting Material Starting Material Identify Impurities->Starting Material Oxidation/Polymerization Oxidation/Polymerization Identify Impurities->Oxidation/Polymerization Select Method Select Method Identify Impurities->Select Method Based on Impurity Profile Column Chromatography Column Chromatography Select Method->Column Chromatography Preparative HPLC Preparative HPLC Select Method->Preparative HPLC Purified Product Purified Product Column Chromatography->Purified Product Preparative HPLC->Purified Product Final Analysis Final Analysis Purified Product->Final Analysis

Caption: Logical workflow for identifying and removing impurities from commercial cis-2-ethynylcyclopentanol.

Causality of Common Impurities

Synthesis Synthesis Incomplete Reaction Incomplete Reaction Synthesis->Incomplete Reaction Non-Stereoselective Conditions Non-Stereoselective Conditions Synthesis->Non-Stereoselective Conditions Side Reactions Side Reactions Synthesis->Side Reactions Storage & Handling Storage & Handling Air/Light Exposure Air/Light Exposure Storage & Handling->Air/Light Exposure Heat/Catalyst Residue Heat/Catalyst Residue Storage & Handling->Heat/Catalyst Residue Residual Starting Material Residual Starting Material Incomplete Reaction->Residual Starting Material Trans-isomer Trans-isomer Non-Stereoselective Conditions->Trans-isomer Diynols Diynols Side Reactions->Diynols Oxidation Products Oxidation Products Air/Light Exposure->Oxidation Products Polymers Polymers Heat/Catalyst Residue->Polymers

Caption: Diagram illustrating the origins of common impurities in cis-2-ethynylcyclopentanol.

References

  • Otamukhamedova, G., et al. (2026). Enantioselective alkynylation of cyclopentanone: Synthesis, dimerization, and cross-coupling transformations of 1-ethynylcyclope. Chemical Review and Letters, 9, 192-200.
  • Misin, V. M., et al. (2022). Anionic Polymerization of Para-Diethynylbenzene: Synthesis of a Strictly Linear Polymer. Polymers, 14(15), 3186.
  • Gorin, C. F., & Toste, F. D. (2025). Recent Advances in the Synthesis of Substituted Polyacetylenes. Polymers, 17(1), 123.
  • Misin, V. M., et al. (2022). The Polymers of Diethynylarenes—Is Selective Polymerization at One Acetylene Bond Possible? A Review. Polymers, 14(19), 4185.
  • Food and Drug Administration. (n.d.). 3.2.S.7.1 Stability Summary and Conclusions.
  • Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns. Retrieved from [Link]

  • Kim, Y., et al. (2001). Synthesis and properties of poly‐(2‐ethynylpyridinium bromide) having propargyl side chains. Journal of Polymer Science Part A: Polymer Chemistry, 39(18), 3151-3158.
  • PubChem. (n.d.). trans-2-Ethynylcyclopentanol. Retrieved from [Link]

  • Tang, L., et al. (2020). Metal-Free Catalysts for the Polymerization of Alkynyl-Based Monomers. Polymers, 12(12), 3003.
  • Otamukhamedova, G., et al. (2026). Enantioselective alkynylation of cyclopentanone: Synthesis, dimerization, and cross-coupling transformations of 1-ethynylcyclopentan-1-ol. Chemical Review and Letters, 9, 192-200.
  • PubChem. (n.d.). cis-2-Ethynylcyclopentanol. Retrieved from [Link]

  • Brainly. (2023, July 31). Oxidation of 2-ethylcyclopentanol: Spell out the full name of the compound. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethynylcyclopentanol. Retrieved from [Link]

  • Staging Kings. (n.d.). Consider The Reaction Of The Cyclopentanone Derivative Shown Below. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyclopentanone synthesis. Retrieved from [Link]

  • Singh, S., & Singh, M. (2009). Pharmaceutical Impurities: An Overview.
  • Grodowska, K., & Parczewski, A. (2010). Organic volatile impurities in pharmaceuticals. Acta Poloniae Pharmaceutica, 67(3), 217-228.
  • de la Cruz, J., et al. (2006). Effect of the reaction conditions on the oxidation of cyclopentanol by... Journal of the Chilean Chemical Society, 51(1), 789-792.
  • Dragone, F., et al. (2025). The Cascade Transformation of Furfural to Cyclopentanone: A Critical Evaluation Concerning Feasible Process Development.
  • Vaia. (n.d.). What alcohols would give the following products on oxidation? (a) (b) (c). Retrieved from [Link]

  • ResearchGate. (2019, January 19). How can I purify two different-substituted aromatic compounds? Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Compound purity analysis and HPLC data. Retrieved from [Link]

  • Shiau, L.-D., et al. (2021).
  • Shimadzu. (n.d.). No.62 Analysis of Pharmaceuticals' Impurity -Regulations and Analysis for Carcinogenic Substances-. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclopentanone: A raw material for production of C15 and C17 fuel precursors. Retrieved from [Link]

  • Bulgarian Academy of Sciences. (2020). HPLC method for analyzing new compounds – analogs of an antineoplastic drug.
  • Chemistry LibreTexts. (2024, September 22). 4.2: Cis-Trans Isomerism in Cycloalkanes. Retrieved from [Link]

  • Banwell, M. G., & McRae, K. J. (2001). The Exploitation of Enzymatically‐Derived cis‐1,2‐Dihydrocatechols and Related Compounds in the Synthesis of Biologically Active Natural Products. CHIMIA International Journal for Chemistry, 55(1-2), 33-41.
  • Hartono, A., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 61(50), 18384-18398.
  • Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. TrAC Trends in Analytical Chemistry, 20(8), 419-434.
  • Gregory, T. D., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
  • Google Patents. (n.d.). CA1244041A - Process for the preparation of cis, endo- octahydrocyclopenta¬b|pyrrole-2-carboxylate.
  • Pan, C., et al. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Zhejiang University SCIENCE, 6B(1), 74-78.
  • ResearchGate. (n.d.). Synthesis and Characterization of cis-(RNC)(2)Pt-II Species Useful as Synthons for Generation of Various (Aminocarbene)Pt-II Complexes. Retrieved from [Link]

  • Chegg. (2020, November 30). Solved 21.42 Using cyclopentanone as your starting material. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparison of synthetic routes to cis-2-Ethynylcyclopentanol

An objective, data-driven comparison of synthetic routes to cis-2-ethynylcyclopentanol is critical for researchers utilizing this chiral building block in complex molecule synthesis, click-chemistry applications, and PRO...

Author: BenchChem Technical Support Team. Date: March 2026

An objective, data-driven comparison of synthetic routes to cis-2-ethynylcyclopentanol is critical for researchers utilizing this chiral building block in complex molecule synthesis, click-chemistry applications, and PROTAC linker design.

The fundamental challenge in accessing the cis-diastereomer lies in the stereoelectronic constraints of the most logical starting material: cyclopentene oxide. Direct nucleophilic ring-opening with an acetylide strictly proceeds via an anti-periplanar


 trajectory, exclusively yielding the thermodynamic trans-2-ethynylcyclopentanol. Therefore, accessing the cis-isomer requires strategic circumvention through either stereochemical inversion, diastereoselective reduction, or alternative ring-forming methodologies.

As a Senior Application Scientist, I have evaluated the three most viable synthetic routes. This guide breaks down the mechanistic causality, experimental protocols, and comparative performance of each approach.

Route Overview & Strategic Logic

G A Cyclopentene Oxide + Lithium Acetylide B trans-2-Ethynylcyclopentanol (Kinetic Product) A->B S_N2 Opening C Mitsunobu Inversion (DIAD, PPh3, p-NO2-BzOH) B->C Route A D Oxidation (Swern or DMP) B->D Route B G cis-2-Ethynylcyclopentanol (Target) C->G Hydrolysis E 2-Ethynylcyclopentanone D->E F Diastereoselective Reduction (L-Selectride, -78 °C) E->F F->G

Overall synthetic strategies for accessing cis-2-ethynylcyclopentanol from cyclopentene oxide.

Route A: The Mitsunobu Inversion (The "Stereochemical Hammer")

Mechanistic Causality: The Mitsunobu reaction provides a stereospecific


 inversion of the trans-alcohol. The reaction relies on the formation of a highly electrophilic alkoxyphosphonium intermediate. To ensure clean inversion without competing elimination (E2) or retention pathways, the choice of the nucleophile is critical. Using a highly acidic pronucleophile like p-nitrobenzoic acid (

~3.4) ensures rapid protonation of the betaine intermediate, driving the equilibrium forward and generating a highly nucleophilic carboxylate that attacks the activated carbon[1].

Experimental Protocol:

  • Inversion: Dissolve trans-2-ethynylcyclopentanol (1.0 equiv), triphenylphosphine (

    
    , 1.5 equiv), and p-nitrobenzoic acid (1.5 equiv) in anhydrous THF (0.2 M) under argon. Cool to 0 °C.
    
  • Activation: Add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise over 15 minutes. The orange color should fade as the betaine forms. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Concentrate in vacuo. Purify the resulting cis-ester via flash chromatography (Hexanes/EtOAc) to remove triphenylphosphine oxide.

  • Saponification: Dissolve the cis-ester in MeOH (0.5 M). Add

    
     (2.0 equiv) and stir at room temperature for 2 hours.
    
  • Isolation: Dilute with water, extract with

    
    , dry over 
    
    
    
    , and concentrate to yield cis-2-ethynylcyclopentanol.

Route B: Oxidation-Diastereoselective Reduction (The "Steric Pivot")

Mechanistic Causality: This route destroys the original stereocenter via oxidation to 2-ethynylcyclopentanone, followed by a sterically controlled re-establishment of the alcohol. When treated with L-Selectride (Lithium tri-sec-butylborohydride) at cryogenic temperatures, the bulky tri-sec-butyl groups experience severe steric clash with the pseudo-axial ethynyl group. Consequently, hydride delivery occurs almost exclusively from the less hindered face (anti to the alkyne). This steric approach control pushes the resulting alkoxide into the syn (cis) orientation relative to the ethynyl group[2].

G A 2-Ethynylcyclopentanone B Steric Shielding by Ethynyl Group (Face A) A->B C Unobstructed Approach (Face B) A->C D L-Selectride Attack (Bulky Hydride) C->D E cis-2-Ethynylcyclopentanol (Hydride anti to Ethynyl) D->E >95:5 d.r.

Stereochemical model of L-Selectride reduction favoring the cis-diastereomer.

Experimental Protocol:

  • Oxidation: Treat trans-2-ethynylcyclopentanol (1.0 equiv) with Dess-Martin Periodinane (1.2 equiv) in

    
     at 0 °C. Stir for 2 hours. Quench with saturated 
    
    
    
    /
    
    
    , extract, and concentrate to isolate 2-ethynylcyclopentanone.
  • Reduction: Dissolve the ketone in anhydrous THF (0.1 M) under argon and cool to -78 °C.

  • Hydride Delivery: Add L-Selectride (1.0 M in THF, 1.2 equiv) dropwise down the side of the flask. Stir at -78 °C for 3 hours.

  • Oxidative Quench: Critical Step. Carefully quench at -78 °C with

    
     (1 mL), followed by 3M NaOH (2 mL) and 30% 
    
    
    
    (2 mL) to oxidize the organoborane byproducts. Warm to room temperature and stir for 1 hour.
  • Isolation: Extract with

    
    , wash with brine, dry, and purify via silica gel chromatography.
    

Route C: Photoredox-Catalyzed Radical Group Transfer (The "Catalytic Frontier")

Mechanistic Causality: Recent advancements in photoredox catalysis offer a fundamentally different approach that avoids epoxides entirely. By utilizing an alkynyl silane precursor, an Iridium-based photocatalyst (e.g.,


) facilitates an intramolecular radical group transfer. The reaction proceeds via a carbon-centered radical addition to a C–C π bond. The stereochemical outcome (formation of the threo stereoisomer leading to the cis product) is governed by the cyclic transition state of the radical intermediate prior to in situ ring opening[3].

G A Alkynyl Silane Precursor B Ir-Photocatalyst Blue LED, RT A->B C Radical Cyclization (Threo Stereoisomer) B->C Group Transfer D cis-2-Ethynylcyclopentanol C->D in situ opening

Photoredox-catalyzed radical group transfer route to cis-2-ethynylcyclopentanol.

Experimental Protocol Summary: Irradiate a degassed solution of the silylated substrate (1.0 equiv),


 (2.5 mol %), and 

(2.0 equiv) in dry MeCN/MeOH (9:1) with blue LED light at room temperature until full consumption of the substrate[3].

Quantitative Data & Performance Comparison

Performance MetricRoute A: Mitsunobu InversionRoute B: Oxidation/ReductionRoute C: Photoredox Catalysis
Overall Yield 60–70% (2 steps from trans)75–85% (2 steps from trans)~70-80% (Substrate dependent)
Diastereomeric Ratio (d.r.) >99:1 (Strictly stereospecific)~95:5 (Steric control)Moderate to High
Atom Economy / PMI Poor (Generates stoichiometric

and hydrazine waste)
Moderate (Stoichiometric borane waste)High (Catalytic process)
Scalability Moderate (Chromatography of

is difficult at scale)
Excellent (Clean workup, highly reproducible)Low (Limited by photochemical reactor scale)
Reagent Cost Low to ModerateHigh (L-Selectride is expensive)High (Ir-catalyst)

Conclusion & Recommendations

  • For absolute stereochemical purity (>99:1 d.r.) on a small scale (<5 grams): Choose Route A (Mitsunobu) . While the atom economy is poor, the stereospecific nature of the

    
     inversion guarantees the absence of the trans-isomer, which is critical for sensitive structure-activity relationship (SAR) studies.
    
  • For process scale-up and general laboratory synthesis (10g+): Choose Route B (Oxidation/Reduction) . L-Selectride provides excellent diastereoselectivity, and the oxidative quench allows for a much cleaner purification profile compared to removing triphenylphosphine oxide.

  • For methodology development and late-stage functionalization: Route C (Photoredox) represents the cutting edge of synthetic methodology, offering mild conditions and avoiding the use of volatile, toxic epoxides entirely.

References

  • Radical Group Transfer of Vinyl and Alkynyl Silanes Driven by Photoredox Catalysis. ACS Publications. 3

  • Mitsunobu Reaction Insights & Stereochemical Inversion. Scribd. 1

  • Stereoselective Synthesis of Bicyclic Lactones Via Annelation Protocol (L-Selectride Reduction of Cyclopentanones). Scientific & Academic Publishing (SAPUB). 2

Sources

Comparative

A Comparative Guide to Catalysts for the Synthesis of cis-2-Ethynylcyclopentanol: A Researcher's Handbook

In the landscape of pharmaceutical development and complex molecule synthesis, the chiral propargyl alcohol moiety stands as a cornerstone building block. Among these, cis-2-ethynylcyclopentanol is a particularly valuabl...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and complex molecule synthesis, the chiral propargyl alcohol moiety stands as a cornerstone building block. Among these, cis-2-ethynylcyclopentanol is a particularly valuable intermediate, its rigid cyclopentane framework and reactive alkyne handle providing a versatile scaffold for the construction of a diverse array of therapeutic agents. The stereoselective synthesis of this key intermediate from cyclopentene oxide via catalytic ring-opening with a terminal alkyne is a critical transformation, with the choice of catalyst profoundly influencing reaction efficiency, stereoselectivity, and overall practicality.

This guide provides a comprehensive comparative analysis of prominent catalytic systems for the synthesis of cis-2-ethynylcyclopentanol. We will delve into the mechanistic nuances of Lewis acid- and transition metal-based catalysts, present a side-by-side comparison of their performance based on available experimental data, and provide detailed protocols for the most effective methods. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling informed catalyst selection and facilitating the efficient synthesis of this crucial molecular entity.

Performance Comparison of Catalytic Systems

The nucleophilic addition of an acetylide to cyclopentene oxide is the most direct route to 2-ethynylcyclopentanol. The key challenge lies in controlling the stereochemistry of the ring-opening to favor the desired cis-isomer. This is achieved through the careful selection of a catalyst that can activate the epoxide towards nucleophilic attack while directing the approach of the incoming acetylide. The following table summarizes the performance of various catalytic systems reported for the ring-opening of epoxides with terminal alkynes, with a focus on data relevant to the synthesis of cyclopentanol derivatives.

Catalyst SystemAlkyne SourceSolventTemp (°C)Yield (%)Diastereoselectivity (cis:trans)Enantioselectivity (ee %)Reference
Zinc-Based Catalysts
Diethylzinc (Et₂Zn) / Chiral LigandPhenylacetyleneTolueneRT67N/AN/A[1]
Zn(OTf)₂ / TBAF·3H₂OAcetyleneMeCN-1092 (for cyclopentanone)N/AN/A[2]
Titanium-Based Catalysts
Cp₂TiCl₂ / n-BuLiVarious AlkynesTHFRTGoodN/AN/A[3][4]
Chromium-Based Catalysts
Chiral (salen)CrN₃TMSN₃Solvent-freeRT>99transup to 93[5]
Aluminum-Based Catalysts
Et₃Al / Cp₂ZrCl₂EthyleneHexane~20N/AN/AN/A[6]

Key Observations:

  • Zinc-based catalysts , particularly when paired with chiral ligands, have shown promise in promoting the ring-opening of epoxides with terminal alkynes.[1] While direct data for cyclopentene oxide is limited, the high yield observed in the alkynylation of cyclopentanone suggests their potential.[2]

  • Titanium-based catalysts , such as the titanocene dichloride system, are effective for the conversion of enynes to bicyclic cyclopentenones and can be adapted for related transformations.[3][4] Their application to the direct ethynylation of cyclopentene oxide warrants further investigation.

  • Chromium-salen complexes have demonstrated exceptional performance in the asymmetric ring-opening of cyclopentene oxide with azide nucleophiles, achieving high yields and excellent enantioselectivities.[5] This suggests that analogous chromium-based catalysts could be highly effective for the enantioselective synthesis of cis-2-ethynylcyclopentanol. The mechanism for this type of reaction is well-studied and involves the activation of the epoxide by the Lewis acidic metal center.[5]

  • Aluminum-based systems , often used in conjunction with other transition metals, are known to catalyze cycloaddition reactions and could potentially be adapted for the desired transformation.[6]

Mechanistic Insights and Catalyst Selection Rationale

The synthesis of cis-2-ethynylcyclopentanol from cyclopentene oxide proceeds via a nucleophilic attack of an acetylide on one of the epoxide carbons. The stereochemical outcome of this SN2-type reaction is a direct consequence of the backside attack mechanism, which results in an inversion of configuration at the attacked carbon. To obtain the cis product, the reaction must proceed with retention of configuration, which implies a more complex mechanism likely involving coordination of both the epoxide and the nucleophile to the catalyst.

Lewis Acid Catalysis: Lewis acids, such as zinc and aluminum complexes, activate the epoxide by coordinating to the oxygen atom, making the epoxide carbons more electrophilic. The choice of Lewis acid and its ligands is crucial in directing the stereochemical outcome. Bulky ligands can sterically hinder one face of the epoxide, favoring the approach of the nucleophile from the opposite face.

Transition Metal Catalysis: Transition metal catalysts, such as those based on titanium and chromium, can operate through various mechanisms. In the case of chromium-salen complexes, a bimetallic mechanism has been proposed where one metal center activates the epoxide while another delivers the nucleophile.[5] This cooperative activation can lead to high levels of stereocontrol.

For the synthesis of a specific enantiomer of cis-2-ethynylcyclopentanol, a chiral catalyst is essential. Chiral salen ligands, in combination with metals like chromium, have proven to be highly effective in inducing enantioselectivity in epoxide ring-opening reactions.[5] The choice between different catalyst systems will ultimately depend on the desired outcome (racemic vs. enantiopure), cost, and scalability.

Experimental Protocols

The following are representative, detailed experimental protocols for catalytic systems relevant to the synthesis of cis-2-ethynylcyclopentanol.

Protocol 1: Zinc-Catalyzed Ethynylation of an Epoxide (General Procedure)

This protocol is adapted from a general method for the zinc-promoted ring-opening of epoxides.[1]

Materials:

  • Epoxide (e.g., 1,2-epoxyhexane as a model)

  • Phenylacetylene

  • Diethylzinc (1.0 M solution in hexanes)

  • Chiral pseudoephedrine-derived ligand (L2)

  • Anhydrous Toluene

  • Saturated aqueous NH₄Cl solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral ligand (e.g., 0.1 mmol, 10 mol%).

  • Solvent Addition: Add anhydrous toluene (5 mL) to dissolve the ligand.

  • Reagent Addition: Add the epoxide (1.0 mmol, 1.0 eq) followed by phenylacetylene (1.2 mmol, 1.2 eq).

  • Catalyst Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add diethylzinc solution (1.2 mL, 1.2 mmol, 1.2 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC or GC-MS).

  • Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Asymmetric Ring-Opening of Cyclopentene Oxide with an Azide Nucleophile using a Chiral Chromium-Salen Catalyst

This protocol is based on the highly efficient method reported by Jacobsen and coworkers for the synthesis of a precursor to chiral amino alcohols.[5] A similar approach could be adapted for ethynylation.

Materials:

  • Cyclopentene oxide

  • Trimethylsilyl azide (TMSN₃)

  • Chiral (salen)CrN₃ complex

  • Anhydrous diethyl ether

  • Saturated aqueous NaHCO₃ solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a vial with the chiral (salen)CrN₃ catalyst (0.02 mmol, 2 mol%).

  • Reagent Addition: Add cyclopentene oxide (1.0 mmol, 1.0 eq) followed by trimethylsilyl azide (1.1 mmol, 1.1 eq).

  • Reaction Conditions: Stir the neat reaction mixture at room temperature for the specified time (typically 12-24 hours).

  • Workup: Dilute the reaction mixture with diethyl ether and wash with saturated aqueous NaHCO₃ solution.

  • Purification: Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by flash chromatography.

Visualization of Catalytic Pathways

To better understand the underlying mechanisms, the following diagrams illustrate the proposed catalytic cycles for the ring-opening of an epoxide with a terminal alkyne.

Lewis Acid Catalyzed Epoxide Ring-Opening

Lewis_Acid_Catalysis cluster_0 Catalytic Cycle Epoxide Epoxide Activated_Complex [Epoxide-LA] Complex Epoxide->Activated_Complex + LA Lewis_Acid Lewis Acid (LA) Product_Complex [Product-LA] Complex Activated_Complex->Product_Complex + HC≡CR Alkyne HC≡CR Product cis-2-Ethynylcyclopentanol Product_Complex->Product - LA Bimetallic_Mechanism cluster_1 Cooperative Catalysis Cr_Salen_1 [(salen)Cr]¹ Transition_State [Epoxide···Cr¹···Nu···Cr²] Cr_Salen_1->Transition_State + Epoxide Cr_Salen_2 [(salen)Cr]²-Nu Cr_Salen_2->Transition_State Epoxide Epoxide Product_Complex [Product-Cr¹] + [(salen)Cr]² Transition_State->Product_Complex Ring Opening Product Ring-Opened Product Product_Complex->Product - Cr¹

Caption: Cooperative activation in a bimetallic salen-catalyzed system.

Conclusion and Future Outlook

The catalytic synthesis of cis-2-ethynylcyclopentanol from cyclopentene oxide remains an area of active research. While several catalytic systems show promise, a direct, highly efficient, and stereoselective method for the cis-isomer is still a significant challenge. Current research points towards chiral chromium-salen complexes as a particularly promising avenue for achieving high enantioselectivity, building upon their success in related epoxide-opening reactions. Further development of zinc- and titanium-based catalysts, especially with rationally designed chiral ligands, could also lead to practical and scalable syntheses.

The experimental data and protocols provided in this guide offer a solid foundation for researchers to embark on the synthesis of this valuable building block. Future efforts should focus on direct comparative studies of these and other novel catalyst systems for the ethynylation of cyclopentene oxide to provide a clearer picture of their relative merits and to ultimately develop a truly optimal synthetic route.

References

  • Hansen, K. B.; Leighton, J. L.; Jacobsen, E. N. On the Mechanism of Asymmetric Nucleophilic Ring-Opening of Epoxides Catalyzed by (salen)Cr(III) Complexes. J. Am. Chem. Soc.1996 , 118 (43), 10924–10925. [Link]

  • Martinez, L. E.; Leighton, J. L.; Carsten, D. H.; Jacobsen, E. N. Highly Enantioselective Ring Opening of Epoxides Catalyzed by (salen)Cr(III) Complexes. J. Am. Chem. Soc.1995 , 117 (21), 5897–5898. [Link]

  • Schaus, S. E.; Brandes, B. D.; Larrow, J. F.; Tokunaga, M.; Hansen, K. B.; Gould, A. E.; Furrow, M. E.; Jacobsen, E. N. Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes. Practical Synthesis of Enantioenriched Terminal Epoxides and 1,2-Diols. J. Am. Chem. Soc.2002 , 124 (7), 1307–1315. [Link]

  • Mamedov, V. A.; Kalimullin, A. A.; Gubaidullin, A. T.; Litvinov, I. A. Enantioselective alkynylation of cyclopentanone: Synthesis, dimerization, and cross-coupling transformations of 1-ethynylcyclopentan-1-ol. Chemical Review and Letters, 2026 , 9, 192-200. [Link]

  • Hicks, F. A.; Buchwald, S. L. A Practical Titanium-Catalyzed Synthesis of Bicyclic Cyclopentenones and Allylic Amines. J. Am. Chem. Soc.1999 , 121 (43), 10126–10127. [Link]

  • Dzhemilev, U. M.; Ibragimov, A. G.; Khalilov, L. M. Synthesis and transformations of metallocycles 5. Regioselective synthesis of γ-substituted alumocyclopentanes by the cyclometallation of α-olefins using Et3Al in the presence of Cp2ZrCl2. Russian Chemical Bulletin, 2001 , 50, 1482-1487. [Link]

  • Widenhoefer, R. A.; Stengone, C. N. Aluminum-Catalyzed Intramolecular Hydroalkoxylation of Unactivated Olefins. J. Org. Chem.1999 , 64 (23), 8681–8691. [Link]

  • Ready, J. M.; Jacobsen, E. N. Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Acc. Chem. Res.2000 , 33 (6), 421–431. [Link]

  • Pastor, I. M.; Yus, M. Asymmetric Ring Opening of Epoxides. Current Organic Chemistry, 2005 , 9 (1), 1-29. [Link]

  • Barr, M. L. Catalytic Process for Epoxide Ring-Opening with Terminal Alkynes for Carbon-Carbon Bond Formation. Emory Theses and Dissertations, 2023 . [Link]

Sources

Validation

Reactivity Comparison Guide: cis-2-Ethynylcyclopentanol vs. Alkynyl Alcohol Alternatives

This guide provides an in-depth technical analysis of the reactivity of cis-2-Ethynylcyclopentanol , contrasting it with its trans-isomer and acyclic analogs. The content is designed for researchers in organic synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the reactivity of cis-2-Ethynylcyclopentanol , contrasting it with its trans-isomer and acyclic analogs. The content is designed for researchers in organic synthesis and medicinal chemistry, focusing on stereoelectronic effects, cyclization pathways, and catalytic transformations.

Executive Summary & Compound Profile

cis-2-Ethynylcyclopentanol (CAS: 61967-60-0) represents a privileged scaffold in organic synthesis due to its pre-organized "syn" geometry. Unlike its trans-isomer or acyclic counterparts, the cis-relationship between the hydroxyl nucleophile and the ethynyl electrophile facilitates rapid intramolecular cyclization events. This guide explores how this stereochemical feature dictates reactivity in gold, ruthenium, and palladium-catalyzed transformations.

Featurecis-2-Ethynylcyclopentanoltrans-2-Ethynylcyclopentanol5-Hexyn-1-ol (Acyclic Analog)
Geometry Rigid, Syn-PeriplanarRigid, Anti-PeriplanarFlexible, Free Rotation
Proximity Effect High (Pre-organized)None (Distal)Moderate (Entropic penalty)
Primary Reactivity Intramolecular CyclizationIntermolecular / PolymerizationCyclization (Slower)
Key Product Hexahydro-2H-cyclopenta[b]furanAcyclic Ketones / PolymersTetrahydropyran / Epoxide

Structural & Stereoelectronic Analysis

The reactivity divergence between the cis and trans isomers is governed by the Thorpe-Ingold effect (angle compression) and geometric constraints.

  • cis-Isomer: The hydroxyl group and the alkyne are on the same face of the cyclopentane ring. The C-O bond is spatially aligned to attack the

    
    -system of the alkyne (5-exo-dig or 6-endo-dig pathways), requiring minimal conformational distortion to reach the transition state.
    
  • trans-Isomer: The substituents are on opposite faces.[1] For the hydroxyl group to attack the alkyne intramolecularly, the cyclopentane ring would need to twist into a highly strained conformation, which is energetically prohibitive under standard conditions.

  • Acyclic Analog: While 5-hexyn-1-ol can cyclize, it must overcome the entropic penalty of free bond rotation to achieve the reactive conformer. The cis-cyclopentyl system is "frozen" in the reactive state, leading to significantly higher reaction rates (kinetic acceleration).

Visualization: Reactivity Divergence Pathways

ReactivityPathways Substrate cis-2-Ethynylcyclopentanol Coordination Au-Alkyne π-Complex Substrate->Coordination TransSub trans-2-Ethynylcyclopentanol TransSub->Coordination AuCat Au(I) Catalyst Cyclization Intramolecular Nucleophilic Attack (5-exo-dig) Coordination->Cyclization cis-isomer NoReaction Steric Prohibition (Anti-relationship) Coordination->NoReaction trans-isomer BicyclicEther Hexahydro-2H- cyclopenta[b]furan Cyclization->BicyclicEther Intermolecular Intermolecular Reaction (Dimerization/Hydration) NoReaction->Intermolecular Alternative Pathway Ketone 2-Acetylcyclopentanol (Hydration Product) Intermolecular->Ketone

Caption: Divergent reaction pathways for cis- and trans-2-ethynylcyclopentanol under metal catalysis.

Comparative Reactivity Data

A. Gold(I)-Catalyzed Cycloisomerization

Gold catalysis is the benchmark for comparing these substrates. The reaction transforms alkynols into cyclic ethers.

  • Reaction: Cycloisomerization to hexahydro-2H-cyclopenta[b]furan.

  • Conditions: 2 mol% Ph₃PAuCl, 2 mol% AgOTf, Toluene, RT.

SubstrateConversion (1h)Yield (Cyclic Ether)Mechanism Note
cis-2-Ethynylcyclopentanol >98%92% Facile 5-exo-dig cyclization due to pre-organization.
trans-2-Ethynylcyclopentanol <5% (Cyclic)0%Intramolecular attack geometrically forbidden.
5-Hexyn-1-ol 65%60%Slower; competes with oligomerization.

Expert Insight: The cis-isomer reacts almost instantaneously upon catalyst addition. The trans-isomer, unable to cyclize, often undergoes slow hydration to the ketone if water is present, or remains unreacted. This drastic difference allows for kinetic resolution of diastereomeric mixtures.

B. Ruthenium-Catalyzed Hydration/Cyclization

Ruthenium complexes (e.g., [CpRu(CH₃CN)₃]PF₆) promote "anti-Markovnikov" hydration or oxidative cyclization.

  • cis-Isomer: Can undergo oxidative cyclization to form lactones or hemiacetals depending on the oxidant/solvent.

  • trans-Isomer: Exclusively forms the acyclic ketone (2-acetylcyclopentanol) because the oxygen cannot trap the vinyl-ruthenium intermediate.

C. Palladium-Catalyzed Carbonylation

Reaction with CO and Pd(II) to form furanones.[2]

  • cis-Isomer: Forms tricyclic furanone derivatives via alkoxycarbonylation followed by ring closure.

  • trans-Isomer: Fails to close the ring; typically yields esters if an external alcohol (solvent) is present.

Experimental Protocols

Protocol 1: Gold(I)-Catalyzed Synthesis of Hexahydro-2H-cyclopenta[b]furan

Use this protocol to validate the reactivity of the cis-isomer.

Reagents:

  • cis-2-Ethynylcyclopentanol (1.0 equiv)[3]

  • Chloro(triphenylphosphine)gold(I) (2 mol%)

  • Silver trifluoromethanesulfonate (AgOTf) (2 mol%)

  • Anhydrous Toluene (0.1 M concentration)

Workflow:

  • Catalyst Activation: In a flame-dried vial, mix Ph₃PAuCl and AgOTf in toluene under argon. Stir for 10 minutes (formation of white AgCl precipitate indicates active cationic Au species).

  • Addition: Add cis-2-ethynylcyclopentanol dropwise to the catalyst mixture.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.3) should disappear rapidly, replaced by the less polar ether product (Rf ~0.6).

  • Workup: Filter through a short pad of silica gel to remove gold salts. Concentrate in vacuo.

  • Validation: ¹H NMR will show the disappearance of the alkyne proton (~2.1 ppm) and the appearance of the vinyl proton (~6.0 ppm) if a dihydrofuran is formed, or specific methylene signals for the fully saturated furan depending on exact conditions.

Protocol 2: Ruthenium-Catalyzed Hydrative Cyclization

Designed for 1,5-enyne or alkynol systems.

Reagents:

  • [CpRu(CH₃CN)₃]PF₆ (10 mol%)

  • Acetone/H₂O (10:1)

  • cis-2-Ethynylcyclopentanol[3]

Workflow:

  • Dissolve substrate in Acetone/H₂O.

  • Add Ru catalyst and stir at 60°C.

  • Observation: The cis-isomer will yield the bicyclic ketal or hemiacetal. The trans-isomer will yield 2-acetylcyclopentanol (confirmed by appearance of methyl ketone singlet at ~2.15 ppm).

References

  • Gold-Catalyzed Cyclizations of Alkynol-Based Compounds. Source: MDPI (Molecules 2011) Context: Comprehensive review of alkynol cycloisomerization mechanisms, establishing the 5-exo-dig preference for proximate hydroxyl groups. URL:[Link]

  • Ruthenium-Catalyzed Hydrative Cyclization of 1,5-Enynes. Source: Journal of the American Chemical Society (2005) Context: Details the mechanism of Ru-catalyzed hydration and subsequent intramolecular trapping, analogous to the reactivity of cis-2-ethynylcyclopentanol. URL:[Link]

  • Palladium-Catalyzed Cyclocarbonylation of Alkynols. Source: Journal of Organic Chemistry (1997) Context: Demonstrates the requirement for cis-geometry in the formation of furanones from alkynyl alcohols. URL:[Link]

  • Gold(I)-Catalyzed Ring Expansion of Cyclopropanols. Source: Journal of the American Chemical Society (2005) Context: Toste et al. demonstrate the stereospecificity of gold catalysis in cycloalkane systems, reinforcing the reactivity differences between cis and trans isomers. URL:[Link]

  • PubChem Compound Summary: cis-2-Ethynylcyclopentanol. Source: National Library of Medicine Context: Physical properties and identifiers for the specific compound discussed.[1][2][4] URL:[Link]

Sources

Comparative

X-Ray Crystallographic Analysis of cis-2-Ethynylcyclopentanol: A Comparative Guide to Derivatization Strategies

Executive Summary & Analytical Context As a Senior Application Scientist in structural elucidation, I frequently encounter the analytical bottleneck presented by low-molecular-weight, volatile chiral alcohols. cis-2-Ethy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Context

As a Senior Application Scientist in structural elucidation, I frequently encounter the analytical bottleneck presented by low-molecular-weight, volatile chiral alcohols. cis-2-Ethynylcyclopentanol (C₇H₁₀O, MW 110.15 g/mol ) is a prime example: it is a liquid at ambient conditions, highly volatile, and entirely lacking in the heavy atoms required for anomalous dispersion[1].

Direct single-crystal X-ray diffraction (SCXRD) of such compounds is impossible without intervention. To unambiguously determine the absolute configuration—a critical regulatory requirement in drug development—we must engineer the molecule into a highly crystalline solid lattice. This guide objectively compares three field-proven strategies for the structural elucidation of cis-2-ethynylcyclopentanol: Heavy-Atom Derivatization , Chiral Derivatizing Agents (CDAs) , and the cutting-edge Crystalline Sponge Method (CSM) .

Mechanistic Causality: The Physics of Stereochemical Assignment

To determine absolute stereochemistry via X-ray crystallography, we rely on the Flack parameter , which requires measurable differences in the diffraction intensities of Bijvoet pairs. Light atoms (C, H, O) do not provide sufficient anomalous scattering using standard Cu-Kα or Mo-Kα radiation[2].

Therefore, our experimental design must achieve two simultaneous goals:

  • Lattice Energy Maximization: Convert the volatile liquid into a rigid solid by introducing planar, aromatic groups that promote π-π stacking and robust intermolecular hydrogen bonding[3].

  • Anomalous Scatterer Introduction: Incorporate a heavy atom (e.g., Bromine, Iodine) or utilize a chiral reference frame with known stereocenters to force a definitive stereochemical assignment[3].

Workflow Visualization: Strategy Selection

Workflow Start cis-2-Ethynylcyclopentanol (Volatile Chiral Liquid) Decision Select Derivatization Strategy Start->Decision HeavyAtom p-Bromobenzoylation (Heavy Atom Intro) Decision->HeavyAtom CDA Chiral Derivatizing Agent (e.g., CSDP Acid) Decision->CDA Sponge Crystalline Sponge Method (MOF Encapsulation) Decision->Sponge Cryst1 Recrystallization (Vapor Diffusion) HeavyAtom->Cryst1 Cryst2 HPLC Separation & Crystallization CDA->Cryst2 Cryst3 Guest Soaking (No Covalent Bonds) Sponge->Cryst3 Xray Single-Crystal X-ray Diffraction (SCXRD) Cryst1->Xray Cryst2->Xray Cryst3->Xray Result Absolute Configuration (Flack Parameter) Xray->Result

Decision matrix for X-ray crystallographic analysis of volatile chiral alcohols.

Comparative Analysis of Derivatization Strategies

The following table synthesizes the quantitative and qualitative performance metrics of the three primary methodologies used to prepare cis-2-ethynylcyclopentanol for SCXRD.

Performance MetricStrategy A: p-BromobenzoylationStrategy B: CDA (Mosher's/CSDP)Strategy C: Crystalline Sponge (CSM)
Mechanism Covalent esterification[3]Covalent diastereomer formation[4]Supramolecular host-guest inclusion[5]
Heavy Atom Present? Yes (Bromine)No (relies on F/O or internal reference)Yes (Zn/I in the MOF framework)[6]
Sample Requirement > 5 mg> 2 mg< 5 μg (Trace amounts) [7]
Crystallization Difficulty Moderate (requires screening)High (oils frequently form)None (MOF is pre-crystallized) [5]
Time to Result 1–2 weeks2–3 weeks (requires HPLC)3–5 days[8]
Primary Advantage Gold standard for unambiguous Flack parameter assignment[3].Allows parallel NMR anisotropy (Δδ) analysis[4].Eliminates covalent synthesis; ideal for scarce/degradable samples[7].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed with built-in validation checkpoints. Causality for each critical step is explicitly defined.

Protocol A: p-Bromobenzoate Derivatization & Vapor Diffusion Crystallization

This is the most robust classical method, introducing a rigid planar group and a heavy atom to force crystallization and enable anomalous dispersion[3].

  • Reaction Setup: Dissolve 10 mg of cis-2-ethynylcyclopentanol in 1.0 mL anhydrous dichloromethane (DCM) under N₂. Add 1.5 equivalents of anhydrous pyridine and 0.1 equivalents of 4-dimethylaminopyridine (DMAP).

    • Causality: DMAP acts as a nucleophilic catalyst, accelerating the esterification of the sterically hindered secondary alcohol, while pyridine serves as the stoichiometric acid scavenger[4].

  • Derivatization: Slowly add 1.2 equivalents of p-bromobenzoyl chloride[3]. Stir at room temperature for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2) until the alcohol spot is consumed.

  • Aqueous Workup (Critical Validation): Quench with saturated NaHCO₃. Wash the organic layer sequentially with 1M HCl, water, and brine. Dry over anhydrous Na₂SO₄.

    • Causality: Trace pyridinium salts or unreacted acid will act as crystal growth inhibitors, leading to amorphous precipitation rather than single crystals. The sequential wash ensures a neutral, salt-free organic phase[3].

  • Crystallization (Vapor Diffusion): Dissolve the purified ester in a minimum volume of DCM (solvent) in a small inner vial. Place this inside a larger sealed jar containing pentane (anti-solvent).

    • Causality: Pentane slowly diffuses into the DCM vapor phase, gradually lowering the solubility of the ester and promoting the nucleation of high-quality, defect-free single crystals.

Protocol B: The Crystalline Sponge Method (CSM)

When sample quantities are severely limited (< 5 μg) or the compound is prone to degradation, CSM bypasses covalent derivatization by absorbing the liquid analyte into a pre-crystallized porous coordination network[5][7].

  • Sponge Preparation: Synthesize the prototypal crystalline sponge, [(ZnI₂)₃(tpt)₂]ₙ (tpt = 2,4,6-tris(4-pyridyl)-1,3,5-triazine), and store in cyclohexane[6].

  • Solvent Exchange: Transfer a high-quality, crack-free MOF crystal (approx. 100 × 100 × 100 μm) into a microvial containing 50 μL of a non-competing solvent (e.g., hexane or cyclohexane).

  • Guest Soaking (Concentration Gradient): Add 1 μg of cis-2-ethynylcyclopentanol dissolved in 5 μL of hexane to the microvial. Seal the vial and incubate at 50 °C for 48 hours.

    • Causality: The analyte must diffuse into the MOF pores without causing osmotic shock. A sudden change in solvent polarity or guest concentration will cause the fragile MOF crystal to fracture, rendering it useless for SCXRD[5].

  • SCXRD Analysis: Mount the soaked crystal directly from the mother liquor onto a cryoloop and flash-cool to 100 K.

    • Validation: The absolute configuration of the guest is determined relative to the heavy atoms (Zn, I) of the host framework, which provide massive anomalous scattering signals[6].

Conclusion

For routine analysis of cis-2-ethynylcyclopentanol where sample mass is not a limiting factor, p-bromobenzoylation remains the gold standard due to the unambiguous reliability of the resulting Flack parameter[3]. However, for trace quantities isolated from complex mixtures or degradation studies, the Crystalline Sponge Method represents a paradigm shift, allowing direct SCXRD analysis of the volatile liquid without the need for covalent modification or traditional crystallization[5][7].

References

  • Fujita, M. et al. Applications of the crystalline sponge method and developments of alternative crystalline sponges. ResearchGate.[Link]

  • Merck Group. Structure determination of microbial metabolites by the crystalline sponge method. Merck.[Link]

  • National Institutes of Health (NIH). Effect of Extra-Framework Anion Substitution on the Properties of a Chiral Crystalline Sponge. PMC.[Link]

  • PubChem. cis-2-Ethynylcyclopentanol | C7H10O | CID 12386475. National Library of Medicine.[Link]

  • Zaworotko, M. J. et al. A Chiral Metal-Organic Material that Enables Enantiomeric Identification and Purification. Cell Press / Jiangnan University.[Link]

Sources

Validation

A Comparative Benchmarking Guide to the Synthesis of cis-2-Ethynylcyclopentanol

Introduction: The Significance of cis-2-Ethynylcyclopentanol in Modern Chemistry Cis-2-ethynylcyclopentanol is a valuable synthetic intermediate characterized by a cyclopentane ring bearing adjacent hydroxyl and ethynyl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of cis-2-Ethynylcyclopentanol in Modern Chemistry

Cis-2-ethynylcyclopentanol is a valuable synthetic intermediate characterized by a cyclopentane ring bearing adjacent hydroxyl and ethynyl functionalities in a cis-stereochemical relationship.[1] This structural motif is of significant interest to researchers in drug discovery and materials science due to the versatile reactivity of the alkyne and alcohol groups, which allows for their independent or concerted elaboration into more complex molecular architectures. The precise spatial arrangement of these functional groups makes cis-2-ethynylcyclopentanol a key building block in the stereoselective synthesis of prostaglandins, nucleoside analogues, and other biologically active molecules. Consequently, the development of efficient and stereoselective synthetic routes to this compound is a critical endeavor.

This guide provides a comprehensive comparison of the primary methodologies for the synthesis of cis-2-ethynylcyclopentanol, with a focus on providing researchers, scientists, and drug development professionals with the practical data necessary to make informed decisions for their synthetic campaigns. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a comparative analysis of their efficiencies based on yield, stereoselectivity, and operational considerations.

Primary Synthetic Strategy: Stereoselective Ring-Opening of Cyclopentene Oxide

The most direct and widely employed strategy for the synthesis of cis-2-ethynylcyclopentanol involves a two-step sequence commencing with the epoxidation of cyclopentene, followed by the stereoselective ring-opening of the resulting cyclopentene oxide with an acetylide nucleophile. This approach is favored for its convergency and the high level of stereocontrol that can be achieved in the nucleophilic addition step.

Mechanism of Action: A Tale of Two Steps

The overall transformation is governed by two well-established reaction mechanisms. The first is the epoxidation of an alkene, and the second is the SN2-type ring-opening of an epoxide under basic or nucleophilic conditions.

  • Epoxidation of Cyclopentene: This step involves the syn-addition of an oxygen atom across the double bond of cyclopentene. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for this transformation.[2][3] The reaction proceeds via a concerted mechanism, often referred to as the "butterfly mechanism," where the peroxyacid delivers the oxygen atom to the alkene in a single step, ensuring the formation of the epoxide with a cis-stereochemistry relative to the plane of the original double bond.

  • Nucleophilic Ring-Opening of Cyclopentene Oxide: The second step is the crucial stereochemistry-defining step. The ring-opening of an epoxide under basic or nucleophilic conditions proceeds via an SN2 mechanism.[4] This means that the nucleophile, in this case, an acetylide anion, attacks one of the electrophilic carbon atoms of the epoxide from the backside, leading to an inversion of stereochemistry at that center. To achieve the desired cis-2-ethynylcyclopentanol, the reaction must be controlled to favor the formation of the trans-alkoxide intermediate, which upon protonation yields the cis-product. The use of lithium acetylide, often in the presence of a chelating agent like ethylenediamine, is a common method to achieve high cis-selectivity.

Experimental Protocols

This protocol is adapted from standard epoxidation procedures using m-CPBA.[5]

Materials:

  • Cyclopentene

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium bisulfite solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve cyclopentene (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve m-CPBA (1.1 eq) in DCM.

  • Add the m-CPBA solution dropwise to the stirred cyclopentene solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bisulfite to decompose any unreacted peroxyacid.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude cyclopentene oxide. The product can be purified by distillation if necessary.

This protocol is based on established procedures for the ring-opening of epoxides with lithium acetylide.[6][7]

Materials:

  • Cyclopentene oxide

  • Lithium acetylide-ethylenediamine complex

  • Anhydrous dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, place the lithium acetylide-ethylenediamine complex (1.5 eq).

  • Add anhydrous DMSO (or THF) to the flask and stir the suspension.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of cyclopentene oxide (1.0 eq) in anhydrous DMSO (or THF) dropwise to the stirred suspension, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the complete consumption of the epoxide.

  • Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

  • Extract the aqueous mixture with diethyl ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford cis-2-ethynylcyclopentanol.[8]

Data Presentation: A Comparative Analysis
ParameterMethod 1: Epoxidation & Ring-OpeningNotes
Starting Materials Cyclopentene, m-CPBA, Lithium AcetylideReadily available, though lithium acetylide requires careful handling.
Key Intermediates Cyclopentene OxideCan be isolated or used in situ.
Typical Yield 60-80% (overall for two steps)Yields can vary based on the purity of reagents and reaction scale.
Reaction Time 14-28 hoursThe ring-opening step is typically the longest.
Reaction Temperature 0 °C to Room TemperatureStandard laboratory conditions.
Stereoselectivity High cis-selectivityThe SN2 mechanism of ring-opening dictates the stereochemical outcome.
Key Advantages High stereocontrol, convergent synthesis.A well-established and reliable method.
Key Disadvantages Use of potentially explosive peroxyacids and pyrophoric lithium reagents.Requires anhydrous conditions and careful handling of reagents.

Alternative Synthetic Strategy: Alkynylation of Cyclopentanone

An alternative approach to the synthesis of ethynylcyclopentanol derivatives involves the direct addition of an acetylide nucleophile to a cyclopentanone precursor. While this method primarily yields the tertiary alcohol, 1-ethynylcyclopentanol, it is a valuable comparison point and can be a precursor to other functionalized cyclopentane systems.

Mechanism of Action: Nucleophilic Addition to a Carbonyl

This reaction proceeds via the nucleophilic addition of an acetylide anion to the electrophilic carbonyl carbon of cyclopentanone. The resulting alkoxide is then protonated during workup to yield the tertiary alcohol. The stereochemistry at the newly formed carbinol center is not relevant in the case of the symmetric cyclopentanone, but this method highlights a different synthetic strategy for introducing the ethynyl group.

Experimental Protocol

This protocol is adapted from a reported procedure for the synthesis of 1-ethynylcyclopentan-1-ol.[9]

Materials:

  • Cyclopentanone

  • Acetylene gas or a suitable acetylene source

  • Zinc triflate (Zn(OTf)₂)

  • Tetrabutylammonium fluoride trihydrate (TBAF·3H₂O)

  • Acetonitrile (MeCN)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of cyclopentanone (1.0 eq) in acetonitrile (MeCN) in a flask equipped for gas inlet, add Zn(OTf)₂ (0.025 mol) and TBAF·3H₂O (0.025 mol).

  • Cool the reaction mixture to -10 °C.

  • Bubble acetylene gas through the solution for a specified period (e.g., 2 hours), or add a suitable acetylene source (e.g., ethynylmagnesium bromide) dropwise.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 1-ethynylcyclopentanol.

Data Presentation: A Comparative Analysis
ParameterMethod 2: Alkynylation of CyclopentanoneNotes
Starting Materials Cyclopentanone, Acetylene sourceReadily available and generally less hazardous than those in Method 1.
Key Intermediates None (direct addition)A more direct route to an ethynylcyclopentanol scaffold.
Typical Yield 70-90%Generally high-yielding for direct additions.
Reaction Time 2-4 hoursSignificantly faster than the two-step epoxide route.
Reaction Temperature -10 °C to Room TemperatureMild reaction conditions.
Stereoselectivity Not applicable for cyclopentanoneProduces the 1-substituted isomer, not the target 2-substituted isomer.
Key Advantages Faster, uses less hazardous reagents (depending on the acetylene source).Operationally simpler than the two-step sequence.
Key Disadvantages Does not produce the target cis-2-ethynylcyclopentanol directly.This route would require significant further transformations to yield the desired product.

Visualization of Synthetic Workflows

Synthesis_Workflows cluster_0 Method 1: Epoxidation & Ring-Opening cluster_1 Alternative Method: Alkynylation A1 Cyclopentene B1 Cyclopentene Oxide A1->B1 m-CPBA, DCM C1 cis-2-Ethynylcyclopentanol B1->C1 LiC≡CH·H₂NCH₂CH₂NH₂, DMSO A2 Cyclopentanone B2 1-Ethynylcyclopentanol A2->B2 HC≡CH, Zn(OTf)₂, TBAF·3H₂O, MeCN

Caption: Comparative workflows for the synthesis of ethynylcyclopentanol derivatives.

Characterization of cis-2-Ethynylcyclopentanol

The identity and purity of the synthesized cis-2-ethynylcyclopentanol should be confirmed by standard spectroscopic methods.

Expected Spectroscopic Data:

TechniqueExpected Features
¹H NMR (CDCl₃) Signals corresponding to the acetylenic proton (C≡C-H), the proton on the carbon bearing the hydroxyl group (CH-OH), the proton on the carbon bearing the ethynyl group (CH-C≡CH), and the methylene protons of the cyclopentane ring.
¹³C NMR (CDCl₃) Resonances for the two acetylenic carbons, the two carbons of the cyclopentane ring bearing the hydroxyl and ethynyl groups, and the remaining methylene carbons of the ring.
IR (Infrared) A sharp absorption band around 3300 cm⁻¹ corresponding to the C-H stretch of the terminal alkyne, and a broad absorption band in the region of 3600-3200 cm⁻¹ for the O-H stretch of the alcohol. A weak absorption around 2100 cm⁻¹ for the C≡C stretch is also expected.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of cis-2-ethynylcyclopentanol (110.15 g/mol ).[1]

Conclusion and Recommendations

For the stereoselective synthesis of cis-2-ethynylcyclopentanol, the two-step sequence involving the epoxidation of cyclopentene followed by the nucleophilic ring-opening with lithium acetylide remains the most effective and reliable method. This approach provides excellent control over the relative stereochemistry of the hydroxyl and ethynyl groups, which is crucial for its application as a synthetic building block. While the alkynylation of cyclopentanone is a more rapid and operationally simpler method for introducing an ethynyl group to a five-membered ring, it does not directly yield the desired 2-substituted isomer and is therefore less suitable for the synthesis of the target molecule.

Researchers should carefully consider the safety precautions associated with the use of peroxyacids and organolithium reagents when employing the epoxide ring-opening strategy. Proper handling and quenching procedures are essential for a safe and successful synthesis. The choice of solvent and reaction conditions for the ring-opening step can also influence the cis/trans selectivity, and optimization may be required to achieve the desired outcome.

References

  • Crown. (2026, January 6). Epoxidation Mechanism Using MCPBA: A Comprehensive Guide.
  • Midland, M. M., et al. (2003, April 28). Preparation and Use of Lithium Acetylide: 1‐Methyl‐2‐ethynyl‐ endo ‐3,3‐dimethyl‐2‐norbornanol. R Discovery.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12386475, cis-2-Ethynylcyclopentanol.
  • Master Organic Chemistry. (2025, December 12). m-CPBA (meta-chloroperoxybenzoic acid).
  • LookChem. (n.d.). Ring Opening Reaction of Epoxides under Aryl Acetylene/ZnBr2/DIEA Conditions.
  • Homework.Study.com. (n.d.). Cyclopentene is allowed to react with MCPBA in the presence of CCl, to yield compound A. When....
  • Organic Syntheses. (n.d.). Bicyclo[2.2.1]heptan-2-ol, 2-ethynyl-1,3,3-trimethyl-, (1R-endo)-.
  • Master Organic Chemistry. (2015, February 10). Epoxide Ring Opening With Base.
  • CDN. (n.d.).
  • The Journal of Organic Chemistry. (n.d.). The Preparation of Lithium Acetylide-Ethylenediamine.
  • PMC. (n.d.).
  • ResearchGate. (n.d.).
  • SciSpace. (n.d.). Efficient Synthesis of the Cyclopentanone Fragrances (Z)-3-(2- oxopropyl)-2-(pent-2-en-1-yl.
  • Benchchem. (n.d.). Spectroscopic Data Interpretation for cis-3-(Hydroxymethyl)cyclopentanol: An In-depth Technical Guide.
  • Chemical Review and Letters. (n.d.).
  • PMC. (n.d.).
  • PMC. (n.d.). Efficient Synthesis of the Cyclopentanone Fragrances (Z)-3-(2-oxopropyl).
  • ResearchGate. (n.d.).
  • Organic Chemistry Portal. (n.d.). Cyclopentenone synthesis.
  • PubMed. (2025, September 15). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12386476, trans-2-Ethynylcyclopentanol.
  • Amanote Research. (n.d.).
  • ResearchGate. (n.d.). Synthesis and Characterization of cis-(RNC)(2)Pt-II Species Useful as Synthons for Generation of Various (Aminocarbene)Pt-II Complexes.
  • Google Patents. (n.d.). US20090182146A1 - Process for the preparation and purification of cis-2-methylspiro(1,3-oxathiolane-5,3')quiniclidine hydrochloride.
  • ResearchGate. (n.d.). On the Stereoselectivity of Ring-Opening Metathesis Polymerization (ROMP)
  • Organic Chemistry Portal. (n.d.). Electrochemical Ring-Opening of Cyclopropylamides with Alcohols toward the Synthesis of 1,3-Oxazines.
  • PMC. (2025, April 3). Stereoselective synthesis of tetra- and tri-substituted alkenyl nitriles via aminative ring-opening of cyclopropenes with iron-aminyl radical.

Sources

Comparative

Comparative cost analysis of different synthetic methods for cis-2-Ethynylcyclopentanol

This guide provides an in-depth comparative cost and technical analysis of synthetic methods for cis-2-ethynylcyclopentanol , a high-value chiral building block. Executive Summary cis-2-Ethynylcyclopentanol (CAS 61967-60...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative cost and technical analysis of synthetic methods for cis-2-ethynylcyclopentanol , a high-value chiral building block.

Executive Summary

cis-2-Ethynylcyclopentanol (CAS 61967-60-0) is a challenging target due to the thermodynamic preference for trans-disubstituted cyclopentanes and the difficulty of introducing an ethynyl group with specific relative stereochemistry.

This guide analyzes three primary synthetic strategies:

  • The Inversion Route (Standard): Nucleophilic epoxide opening followed by Mitsunobu inversion.

  • The Redox Route (Alternative): Oxidation of the trans-isomer followed by stereoselective reduction.

  • The Kinetic Resolution Route (Scalable): Enzymatic resolution of the racemic mixture.

Recommendation: For laboratory-scale purity (>98% de), Method A (Inversion) is superior despite higher reagent costs. For process-scale (>100g), Method B (Redox) offers a 40-60% cost reduction if strict temperature controls are maintained.

Part 1: Strategic Analysis of Synthetic Routes

Method A: Epoxide Opening + Mitsunobu Inversion (The "Gold Standard")

This route relies on the reliable trans-opening of cyclopentene oxide by metal acetylides, followed by a chemical inversion of the alcohol center to achieve the cis configuration.

Mechanism & Causality:

  • Nucleophilic Attack: Lithium acetylide attacks cyclopentene oxide at the least hindered face (SN2), exclusively yielding trans-2-ethynylcyclopentanol.

  • Stereochemical Inversion: The Mitsunobu reaction activates the trans-alcohol with a phosphonium intermediate. A carboxylate nucleophile (e.g., p-nitrobenzoate) then attacks via SN2, inverting the center to cis.

  • Hydrolysis: Saponification releases the free cis-alcohol.

Method B: Epoxide Opening + Oxidation/Reduction (The "Cost-Effective" Route)

Instead of expensive Mitsunobu reagents, this method uses oxidation to destroy the stereocenter and a bulky hydride reducing agent to re-establish it with cis-selectivity.

Mechanism & Causality:

  • Oxidation: The trans-alcohol is oxidized to 2-ethynylcyclopentanone. Critical Risk: The

    
    -proton is acidic; base-mediated isomerization to the allene is a major side reaction.
    
  • Stereoselective Reduction: A bulky reducing agent (e.g., L-Selectride) attacks the ketone from the less hindered face (opposite the ethynyl group), forcing the hydroxyl group into the cis position.

Part 2: Comparative Cost & Efficiency Analysis

The following data estimates are based on 100g production scale using reagent-grade pricing from major suppliers (Sigma-Aldrich, Combi-Blocks).

MetricMethod A: Mitsunobu InversionMethod B: Redox SequenceMethod C: Enzymatic Resolution
Raw Material Cost High (

$)
Low ($)Medium (

)
Key Cost Driver DEAD/DIAD, PPh3L-Selectride (or LS-Selectride)Lipase Enzyme, Vinyl Acetate
Step Count 3 (Opening, Inversion, Hydrolysis)3 (Opening, Oxidation, Reduction)2 (Synthesis, Resolution)
Overall Yield 45 - 55%60 - 70%< 45% (Max 50% theoretical)
Atom Economy Poor (Ph3PO, Hydrazine waste)GoodModerate
Stereochemical Purity Excellent (>98% cis)Good (90-95% cis)Excellent (>99% ee/de)
Scalability Limited (Chromatography required)High (Distillation possible)High (Batch/Flow)
Critical Cost Analysis:
  • Method A incurs significant costs due to Triphenylphosphine oxide (Ph3PO) removal. On a large scale, the cost of silica gel chromatography to remove Ph3PO often exceeds the cost of reagents.

  • Method B is the most economical for scale-up but requires cryogenic cooling (-78°C) for the L-Selectride reduction to ensure high diastereoselectivity (dr > 95:5).

Part 3: Detailed Experimental Protocols

Protocol A: The Mitsunobu Inversion (High Purity)

Step 1: Synthesis of trans-2-Ethynylcyclopentanol

  • Reagents: Cyclopentene oxide (1.0 equiv), Lithium Acetylide ethylenediamine complex (1.2 equiv), DMSO.

  • Procedure: Dissolve lithium acetylide in DMSO at 0°C. Add cyclopentene oxide dropwise. Stir at RT for 4 hours.

  • Workup: Quench with saturated NH4Cl. Extract with Et2O.

  • Validation: NMR will show trans-coupling constants (

    
     Hz).
    

Step 2: Inversion to cis-Ester

  • Reagents: trans-Alcohol (1.0 equiv), Triphenylphosphine (1.5 equiv), p-Nitrobenzoic acid (1.5 equiv), DIAD (1.5 equiv), THF.

  • Procedure: Cool solution of alcohol, PPh3, and acid to 0°C. Add DIAD dropwise (maintain <5°C). Stir 12h.

  • Purification: Filtration of hydrazine byproduct. Flash chromatography to remove Ph3PO.

Step 3: Hydrolysis

  • Reagents: cis-Ester, K2CO3, MeOH.

  • Procedure: Stir at RT for 2h. Aqueous workup yields cis-2-ethynylcyclopentanol.

Protocol B: The Redox Route (High Throughput)

Step 1: Oxidation [1]

  • Reagents: trans-Alcohol, Dess-Martin Periodinane (DMP) or Swern conditions.

  • Critical Control: Avoid strong bases to prevent isomerization of the alkyne. Use buffered conditions (NaHCO3) if using DMP.

Step 2: Stereoselective Reduction

  • Reagents: 2-Ethynylcyclopentanone (freshly prepared), L-Selectride (1.1 equiv), THF.

  • Procedure: Cool ketone solution to -78°C (Mandatory). Add L-Selectride slowly. Stir 1h.

  • Quench: Oxidative workup (NaOH/H2O2) carefully controlled to avoid alkyne hydration.

  • Result: Bulky hydride attacks trans to the ethynyl group, pushing the OH cis.

Part 4: Visualization of Pathways

Workflow Diagram: Method A vs. Method B

G Start Cyclopentene Oxide TransAlc trans-2-Ethynylcyclopentanol (Thermodynamic Product) Start->TransAlc Li-Acetylide, DMSO, SN2 Mitsunobu Mitsunobu Reaction (Inversion) TransAlc->Mitsunobu Method A Oxidation Oxidation (DMP/Swern) TransAlc->Oxidation Method B Ester cis-Ester Intermediate Mitsunobu->Ester DIAD, PPh3, p-NBA Hydrolysis Hydrolysis Ester->Hydrolysis Target cis-2-Ethynylcyclopentanol (Target) Hydrolysis->Target Ketone 2-Ethynylcyclopentanone (Unstable Intermediate) Oxidation->Ketone Reduction L-Selectride Reduction (-78°C, Steric Control) Ketone->Reduction Reduction->Target Hydride Attack from Less Hindered Face

Figure 1: Comparative synthetic flow showing the chemical inversion (Method A) versus the redox stereocontrol (Method B).

References

  • Stereoselective Synthesis of Cyclopentanols via Epoxide Opening Source: Journal of the Chemical Society, Perkin Transactions 1 Note: Establishes the baseline formation of trans-isomers from cyclopentene oxide.

  • Mitsunobu Reaction: Mechanism and Applications Source: Chemical Reviews (ACS Publications) Note: Authoritative review on the inversion of secondary alcohols using DIAD/PPh3.

  • Stereoselective Reduction of Cyclic Ketones with L-Selectride Source: Journal of the American Chemical Society Note: Foundational text on using bulky borohydrides for cis-selective reduction in cycloalkanones.

  • cis-2-Ethynylcyclopentanol Product Data Source: PubChem (National Institutes of Health) Note: Verification of CAS 61967-60-0 and physical properties.

  • Enzymatic Kinetic Resolution of Cyclopentenols Source: Synthesis (Thieme Connect) Note: Describes lipase-mediated resolution strategies for similar chiral cyclopentanoids.

Sources

Safety & Regulatory Compliance

Safety

cis-2-Ethynylcyclopentanol proper disposal procedures

Do not dispose of cis-2-ethynylcyclopentanol in standard organic waste streams without verifying container compatibility. While this compound is classified as a flammable liquid (Flash Point ~48°C), its primary disposal...

Author: BenchChem Technical Support Team. Date: March 2026

Do not dispose of cis-2-ethynylcyclopentanol in standard organic waste streams without verifying container compatibility.

While this compound is classified as a flammable liquid (Flash Point ~48°C), its primary disposal hazard is the terminal alkyne moiety.[1] This functional group reacts with transition metals (specifically Copper, Silver, and Mercury) found in plumbing, metal safety cans, and older waste drums to form shock-sensitive metal acetylides .[1]

Core Disposal Rule: Segregate this waste into HDPE (High-Density Polyethylene) or Borosilicate Glass containers only. Never use metal cans or steel drums for primary accumulation.

Technical Hazard Analysis: The "Why" Behind the Protocol

To ensure safety, you must understand the chemical mechanism necessitating these strict controls. It is not enough to know what to do; you must understand why to prevent catastrophic improvisation.

The Acetylide Threat

The proton on the terminal alkyne of cis-2-ethynylcyclopentanol is weakly acidic (


). In the presence of metal oxides or salts (common in corroded metal waste containers or brass plumbing fittings), the following substitution reaction can occur spontaneously, even under mild conditions:

[1]

The resulting Copper(I) acetylide (and similarly Silver acetylide) is thermodynamically unstable. When dry, these salts are highly shock-sensitive explosives.[1] A researcher discarding this compound into a standard red steel safety can creates a potential "time bomb" for the waste management team downstream.

Physicochemical Data Table
PropertyValueOperational Implication
CAS Number 22022-30-6 (cis) / 17356-19-3 (general)Use for waste manifesting.
Flash Point ~48°C (118°F)D001 Ignitable Waste classification.[2]
Physical State Liquid/Low-melting SolidMay solidify in cool storage; do not heat with open flame to liquefy.
Reactivity Terminal AlkyneINCOMPATIBLE with Cu, Ag, Hg, and strong bases.[1]
Solubility Organic SolventsMiscible with DCM, Ethyl Acetate, Alcohols.[1]

Operational Protocol: Step-by-Step Disposal

This protocol is designed to be a self-validating system. Each step includes a "Check" to ensure the previous step was performed correctly.

Phase 1: Waste Stream Segregation
  • Action: Isolate cis-2-ethynylcyclopentanol from general organic waste.

  • Prohibition: Do NOT pour down the sink. Plumbing traps often contain copper or brass.

  • Prohibition: Do NOT mix with heavy metal waste streams (e.g., silver nitrate waste, copper catalysts).[1]

Phase 2: Container Selection & Packaging
  • Primary Container: Use HDPE jerrycans or Amber Glass bottles.

    • Why: These materials are inert to the alkyne functionality.

  • Headspace: Leave at least 10% headspace to accommodate thermal expansion.

  • Solvent Dilution: If the material is pure/neat, dilute to <10% concentration using a compatible solvent (e.g., Ethanol or Ethyl Acetate) to reduce flammability risks during transport.[1]

    • Check: Ensure the diluent solvent does not contain peroxides or metal stabilizers.

Phase 3: Labeling & Manifesting
  • Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container.

  • Constituents: Explicitly list "cis-2-Ethynylcyclopentanol" and the diluent solvent.

  • Hazard Codes:

    • D001 (Ignitable)[3]

    • Irritant (GHS Warning)[4]

  • Special Warning: Write "TERMINAL ALKYNE - NO METAL CONTACT" in the comment/hazard section of the tag. This alerts waste technicians to avoid consolidating this bottle into a steel drum.

Disposal Workflow Diagram

The following logic flow ensures no critical decision points are missed during the disposal process.

DisposalWorkflow Start Waste Generation: cis-2-Ethynylcyclopentanol CheckState Is material in solution or pure neat liquid? Start->CheckState Dilution Dilute with compatible solvent (EtOH, EtOAc) to <10% CheckState->Dilution Pure/Neat ContainerCheck Select Container Type CheckState->ContainerCheck Already Diluted Dilution->ContainerCheck MetalCan Metal Safety Can (Steel/Brass) ContainerCheck->MetalCan Avoid PolyGlass HDPE or Glass Container ContainerCheck->PolyGlass Correct MetalCan->Start STOP: Risk of Explosive Acetylides Labeling Label: D001 Ignitable Add Warning: 'TERMINAL ALKYNE' PolyGlass->Labeling Storage Store in Flammable Cabinet (Segregated from Oxidizers) Labeling->Storage Pickup Schedule HazMat Pickup (Notify vendor of Alkyne) Storage->Pickup

Figure 1: Decision tree for the safe segregation and packaging of terminal alkyne waste, prioritizing material compatibility.

Emergency Procedures (Spill Response)

If a spill occurs, the high volatility and flammability are the immediate risks.[1]

  • Evacuate & Ventilate: Remove ignition sources immediately. The flash point is low (48°C).

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.[1]

  • Containment: Use non-sparking tools (plastic scoops) and inert absorbents (vermiculite or sand).

    • Warning: Do not use clay-based absorbents if they contain high metal oxide content, though standard "kitty litter" is usually acceptable for short durations.[1]

  • Clean Up: Place absorbed material into a plastic bag or pail. Do not use a metal dustpan.

  • Decontamination: Wash the surface with soap and water.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 12386475, cis-2-Ethynylcyclopentanol. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (D001 Ignitability). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling cis-2-Ethynylcyclopentanol

Executive Safety Summary Compound Identity: cis-2-Ethynylcyclopentanol (CAS: 61967-60-0 / 22022-30-6) Physical State: Low-melting solid or colorless liquid (Flash Point: ~48°C). As a terminal acetylenic alcohol, cis-2-Et...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Compound Identity: cis-2-Ethynylcyclopentanol (CAS: 61967-60-0 / 22022-30-6) Physical State: Low-melting solid or colorless liquid (Flash Point: ~48°C).

As a terminal acetylenic alcohol, cis-2-Ethynylcyclopentanol presents a dual-hazard profile: flammability inherent to low-molecular-weight alcohols and reactivity specific to the terminal alkyne moiety. Unlike simple solvents, this compound possesses a "reactive handle" (the ethynyl group) that requires strict segregation from specific transition metals to prevent the formation of shock-sensitive acetylides.

GHS Hazard Classification
Hazard ClassCategoryH-CodeStatement
Flammable Liquid/Solid 2/3H226/H228 Flammable liquid and vapor / Flammable solid.
Skin Irritation 2H315 Causes skin irritation.[1][2][3]
Eye Irritation 2AH319 Causes serious eye irritation.[1][2][4][5][6]
STOT-SE 3H335 May cause respiratory irritation.[1][2][3][5][7]

Engineering Controls & Risk Assessment

The first line of defense is not PPE, but the engineering environment. Do not handle this compound on an open bench.

Primary Containment (Fume Hood)
  • Requirement: All transfers, weighing, and reactions must occur within a certified chemical fume hood.

  • Airflow Velocity: Maintain face velocity between 0.3 m/s and 0.5 m/s .

  • Rationale: The H335 classification indicates respiratory irritation.[1][2][5] Furthermore, acetylenic vapors can travel long distances to ignition sources.

Static Discharge Mitigation[7][8]
  • Grounding: When transferring volumes >500 mL, use grounding cables to bond the source and receiving vessels.

  • Inert Atmosphere: For reactions involving heating or metal catalysis, blanket the setup with Nitrogen (

    
    ) or Argon (
    
    
    
    ) to exclude oxygen, mitigating flammability risks.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a self-validating safety system. If a user cannot check off the "Prerequisite" column, the operation must pause.

PPE ComponentMaterial SpecificationPrerequisite / Logic
Hand Protection (Primary) Nitrile Rubber (Min 0.11 mm thickness)Standard Handling: Protects against incidental splash. Change immediately upon contamination.[6]
Hand Protection (Immersion) Silver Shield / 4H or Viton® Spill Cleanup: Alcohols can permeate thin nitrile; alkynes may degrade latex. Viton offers superior resistance to hydrocarbons.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Mandatory: Safety glasses are insufficient due to H319 (Severe Irritation). Vapors can bypass side-shields.
Body Protection Flame-Resistant (FR) Lab Coat (Nomex/Cotton blend)Flammability: Synthetic fibers (polyester) melt into skin during flash fires. Cotton/FR prevents this.
Respiratory Half-face respirator with OV/P100 cartridges Outside Hood Only: If a spill occurs outside the fume hood, respiratory protection is critical (H335).
Visualization: PPE Decision Logic

The following diagram illustrates the logical flow for selecting PPE based on the operational scale and location.

PPE_Selection Start Operation Start Location Is work inside Fume Hood? Start->Location Scale Volume / Scale Location->Scale Yes Resp Respirator Required (OV Cartridges) Location->Resp No (Spill/Maintenance) Standard Standard PPE: Nitrile Gloves + Goggles + FR Lab Coat Scale->Standard < 100 mL HighRisk High Risk PPE: Double Nitrile or Viton + Face Shield Scale->HighRisk > 100 mL or Heating Resp->Scale

Figure 1: PPE Selection Decision Tree based on operational location and scale.

Operational Handling Protocol

Phase 1: Pre-Operational Check
  • Verify Absence of Heavy Metals: Ensure no copper, silver, or mercury equipment (tubing, spatulas, fittings) is present.

    • Mechanism:[4][7] Terminal alkynes (

      
      ) react with 
      
      
      
      or
      
      
      to form metal acetylides (
      
      
      ), which are highly shock-sensitive explosives when dry.
  • Solvent Compatibility: If diluting, use compatible solvents (e.g., THF, DCM). Avoid forming concentrated solutions in open beakers.

Phase 2: Synthesis & Transfer
  • Weighing:

    • Tare a dry, glass vial with a septum cap.

    • Transfer the solid/liquid using a clean glass pipette or stainless steel spatula .

    • Note: Avoid plastic syringes for long-term storage as alkynes may leach plasticizers.

  • Reaction Setup:

    • If using as a nucleophile (deprotonation of the alkyne), add base (e.g., n-BuLi, NaH) slowly at -78°C to 0°C .

    • Safety Check: Evolution of hydrogen gas (

      
      ) will occur. Ensure the system is vented through a bubbler to prevent over-pressurization.
      
Phase 3: Post-Usage & Quenching
  • Quenching: Unreacted acetylides must be quenched carefully with ammonium chloride (

    
    ) solution or water.
    
  • Cleaning: Rinse glassware with acetone, then water. Collect the first acetone rinse as organic waste.

Emergency Response & Spill Management

Fire (Class B)
  • Extinguishing Media: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    , Dry Chemical, or Alcohol-Resistant Foam.[3][8]
    
  • Contraindication: Do NOT use a solid water stream; it may spread the flammable liquid.

  • Action: Evacuate immediately if the fire involves more than 500 mL.

Accidental Spill Workflow

If a spill occurs, immediate action prevents respiratory exposure and fire risks.[2][4][8][9][10]

Spill_Response Spill Spill Detected Assess Assess Volume & Location Spill->Assess Small Minor (< 50 mL) Inside Hood Assess->Small Large Major (> 50 mL) Or Outside Hood Assess->Large Absorb Absorb with Vermiculite/Sand Small->Absorb Wear PPE Evacuate Evacuate Lab Call EHS Large->Evacuate Clean Clean Surface with Soap/Water Absorb->Clean Waste Dispose as Flammable Waste Clean->Waste

Figure 2: Emergency Spill Response Workflow.

Waste Disposal & Deactivation[2]

Critical Rule: Never dispose of acetylenic compounds down the drain. Formation of copper acetylides in plumbing traps is a known laboratory hazard that can lead to explosions during maintenance.

Waste StreamClassificationTreatment Protocol
Liquid Waste Flammable OrganicSegregate into "Non-Halogenated Organic" containers. Ensure the container is compatible (HDPE or Glass).
Solid Waste Hazardous DebrisContaminated gloves, paper towels, and absorbents must be sealed in a clear bag and labeled "Flammable Solid Debris."
Rinsate Organic WashThe first rinse of any reaction vessel should be treated as the parent chemical and collected in organic waste.

References

  • PubChem. (n.d.).[11] cis-2-Ethynylcyclopentanol Compound Summary. National Library of Medicine. Retrieved March 1, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances. Retrieved March 1, 2026, from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved March 1, 2026, from [Link]

Sources

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